1-(3-Hydroxy-4-methylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCFSDSJMSMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484084 | |
| Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-49-2 | |
| Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Spectroscopic Signature of 3'-Hydroxy-4'-methylacetophenone: A Guide for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3'-Hydroxy-4'-methylacetophenone (IUPAC name: 1-(3-hydroxy-4-methylphenyl)ethanone), a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causal relationships behind the observed spectral features and providing validated experimental protocols, this guide serves as an essential resource for the unambiguous identification, characterization, and quality control of this versatile compound.
Introduction: The Molecular Blueprint
3'-Hydroxy-4'-methylacetophenone (C₉H₁₀O₂) is an aromatic ketone with a molecular weight of 150.17 g/mol .[3] Its structure, featuring a phenol group and a methyl-substituted benzene ring conjugated to a carbonyl system, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this fingerprint is paramount for its application in organic synthesis, where it serves as a building block for analgesics, anti-inflammatory drugs, and antimycobacterial agents.[1][4] This guide will systematically deconstruct its signature across the most common analytical techniques.
The structural foundation for the subsequent spectroscopic analysis is the specific arrangement of atoms, which dictates the electronic environment and vibrational modes of each functional group.
Figure 1: Structure of 3'-Hydroxy-4'-methylacetophenone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for observing exchangeable protons like the phenolic hydroxyl group.[5]
¹H NMR Spectral Analysis
The proton NMR spectrum reveals five distinct signals corresponding to the different electronic environments of the protons. The electron-withdrawing acetyl group and electron-donating hydroxyl and methyl groups create a predictable pattern of shielding and deshielding for the aromatic protons.
Table 1: Summary of ¹H NMR Data for 3'-Hydroxy-4'-methylacetophenone
| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |
| H-2' | ~7.38 | ~7.69 | Doublet (d) | 1H |
| H-5' | ~7.74 | ~7.74 | Doublet (d) | 1H |
| H-6' | ~7.80 | ~6.88 | Doublet of Doublets (dd) | 1H |
| -COCH₃ (Acetyl) | ~2.58 | ~2.47 | Singlet (s) | 3H |
| Ar-CH₃ (Methyl) | ~2.30 | ~2.18 | Singlet (s) | 3H |
| Ar-OH (Hydroxyl) | Not consistently observed | ~10.3 | Broad Singlet (br s) | 1H |
Data synthesized from ChemicalBook.[5]
Expert Interpretation:
-
Aromatic Region (δ 6.8-7.9 ppm): The three aromatic protons appear in the downfield region characteristic of benzene derivatives. The proton at H-6' is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing acetyl group, resulting in complex splitting. The protons at H-2' and H-5' are ortho and meta to the acetyl group, respectively, leading to their distinct chemical shifts and coupling patterns.[6]
-
Aliphatic Region (δ 2.0-2.6 ppm): The two methyl groups appear as sharp singlets as they have no adjacent protons to couple with. The acetyl methyl protons (-COCH₃) are deshielded by the adjacent carbonyl group and thus appear further downfield (~2.58 ppm) compared to the aromatic methyl protons (Ar-CH₃) at ~2.30 ppm.[7]
-
Hydroxyl Proton (DMSO-d₆): In DMSO-d₆, the phenolic hydroxyl proton is observed as a broad singlet at a very downfield position (~10.3 ppm).[5] Its broadness is due to chemical exchange, and its presence is a key confirmation of the phenol moiety. In CDCl₃, this peak is often too broad or exchanges too rapidly to be reliably observed.[7]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Table 2: Summary of ¹³C NMR Data for 3'-Hydroxy-4'-methylacetophenone
| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C =O (Carbonyl) | ~199.8 |
| C -OH (C3') | ~158.9 |
| C -COCH₃ (C1') | ~133.6 |
| C -H (C6') | ~130.3 |
| C -H (C5') | ~128.3 |
| C -CH₃ (C4') | ~120.5 |
| C -H (C2') | ~111.6 |
| -C OCH₃ (Acetyl) | ~31.8 |
| Ar-C H₃ (Methyl) | ~26.5 |
Data sourced from a study published by The Royal Society of Chemistry.[8]
Expert Interpretation:
-
Carbonyl Carbon (δ ~199.8 ppm): This is the most deshielded carbon, appearing significantly downfield due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its position is characteristic of an aryl ketone.[8]
-
Aromatic Carbons (δ 111-159 ppm): The carbon attached to the hydroxyl group (C3') is the most deshielded among the ring carbons (~158.9 ppm) due to the oxygen's electronegativity. The other aromatic carbons show shifts dependent on their position relative to the substituents, a phenomenon well-documented for substituted acetophenones.[8]
-
Aliphatic Carbons (δ 26-32 ppm): The acetyl methyl carbon (~31.8 ppm) and the aromatic methyl carbon (~26.5 ppm) appear in the typical upfield region for sp³-hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expert Interpretation: The IR spectrum of 3'-Hydroxy-4'-methylacetophenone is dominated by several key absorption bands:
-
O-H Stretch (Phenol): A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
C=O Stretch (Aryl Ketone): A very strong, sharp absorption will appear around 1680-1700 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[9]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups appear as stronger bands just below 3000 cm⁻¹ .[9]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[9]
The combination of a broad O-H stretch and a strong, conjugated C=O stretch provides immediate, compelling evidence for the molecule's core structure.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides crucial information about the molecule's structure and molecular weight.
Expert Interpretation:
-
Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak at a mass-to-charge ratio (m/z) of 150 , corresponding to the molecular weight of the compound (C₉H₁₀O₂).[10] A smaller peak at m/z 151 (the M+1 peak) will also be present due to the natural abundance of the ¹³C isotope.[11]
-
Base Peak (m/z 135): The most intense peak in the spectrum (the base peak) appears at m/z 135 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group via alpha cleavage.[11] This fragmentation is highly favorable as it results in a stable acylium ion.
-
Other Key Fragments: Another significant fragment is often observed at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), which can be formed after the loss of the carbonyl group.[11]
Figure 2: Key fragmentation pathway for 3'-Hydroxy-4'-methylacetophenone in EI-MS.
Standard Operating Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of 3'-Hydroxy-4'-methylacetophenone solid.
-
Solubilization: Dissolve the sample in ~0.75 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry vial.[12]
-
Transfer: Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., residual solvent peak or TMS).[13]
Protocol 2: Mass Spectrometry (EI-MS) Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for a GC-MS system.
-
Ionization: In the ion source, subject the vaporized sample to a beam of 70 eV electrons. This energy is sufficient to cause ionization and fragmentation.[14]
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to elucidate the structure, comparing fragments to known cleavage mechanisms for aromatic ketones.[15]
Conclusion
The spectroscopic profile of 3'-Hydroxy-4'-methylacetophenone is a logical and predictable consequence of its molecular structure. The ¹H and ¹³C NMR spectra precisely map its carbon-hydrogen framework, the IR spectrum confirms its key functional groups (phenol and conjugated ketone), and the mass spectrum validates its molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this important chemical intermediate, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4'-Hydroxy-3'-methylacetophenone(876-02-8) IR Spectrum [chemicalbook.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 11. asdlib.org [asdlib.org]
- 12. How To [chem.rochester.edu]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. app.studyraid.com [app.studyraid.com]
5-acetyl-2-methylphenol structural elucidation
An In-depth Technical Guide to the Structural Elucidation of 5-acetyl-2-methylphenol
Authored by: A Senior Application Scientist
Abstract
The definitive identification and structural confirmation of chemical entities are foundational to progress in chemical research and pharmaceutical development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-acetyl-2-methylphenol (C₉H₁₀O₂), a substituted aromatic ketone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance methods. We will explore the causality behind experimental choices, demonstrating how a logical, self-validating workflow transforms raw analytical data into an unambiguous molecular structure.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the first critical piece of the puzzle. For 5-acetyl-2-methylphenol, the molecular formula is established as C₉H₁₀O₂ .
From this, we calculate the Degrees of Unsaturation (DoU), an essential first step that predicts the total number of rings and/or multiple bonds within the molecule.
Formula for DoU: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.
For C₉H₁₀O₂: DoU = 9 + 1 - (10/2) = 5
A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees: one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the "acetyl" component of the name.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[1] High-resolution mass spectrometry (HRMS) can yield a molecular formula with high confidence by measuring the accurate mass of the molecular ion.[1]
Core Principle
In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of 5-acetyl-2-methylphenol in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample. The GC column separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam.
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and a spectrum of relative abundance versus m/z is generated.
Data Interpretation and Expected Fragmentation
The molecular formula C₉H₁₀O₂ gives a nominal molecular weight of 150.17 g/mol .
| m/z Value (Expected) | Ion Identity | Mechanistic Origin |
| 150 | [M]⁺˙ | Molecular Ion |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage), a characteristic fragmentation for methyl ketones. |
| 107 | [M - COCH₃]⁺ | Loss of the acetyl group, resulting in the stable hydroxytoluene cation. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a strong indicator of a methyl ketone functional group. |
This fragmentation pattern provides direct evidence for the presence of a methyl ketone substituent on the main molecular scaffold.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate.
Core Principle
By passing infrared radiation through a sample and measuring the frequencies at which absorption occurs, we can deduce the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O) groups.
Experimental Protocol: KBr Pellet Method
-
Preparation: Mix ~1 mg of dry 5-acetyl-2-methylphenol with ~100 mg of dry potassium bromide (KBr) powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Place a small amount of the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Data Interpretation
The structure of 5-acetyl-2-methylphenol contains a phenolic hydroxyl group, a ketone carbonyl group, an aromatic ring, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3200 (Broad) | O-H Stretch | Phenolic hydroxyl group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (from -CH₃ groups) |
| ~1680 | C=O Stretch | Aryl ketone carbonyl |
| 1600 - 1450 | C=C Stretch | Aromatic ring |
The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch (~1680 cm⁻¹) is characteristic of a ketone conjugated with an aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[2] The combination of ¹H and ¹³C NMR allows for a complete assignment of the molecule's connectivity.
Workflow for NMR Analysis
Caption: Integrated NMR workflow for structural elucidation.
¹H NMR Spectroscopy
¹H NMR provides data on the chemical environment, number, and connectivity of protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 5-acetyl-2-methylphenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d (J ≈ 2 Hz) | 1H | H-6 | ortho to the electron-withdrawing acetyl group, deshielded. Small coupling from meta proton H-4. |
| ~7.58 | dd (J ≈ 8, 2 Hz) | 1H | H-4 | ortho to the acetyl group and meta to the hydroxyl group. Shows both ortho and meta coupling. |
| ~6.90 | d (J ≈ 8 Hz) | 1H | H-3 | ortho to the electron-donating hydroxyl and methyl groups, shielded. Shows ortho coupling to H-4. |
| ~5.50 | s (broad) | 1H | -OH | Phenolic proton, chemical shift is concentration-dependent. Typically a broad singlet. |
| ~2.55 | s | 3H | -COCH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |
| ~2.30 | s | 3H | Ar-CH₃ | Protons of the aromatic methyl group. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.
Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C experiments require more scans due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled spectrum is typically acquired to simplify signals to singlets.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~199 | C=O | Carbonyl carbon, highly deshielded. |
| ~158 | C-2 | Carbon attached to the -OH group, deshielded by oxygen but shielded relative to other substituted carbons. |
| ~138 | C-4 | Aromatic CH carbon. |
| ~131 | C-5 | Carbon attached to the acetyl group (ipso-carbon). |
| ~127 | C-6 | Aromatic CH carbon. |
| ~125 | C-1 | Carbon attached to the methyl group (ipso-carbon). |
| ~118 | C-3 | Aromatic CH carbon, shielded by two ortho electron-donating groups (-OH, -CH₃). |
| ~26 | -COCH₃ | Acetyl methyl carbon. |
| ~16 | Ar-CH₃ | Aromatic methyl carbon. |
Integrated Structural Elucidation: A Self-Validating Conclusion
Caption: Logical flow of data integration for final structure confirmation.
-
Foundation: The molecular formula C₉H₁₀O₂ and DoU of 5 establish the presence of a substituted benzene ring and an additional double bond.
-
Functional Groups: IR spectroscopy confirms the key functional groups: a phenolic -OH and a conjugated ketone C=O .
-
Molecular Weight & Key Fragment: Mass spectrometry confirms the molecular weight of 150 amu and the presence of an acetyl group via the characteristic loss of m/z 43.
-
Carbon Framework: ¹³C NMR confirms the presence of 9 unique carbons , broken down into one carbonyl, six aromatic, and two methyl carbons, perfectly matching the proposed structure.
-
Substitution Pattern: ¹H NMR is the final arbiter. The presence of three aromatic protons with distinct splitting patterns confirms a 1,2,4-trisubstituted benzene ring. The chemical shifts of these protons and the two methyl singlets are fully consistent with the electronic effects of the hydroxyl, methyl, and acetyl substituents at the C2, C1, and C5 positions, respectively.
This multi-faceted, cross-validating approach provides irrefutable evidence, leading to the definitive structural elucidation of 5-acetyl-2-methylphenol.
References
"1-(3-Hydroxy-4-methylphenyl)ethanone" CAS number 33414-49-2
An In-depth Technical Guide to 1-(3-Hydroxy-4-methylphenyl)ethanone (CAS 33414-49-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis methodologies, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3'-Hydroxy-4'-methylacetophenone, is an aromatic ketone characterized by a hydroxyl and a methyl group on the phenyl ring. This substitution pattern makes it a valuable precursor in organic synthesis, particularly for building more complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 33414-49-2 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.18 g/mol | |
| IUPAC Name | This compound | N/A |
| Synonyms | 3'-Hydroxy-4'-methylacetophenone | |
| Appearance | White to light beige crystalline powder | |
| Melting Point | Data not consistently available | N/A |
| Boiling Point | Data not consistently available | N/A |
| SMILES | CC1=CC(O)=C(C=C1)C(C)=O | N/A |
Synthesis and Manufacturing Workflows
The synthesis of hydroxyaryl ketones like this compound is of significant industrial importance. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, isomeric purity, and environmental considerations. Two primary, industrially relevant methods are the Fries Rearrangement and direct Friedel-Crafts acylation, alongside other specialized routes.
A flowchart illustrating the primary synthetic pathways to this compound is provided below.
Caption: Primary synthetic routes to this compound.
Fries Rearrangement (Preferred Method)
The Fries rearrangement is a classic and highly effective method for synthesizing hydroxyaryl ketones from phenolic esters.[1] This reaction is often superior to direct Friedel-Crafts acylation of phenols, as the latter can lead to esterification of the hydroxyl group as a competing side reaction.[1]
Causality: The reaction is catalyzed by a Lewis acid (commonly AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, facilitating its migration as an acylium ion to the ortho and para positions of the aromatic ring.[2] The regioselectivity (ortho vs. para) is a critical parameter controlled by reaction conditions. Low temperatures typically favor the para-product, while higher temperatures favor the ortho-product.[1] This is a classic example of kinetic versus thermodynamic control.
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocol: Fries Rearrangement of 4-Methylphenyl Acetate
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents). The system is flushed with nitrogen.
-
Solvent Addition: Anhydrous nitrobenzene or another suitable non-polar solvent is added, and the mixture is stirred to form a slurry.
-
Substrate Addition: 4-Methylphenyl acetate (1.0 equivalent) is added dropwise to the stirred slurry at a controlled temperature (typically 0-5 °C). Causality: This slow addition is crucial to manage the initial exothermic complexation reaction.
-
Reaction: The reaction mixture is heated to the desired temperature. For the synthesis of the related 4-hydroxy-3-methylacetophenone, temperatures around 160°C favor the ortho-isomer. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is cooled in an ice bath and cautiously poured into a mixture of crushed ice and concentrated hydrochloric acid. Causality: This step hydrolyzes the aluminum complexes of the product and unreacted starting material, liberating the free phenol.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to isolate the desired this compound isomer.
Friedel-Crafts Acylation
Direct acylation of a phenol (like o-cresol) is another possible route. However, this method can be less efficient for phenols due to the competing O-acylation reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, but the Lewis acid catalyst can complex with the hydroxyl oxygen, deactivating the ring.
Experimental Protocol: Friedel-Crafts Acylation of o-Cresol
-
Setup: Assemble a reaction apparatus identical to the one described for the Fries Rearrangement.
-
Reagent Charging: Charge the flask with o-cresol (1.0 eq.) and a solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Add anhydrous AlCl₃ (at least 2.0 eq.) portion-wise while cooling the flask in an ice bath. Causality: More than one equivalent of catalyst is needed; one to complex with the phenolic -OH and another to activate the acylating agent.
-
Acylating Agent Addition: Add acetyl chloride or acetic anhydride (1.1 eq.) dropwise at 0-5 °C.
-
Reaction & Workup: Allow the reaction to proceed at room temperature or with gentle heating, followed by the same workup and purification procedure as the Fries Rearrangement. A mixture of isomers is expected, requiring careful separation.
Diazotization of 3-Amino-4-methylacetophenone
This method provides a regiochemically precise route, assuming the starting amine is readily available. It involves converting the primary aromatic amine into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Experimental Protocol: Diazotization-Hydrolysis
-
Diazotization: 3-Amino-4-methylacetophenone is dissolved in an aqueous mineral acid (e.g., H₂SO₄ or HCl). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise, keeping the temperature below 5 °C. Causality: Low temperatures are essential to prevent the unstable diazonium salt from decomposing prematurely.
-
Hydrolysis: The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. Vigorous nitrogen evolution will be observed.
-
Workup and Purification: After the addition is complete, the mixture is cooled. The product can be isolated by extraction with an organic solvent, followed by standard washing, drying, and purification steps.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic protons (multiplets in the ~6.8-7.8 ppm range).- Phenolic -OH proton (a broad singlet, chemical shift is concentration and solvent dependent).- Acetyl group -CH₃ (singlet, ~2.5 ppm).- Ring -CH₃ (singlet, ~2.2 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O) signal (~195-205 ppm).- Aromatic carbons (signals between ~115-160 ppm).- Acetyl methyl carbon (~26 ppm).- Ring methyl carbon (~16 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the phenol (~3200-3600 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- Sharp, strong C=O stretch from the ketone (~1660-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 150.- Prominent fragment ion peak at m/z = 135 ([M-CH₃]⁺), corresponding to the loss of a methyl group from the acetyl moiety. |
Chromatography:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and confirming the molecular weight of the compound and any impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and for quantitative analysis of purity, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile building block. Its bifunctional nature (possessing both a nucleophilic hydroxyl group and an electrophilic ketone) allows for a wide range of subsequent chemical modifications.
-
Pharmaceutical Intermediates: Hydroxyacetophenones are precursors to numerous pharmacologically active molecules. The core structure is found in compounds investigated for anti-inflammatory, antioxidant, and antimicrobial properties. Derivatives can be synthesized to target specific biological pathways.
-
Synthesis of Heterocycles: The molecule serves as a starting material for constructing more complex heterocyclic systems, such as flavonoids and chromones, which are known for their diverse biological activities.
-
Agrochemicals: The phenolic ketone scaffold is used in the development of new herbicides and pesticides.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally similar hydroxyacetophenones provides a reliable guide.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
Table 3: Handling and Storage Protocols
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. |
| First-Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| First-Aid: Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. |
| First-Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice. |
References
Natural occurrence of "1-(3-Hydroxy-4-methylphenyl)ethanone"
An In-depth Technical Guide to the Natural Occurrence, Properties, and Bioactivity of Hydroxymethylphenyl Ethanones
A Note on Isomeric Specificity: Scientific literature extensively documents the natural occurrence and bioactivity of 1-(4-Hydroxy-3-methylphenyl)ethanone . Conversely, detailed reports on its isomer, 1-(3-Hydroxy-4-methylphenyl)ethanone , are scarce. This guide will focus on the well-characterized 4-hydroxy-3-methyl isomer as a representative model, providing a robust framework of methodologies and scientific insights directly applicable to the study of related acetophenones.
Introduction
Substituted acetophenones are a class of phenolic compounds that have garnered significant interest in the fields of phytochemistry and pharmacology. 1-(4-Hydroxy-3-methylphenyl)ethanone, a simple phenolic ketone, serves as a compelling case study due to its presence in various plant species and its notable biological activities. This guide provides a comprehensive overview of its natural distribution, biosynthetic origins, methods for its isolation and characterization, and a detailed exploration of its pharmacological potential, with a focus on its antioxidant and antimycobacterial properties.
Chapter 1: Natural Sources and Distribution
1-(4-Hydroxy-3-methylphenyl)ethanone is a volatile phenolic compound that has been identified in several plant species. Its presence is often associated with the characteristic aroma and flavor profiles of the source material. The compound's distribution is not ubiquitous, suggesting specific biosynthetic capabilities within certain plant families.
| Plant Species | Family | Common Name | Reference(s) |
| Coffea arabica L. | Rubiaceae | Hawaiian Green Coffee Beans | [1] |
| Rehmannia glutinosa | Orobanchaceae | Chinese Foxglove | [2] |
| Apium graveolens | Apiaceae | Celery | [2] |
| Gerbera piloselloides | Asteraceae | Gerbera Daisy | [3] |
Chapter 2: Biosynthesis
The biosynthesis of 1-(4-Hydroxy-3-methylphenyl)ethanone is believed to originate from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. While the precise enzymatic steps for this specific molecule are not fully elucidated, a plausible pathway can be proposed based on established biochemical transformations.
The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. Through a series of hydroxylation, methylation, and side-chain cleavage reactions, the C6-C3 phenylpropanoid skeleton is shortened to a C6-C2 acetophenone structure.
Caption: Plausible biosynthetic pathway from L-Phenylalanine.
Chapter 3: Physicochemical Properties and Characterization
Accurate characterization is fundamental to confirming the identity and purity of an isolated natural product. The physicochemical properties of 1-(4-Hydroxy-3-methylphenyl)ethanone are well-defined.
| Property | Value | Reference(s) |
| CAS Number | 876-02-8 | [4][5] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 104-105 °C | [3] |
| Boiling Point | 175 °C @ 1 mmHg | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |
Spectroscopic data are crucial for structural elucidation. Key expected signals include:
-
¹H NMR: Signals corresponding to an acetyl group, an aromatic methyl group, two aromatic protons, and a phenolic hydroxyl proton.
-
¹³C NMR: Resonances for two methyl carbons, several aromatic carbons (including quaternary and protonated), a carbonyl carbon, and a hydroxyl-bearing aromatic carbon.
-
IR Spectroscopy: Characteristic absorption bands for a hydroxyl group (O-H stretch), aromatic C-H stretches, a carbonyl group (C=O stretch), and C-C aromatic stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (150.17) and characteristic fragmentation patterns.[6]
Chapter 4: Isolation and Purification from Natural Sources
The isolation of 1-(4-Hydroxy-3-methylphenyl)ethanone from a plant matrix requires a multi-step process designed to efficiently extract and purify this semi-polar compound. The following protocol provides a robust, self-validating workflow.
Caption: Generalized workflow for isolation and purification.
Detailed Experimental Protocol:
-
Extraction:
-
Rationale: The use of a polar solvent like methanol or ethanol ensures the efficient extraction of phenolic compounds. Maceration is simple, while Soxhlet extraction is more exhaustive.
-
Procedure:
-
Macerate 1 kg of dried, powdered plant material in 5 L of methanol for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
-
-
Purification:
-
Rationale: Liquid-liquid partitioning provides an initial fractionation based on polarity. Silica gel chromatography is a powerful technique for separating compounds with different polarities.
-
Procedure:
-
Suspend the crude extract in water and perform sequential partitioning with n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.
-
Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 to 70:30).
-
Collect fractions and analyze by TLC. Combine fractions with a high concentration of the target compound.
-
Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline compound.
-
-
-
Validation:
-
Rationale: Purity must be confirmed chromatographically, and structure must be elucidated spectroscopically.
-
Procedure:
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol/water gradient), monitoring with a UV detector.
-
Confirm the structure by obtaining ¹H NMR, ¹³C NMR, IR, and MS data and comparing them with literature values.[6]
-
-
Chapter 5: Biological Activities and Pharmacological Potential
1-(4-Hydroxy-3-methylphenyl)ethanone exhibits a range of biological activities, primarily attributed to its phenolic structure. Its antioxidant and antimycobacterial properties are of particular interest for drug development.
Antioxidant Activity
The compound is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and the hydroxyl radical (•OH).[1][7]
-
Mechanism of Action: The primary mechanism is hydrogen atom donation from the phenolic hydroxyl group. This donation stabilizes the free radical, while the resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively unreactive.
Caption: ROS scavenging via hydrogen atom donation.
This antioxidant capacity suggests potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammation.[7]
Antimycobacterial Activity
1-(4-Hydroxy-3-methylphenyl)ethanone has demonstrated inhibitory activity against Mycobacterium tuberculosis.[4] While the precise mechanism is under investigation, several possibilities have been proposed based on studies of this and related compounds.
-
Proposed Mechanisms:
-
Receptor Binding: One study suggests the compound may inhibit mycobacterial growth by binding to κ-opioid receptors on the outside of the cells.[4]
-
Cell Wall Disruption: Many phenolic compounds exert their antimicrobial effects by disrupting the integrity of the bacterial cell wall or membrane. The high lipid content of the mycobacterial cell wall makes it a plausible target.[8]
-
Enzyme Inhibition: A related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, was found to disrupt the bacterial divisome, suggesting interference with essential enzymes involved in cell division.[9]
-
Conclusion and Future Outlook
1-(4-Hydroxy-3-methylphenyl)ethanone is a naturally occurring phenolic compound with a well-defined chemical profile and significant, therapeutically relevant biological activities. Its antioxidant properties make it a candidate for further investigation in the context of oxidative stress-related pathologies, while its antimycobacterial activity presents a promising scaffold for the development of new anti-tuberculosis agents. Future research should focus on elucidating the precise mechanisms of its biological actions, exploring its pharmacokinetic and pharmacodynamic profiles in vivo, and synthesizing derivatives to optimize potency and selectivity. The methodologies and insights presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this and other related natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]
- 4. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | FH54824 [biosynth.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 7. Buy 4'-Hydroxy-3'-methylacetophenone (EVT-462017) | 876-02-8 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of 4'-Hydroxy-3'-methylacetophenone
An In-Depth Technical Guide to the Biological Activity Screening of 4'-Hydroxy-3'-methylacetophenone
4'-Hydroxy-3'-methylacetophenone (4H3MAP), a phenolic ketone, is an intriguing molecule found in natural sources such as Hawaiian green coffee beans (Coffea Arabica L.)[1]. Its structure, characterized by a hydroxyl-substituted aromatic ring, positions it as a candidate for a range of biological activities, a feature common to many phenolic compounds. Preliminary reports and structural similarities to other active phenols suggest potential antioxidant, antimycobacterial, and acaricidal properties[1][2][3].
This guide provides a comprehensive framework for the systematic in vitro screening of 4H3MAP to elucidate its therapeutic potential. As a Senior Application Scientist, the perspective offered herein is grounded in practical, field-proven methodologies, emphasizing not just the "how" but the critical "why" behind each experimental design choice. The protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. We will progress through a logical cascade of assays, from broad-spectrum screening to more specific evaluations of its anti-inflammatory, antimicrobial, and cytotoxic activities.
Physicochemical Profile and Preparation
Before biological evaluation, understanding the compound's basic properties is paramount for accurate and reproducible experimental setup.
| Property | Value | Source / Note |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | White to light beige crystalline powder | [5] |
| Melting Point | 105-111 °C | [5] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Experimental determination is crucial. |
| Purity | ≥ 99% (HPLC Recommended) | [5] |
Causality in Preparation: For all in vitro assays, a high-purity stock solution of 4H3MAP should be prepared in Dimethyl Sulfoxide (DMSO). DMSO is selected for its broad solvent capacity and compatibility with most cell culture media at low final concentrations (<0.5%). The stock solution (e.g., 100 mM) must be stored at -20°C and protected from light to prevent degradation. A critical, yet often overlooked, step is to ensure that the final concentration of DMSO is consistent across all experimental and control wells to nullify any solvent-induced effects.
Screening Cascade: A Logical Workflow
The proposed screening strategy follows a tiered approach, starting with fundamental antioxidant assays and progressing to more complex cell-based evaluations. This ensures that resources are allocated efficiently and that each step informs the next.
Caption: A logical workflow for the biological screening of 4H3MAP.
Part 1: Antioxidant Activity Evaluation
The phenolic hydroxyl group in 4H3MAP is a strong predictor of antioxidant activity. This is often the first and most fundamental screening for such compounds. We will employ two complementary assays to assess its radical scavenging capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Expertise & Causality: The DPPH assay is a rapid, simple, and inexpensive method, making it an excellent primary screen[6]. It measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantifiable spectrophotometrically.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of 4H3MAP (e.g., 1-200 µg/mL) in methanol.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Controls:
-
Negative Control: 100 µL Methanol + 100 µL DPPH solution.
-
Positive Control: Ascorbic acid or Trolox at the same concentrations as the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Calculate the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Expertise & Causality: The ABTS assay is complementary to the DPPH method. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants[7]. This provides a broader characterization of the compound's scavenging ability.
Detailed Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[6].
-
Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of 4H3MAP.
-
Reaction Initiation: Add 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.
| Assay | Principle | Wavelength | Typical Positive Control |
| DPPH | H-atom/electron transfer | 517 nm | Ascorbic Acid |
| ABTS | Electron transfer | 734 nm | Trolox |
Part 2: Anti-inflammatory Activity Screening
Chronic inflammation is linked to oxidative stress, making this a logical next step. A standard and reliable model is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7)[8][9]. LPS, a component of Gram-negative bacteria, activates macrophages to produce inflammatory mediators like nitric oxide (NO)[10].
Nitric Oxide (NO) Inhibition Assay
Expertise & Causality: We measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction. A reduction in nitrite levels in the presence of 4H3MAP indicates potential anti-inflammatory activity, likely through the inhibition of inducible nitric oxide synthase (iNOS)[10][11].
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 4H3MAP for 1 hour. A preliminary cytotoxicity test (e.g., MTT, see Part 4) is required to determine the appropriate concentration range.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Controls:
-
Vehicle Control: Cells + Media only.
-
Positive Control: Cells + LPS only.
-
Drug Control: A known iNOS inhibitor (e.g., L-NAME).
-
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. Incubate for 10 minutes in the dark[12].
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be generated to quantify the nitrite concentration.
Part 3: Antimicrobial Susceptibility Testing
Given that many natural phenols possess antimicrobial properties, screening 4H3MAP against a panel of pathogenic bacteria and fungi is a valuable step[13]. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC)[14][15][16].
Broth Microdilution Method for MIC Determination
Expertise & Causality: This method provides a quantitative result (the MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[14][15]. It is highly standardized and allows for high-throughput testing against multiple organisms simultaneously[16].
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells[14].
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 4H3MAP in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls:
-
Growth Control: Wells containing only medium and inoculum (should appear turbid).
-
Sterility Control: Wells containing only medium (should remain clear).
-
Positive Drug Control: A standard antibiotic (e.g., Gentamicin) or antifungal (e.g., Amphotericin B).
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria, or as appropriate for the organism.
-
MIC Determination: The MIC is the lowest concentration of 4H3MAP at which no visible growth (turbidity) is observed[14].
| Organism Type | Representative Strain | Growth Medium | Positive Control |
| Gram-positive | Staphylococcus aureus | Mueller-Hinton Broth | Gentamicin |
| Gram-negative | Escherichia coli | Mueller-Hinton Broth | Gentamicin |
| Yeast | Candida albicans | RPMI 1640 | Amphotericin B |
Part 4: Anticancer Cytotoxicity Screening
Many phenolic compounds exhibit cytotoxic effects against cancer cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[17].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Expertise & Causality: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals[17][18]. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates a loss of viability due to the compound's cytotoxic or anti-proliferative effects[19].
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4H3MAP for 48 or 72 hours.
-
Controls:
-
Vehicle Control: Cells treated with DMSO at the same final concentration as the test wells.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 2-4 hours at 37°C[17]. It is crucial to protect the MTT reagent from light.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals[20].
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculation:
-
% Viability = (Abs_sample / Abs_control) x 100
-
Calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial biological characterization of 4'-Hydroxy-3'-methylacetophenone. The data generated from these assays—IC₅₀ values for antioxidant, anti-inflammatory, and anticancer activities, and MIC values for antimicrobial effects—will provide a comprehensive preliminary profile of the compound's potential.
Positive "hits" in any of these screens would warrant progression to Phase 3 (Mechanism of Action Studies). For instance, significant anti-inflammatory activity would justify investigating the expression of key proteins in the NF-κB pathway (e.g., p65, IκBα, iNOS, COX-2) via Western Blot or qPCR. Similarly, potent anticancer activity would lead to studies on apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for more advanced preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | FH54824 [biosynth.com]
- 4. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to 1-(3-Hydroxy-4-methylphenyl)ethanone Derivatives and Analogues: From Synthesis to Therapeutic Potential
Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold
The 1-(3-hydroxy-4-methylphenyl)ethanone core, a seemingly simple phenolic ketone, represents a fascinating and highly "privileged" scaffold in modern medicinal chemistry. Its inherent structural features—a hydroxyl group for hydrogen bonding, a methyl group for steric and electronic modulation, and a reactive ethanone side chain—provide a rich canvas for synthetic derivatization. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, biological evaluation, and therapeutic applications of this versatile class of compounds. We will move beyond mere protocols to explore the underlying scientific rationale, enabling you to not only replicate but also innovate upon the methodologies presented. Our focus will be on establishing a clear line of sight from molecular design and synthesis to tangible biological activity, empowering you to unlock the full therapeutic potential of these promising molecules.
Section 1: The Core Moiety - Physicochemical Properties and Synthetic Access
This compound serves as a crucial starting point for the generation of diverse chemical libraries. Understanding its fundamental properties and synthetic routes is paramount.
1.1. Physicochemical Profile
A comprehensive understanding of the physicochemical properties of the parent molecule is essential for analogue design and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | N/A |
| Molecular Weight | 150.17 g/mol | N/A |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | 180 °C (at 1 mmHg) | [1] |
| SMILES | CC(=O)c1ccc(C)c(O)c1 | [1] |
| InChIKey | LXBHHIZIQVZGFN-UHFFFAOYSA-N | [1] |
1.2. Synthetic Pathways to the Core Scaffold
Access to the this compound core and its substituted analogues is primarily achieved through classical aromatic chemistry reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.
1.2.1. Fries Rearrangement of Aryl Esters: A Powerful Tool for Regiocontrolled Synthesis
The Fries rearrangement is a robust method for converting phenolic esters into hydroxy aryl ketones.[2][3][4][5][6] This reaction offers a strategic advantage in controlling the position of the acetyl group.
Experimental Protocol: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement [5]
-
Reaction Principle: An aryl ester is treated with a Lewis acid catalyst, inducing an intramolecular acyl migration to the ortho and para positions of the phenolic hydroxyl group. High temperatures generally favor the formation of the ortho isomer.[2]
-
Materials:
-
Phenyl acetate (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 to 2.5 equivalents)
-
Dry, non-polar solvent (e.g., nitrobenzene or carbon disulfide)
-
Round-bottom flask with reflux condenser and calcium chloride guard tube
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, place anhydrous aluminum chloride.
-
Slowly add phenyl acetate (dissolved in the solvent if used) with stirring.
-
Heat the reaction mixture to above 160°C to favor ortho substitution and maintain for the required reaction time (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the isomers via column chromatography.
-
1.2.2. Friedel-Crafts Acylation of Substituted Phenols
Direct acylation of a substituted phenol, such as p-cresol, provides another route to hydroxyacetophenones. However, this reaction can be complicated by competitive O-acylation.[7][8][9][10]
Experimental Protocol: Friedel-Crafts Acylation of a Substituted Phenol [7]
-
Reaction Principle: An acylating agent (acetyl chloride or acetic anhydride) reacts with the aromatic ring in the presence of a Lewis acid catalyst. Excess catalyst is used to drive the reaction towards C-acylation over O-acylation.
-
Materials:
-
Substituted phenol (1.0 eq.)
-
Anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.)
-
Acetyl chloride or acetic anhydride (1.1 eq.)
-
Dry, inert solvent (e.g., nitrobenzene or dichloromethane)
-
Three-neck flask under an inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous AlCl₃ and the solvent.
-
Cool the mixture in an ice bath and slowly add the acylating agent.
-
Add the substituted phenol (dissolved in the solvent) dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (can range from 0°C to room temperature) until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to separate isomers.
-
Section 2: The Derivatization Landscape and Structure-Activity Relationships (SAR)
The true potential of the this compound scaffold is realized through the systematic exploration of its derivatives. By modifying the core structure, we can fine-tune the compound's properties to achieve desired biological activities.
2.1. Catechol-O-Methyltransferase (COMT) Inhibition: A Key Therapeutic Target
COMT is a critical enzyme in the metabolism of catecholamines, including dopamine.[11][12][13][14] Inhibition of COMT is a validated therapeutic strategy for Parkinson's disease, as it increases the bioavailability of levodopa, a dopamine precursor.[11][14] Derivatives of this compound that incorporate a catechol moiety are potent COMT inhibitors.
SAR Insights for COMT Inhibition:
-
The Catechol Moiety is Essential: The defining feature of most potent COMT inhibitors is the presence of a 3,4-dihydroxy-substituted phenyl ring. This catechol group is crucial for coordinating with the magnesium ion in the active site of COMT.[15]
-
Electron-Withdrawing Groups Enhance Potency: The addition of an electron-withdrawing group, such as a nitro group, at the 5-position of the catechol ring generally increases inhibitory activity.[16]
-
The Ethanone Side Chain Influences Selectivity and Duration: Modifications to the ethanone side chain can significantly impact the compound's pharmacokinetic properties. For example, the introduction of an alpha-methylene group has been shown to enhance the selectivity for peripheral COMT and prolong the duration of action.[16]
Table 2: SAR of 1-phenylethanone Analogues as COMT Inhibitors
| Compound | R1 | R2 | R3 | R4 | IC₅₀ (µM) | Reference |
| Entacapone | H | OH | OH | C(=C(CN)C#N)C(C)=O | 0.23 | [14] |
| Tolcapone | CH₃ | OH | OH | NO₂ | N/A | [14] |
| Nitecapone | H | OH | OH | NO₂ | N/A | [14] |
| Analogue 7b | H | OH | OH | NO₂ | N/A | [16] |
Note: Specific IC₅₀ values for all compounds were not available in the cited literature, but their relative potencies and key structural features are highlighted.
2.2. Analgesic Activity via Opioid Receptor Modulation
Certain derivatives of this scaffold have demonstrated potent analgesic effects, suggesting interaction with the opioid system.
SAR Insights for Analgesic Activity:
The development of potent analgesics from this scaffold often involves significant modification of the ethanone side chain to incorporate amine functionalities that can interact with opioid receptors. While not direct derivatives of the core topic molecule, these analogues demonstrate the scaffold's versatility.
2.3. Antimicrobial and Antiviral Potential
The phenolic nature of the core scaffold imparts inherent antimicrobial properties.[17][18][19][20] Derivatization can further enhance this activity against a range of pathogens.
SAR Insights for Antimicrobial Activity: [17][21]
-
Hydroxyl Group Position: The position of the hydroxyl group on the aromatic ring is critical. ortho- and para-hydroxyacetophenones generally exhibit greater activity than their meta-counterparts.
-
Electron-Withdrawing Substituents: The introduction of electron-withdrawing groups, such as nitro or bromo groups, can enhance antimicrobial potency.[20]
-
Side Chain Modification: Conversion of the ethanone to a semicarbazone can significantly increase antibacterial and antifungal activity.[22]
Table 3: Antibacterial Activity of Acetophenone Derivatives [17]
| Compound | Substituent | Test Organism | MIC (µg/mL) |
| 4-methylacetophenone | 4-CH₃ | Bacillus subtilis | 125 |
| 2-hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5 |
| 3-bromoacetophenone | 3-Br | Salmonella typhi | 125 |
| 3-nitroacetophenone | 3-NO₂ | Proteus vulgaris | 62.5 |
| 4-nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25 |
Some acetophenone derivatives have also shown promise as antiviral agents, particularly against influenza virus.[1] The presence of amino and hydroxyl groups in an ortho or para relationship on the aromatic nucleus appears to be a key determinant of antiviral activity.[1]
2.4. Anti-inflammatory Properties
Hydroxyacetophenone derivatives have demonstrated anti-inflammatory effects through the inhibition of key inflammatory mediators. p-Hydroxyacetophenone, for instance, has been shown to suppress the production of nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO).[23] It also attenuates pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23] This activity is attributed to the phenolic hydroxyl group, which can act as a radical scavenger.[24]
Section 3: In-Silico and In-Vitro Screening Workflows
A rational and efficient drug discovery campaign for this compound derivatives integrates computational and experimental screening methodologies.
3.1. In-Silico Screening: A Virtual Approach to Hit Identification
Molecular docking is a powerful computational tool for predicting the binding affinity and orientation of a ligand within the active site of a target protein. This approach can be used to prioritize a library of virtual compounds for synthesis and in-vitro testing.
Workflow for In-Silico Screening:
Caption: A generalized workflow for in-silico screening of derivatives.
3.2. High-Throughput Screening (HTS): Rapidly Identifying Active Compounds
HTS allows for the rapid screening of large compound libraries against a specific biological target. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and amenability to automation.
Workflow for High-Throughput Screening:
Caption: A typical workflow for a high-throughput screening campaign.[21][25][26][27][28]
Experimental Protocol: Fluorescence-Based HTS for COMT Inhibitors (HTRF Assay) [2]
-
Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the COMT-catalyzed methylation reaction. The assay uses a specific antibody to SAH labeled with a fluorescent acceptor and a tracer SAH labeled with a fluorescent donor. Inhibition of COMT leads to a decrease in SAH production and a corresponding decrease in the HTRF signal.
-
Materials:
-
Human membrane-bound COMT
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
A suitable catechol substrate (e.g., esculetin)
-
HTRF SAH assay kit (containing SAH-d2 acceptor and anti-SAH-cryptate donor)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Dispense the test compounds and controls into the assay plate.
-
Add the COMT enzyme, SAM, and catechol substrate to initiate the reaction.
-
Incubate at room temperature for a predetermined time.
-
Stop the reaction and add the HTRF detection reagents (SAH-d2 and anti-SAH-cryptate).
-
Incubate to allow for antibody-SAH binding.
-
Read the plate on an HTRF reader and calculate the fluorescence ratio.
-
Analyze the data to identify compounds that inhibit COMT activity.
-
Section 4: In-Vitro and In-Vivo Characterization of Lead Compounds
Promising candidates identified through screening must be further characterized to understand their potency, mechanism of action, and in-vivo efficacy.
4.1. In-Vitro Potency and Mechanism of Action Studies
4.1.1. COMT Inhibition Assay
Experimental Protocol: Spectrophotometric COMT Inhibition Assay [7]
-
Principle: This assay measures the O-methylation of a chromogenic substrate, 3,4-dihydroxyacetophenone (DHAP), by COMT. The increase in the formation of the O-methylated products is monitored by measuring the absorbance at 344 nm.
-
Reagents:
-
0.5 mM 3,4-dihydroxyacetophenone (DHAP)
-
5 mM S-adenosyl-L-methionine (SAM)
-
6 mM Magnesium Chloride (MgCl₂)
-
20 mM Dithiothreitol (DTT)
-
100 mM TES buffer, pH 7.6
-
COMT enzyme solution
-
0.4 M Sodium Borate (Stop Solution)
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, DTT, SAM, and DHAP.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the COMT enzyme solution.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding the sodium borate solution.
-
Measure the absorbance at 344 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
4.1.2. Opioid Receptor Binding Assay
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [4][11][18][29]
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the opioid receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and the test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.
-
4.2. In-Vivo Efficacy Models
4.2.1. Hot Plate Test for Analgesia
Experimental Protocol: Hot Plate Test
-
Principle: This test assesses the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.
-
Apparatus:
-
Hot plate apparatus with adjustable temperature.
-
Animal enclosure (e.g., a clear acrylic cylinder).
-
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing environment.
-
Administer the test compound or vehicle control.
-
At a predetermined time after dosing, place the animal on the hot plate (maintained at a constant temperature, e.g., 55°C).
-
Record the latency to a pain response (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
Compare the response latencies between the treated and control groups to determine the analgesic effect.
-
Section 5: Signaling Pathways and Mechanisms of Action
A deeper understanding of how these compounds exert their biological effects at the molecular level is crucial for rational drug design and development.
5.1. COMT Inhibition and Dopaminergic Signaling
By inhibiting COMT, these compounds prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This is particularly relevant in the context of Parkinson's disease, where there is a deficiency of dopamine.[11][13][15]
Caption: Simplified schematic of COMT inhibition.[11][13][15]
5.2. Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately leads to analgesia.[22][23][24][29][30]
Caption: Key events in the opioid receptor signaling cascade.[22][23][24][29][30]
5.3. Antimicrobial Mechanism of Action
The antimicrobial activity of phenolic compounds like the this compound derivatives is often multifactorial.[1][17][18][19][20] They can disrupt the bacterial cell membrane, leading to leakage of cellular contents. They can also interfere with essential cellular processes such as ATP synthesis and inhibit the function of key enzymes.[1][17]
Conclusion: A Scaffold with Enduring Promise
The this compound scaffold and its derivatives represent a rich and underexplored territory for drug discovery. From the well-established field of COMT inhibition to the emerging areas of antimicrobial and antiviral research, these compounds offer a remarkable degree of therapeutic versatility. This guide has provided a comprehensive overview of the key considerations for researchers working with this compound class, from synthetic strategies and SAR analysis to detailed experimental protocols and mechanistic insights. It is our hope that this information will not only serve as a practical resource but also as a catalyst for further innovation in the development of novel therapeutics based on this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]
- 12. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 13. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]
- 14. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. iipseries.org [iipseries.org]
- 19. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 1-(3-Hydroxy-4-methylphenyl)ethanone: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
1-(3-Hydroxy-4-methylphenyl)ethanone is an aromatic ketone with significant potential as a building block in pharmaceutical synthesis. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective application in reaction chemistry, purification, and formulation development. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, supported by data from structurally related molecules. It details the molecule's key physicochemical properties and presents a validated, step-by-step protocol for empirical solubility determination using the equilibrium shake-flask method. The insights herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to optimize the use of this compound in their research and development workflows.
Introduction to this compound
This compound, a substituted acetophenone, possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The molecule incorporates a polar phenolic hydroxyl group and a moderately polar ketone group attached to a largely nonpolar aromatic ring, which is further substituted with a methyl group. This amphiphilic nature is the primary determinant of its solubility profile.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
Synonyms: 3'-Hydroxy-4'-methylacetophenone
-
CAS Number: 14435-91-5
-
Molecular Formula: C₉H₁₀O₂[1]
-
Molecular Weight: 150.17 g/mol [2]
Below is a summary of its key physicochemical properties. Note that while experimental data for this specific isomer is limited, properties can be estimated based on its structure and data from closely related isomers like 1-(4-hydroxy-3-methylphenyl)ethanone.
| Property | Value / Description | Source |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related structures |
| Melting Point | Not experimentally determined. The isomer 1-(4-hydroxy-3-methylphenyl)ethanone melts at 107-109 °C.[3][4] | N/A |
| Boiling Point | Not experimentally determined. The isomer 1-(4-hydroxy-3-methylphenyl)ethanone boils at 180 °C (1 mmHg).[3][5] | N/A |
| logP (o/w) | 1.884 (estimated for isomer 4-hydroxy-2-methyl acetophenone). This indicates a moderate degree of lipophilicity.[6] | [6] |
| pKa | The phenolic hydroxyl group imparts acidic properties. The pKa of the related 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is predicted to be 7.58.[7][8] | [7][8] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another. The structure of this compound provides a clear basis for predicting its solubility.
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The carbonyl group (C=O) of the ketone is a hydrogen bond acceptor. These features suggest strong interactions with polar protic solvents like water, ethanol, and methanol.
-
Polarity and Dipole-Dipole Interactions: The ketone and hydroxyl groups create a significant molecular dipole, promoting solubility in polar aprotic solvents such as acetone and dimethyl sulfoxide (DMSO) through dipole-dipole interactions.
-
Van der Waals Forces: The phenyl ring and the methyl group constitute the nonpolar backbone of the molecule. These regions interact favorably with nonpolar solvents like hexane or toluene via London dispersion forces.
Solubility Prediction by Solvent Class:
-
Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be moderate. While the hydroxyl and ketone groups can form hydrogen bonds with water, the nonpolar aromatic ring limits overall aqueous solubility. A structurally related compound, 4-hydroxy-2-methyl acetophenone, has an estimated water solubility of 9392 mg/L at 25 °C.[6][9] In alcohols like ethanol and methanol, which have both polar hydroxyl groups and nonpolar alkyl chains, the compound is expected to be readily soluble.[6][9]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated in these solvents. They can effectively solvate the polar regions of the molecule without the steric hindrance that can occur with protic solvents. For instance, the related 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is sparingly soluble in DMSO.[7][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The dominant polar functional groups will have unfavorable interactions with entirely nonpolar solvents.
-
Intermediate Polarity Solvents (e.g., Chloroform, Ethyl Acetate): Moderate to good solubility is likely. These solvents can engage in some polar interactions while also solvating the nonpolar aromatic ring. The related 1-(3-Bromo-4-Methylphenyl)ethanone shows slight solubility in chloroform.[10]
Experimental Solubility Profile (Qualitative)
Direct quantitative solubility data for this compound is not widely available in published literature. The following table provides a qualitative summary based on the theoretical principles discussed above and solubility data for structurally analogous compounds. This table should be used as a predictive guide pending empirical verification.
| Solvent Class | Solvent | Predicted Solubility | Rationale / Supporting Data |
| Polar Protic | Water | Slightly Soluble | H-bonding potential is offset by the nonpolar aromatic ring.[6][9][11] |
| Methanol | Soluble | Good balance of polarity and H-bonding. Related compounds are at least slightly soluble.[7][8][10] | |
| Ethanol | Soluble | Similar to methanol. Many substituted phenols and acetophenones are soluble in alcohol.[6][12] | |
| Polar Aprotic | DMSO | Soluble | Strong dipole interactions. Related compounds are sparingly to slightly soluble.[7][8] |
| Acetone | Soluble | Effective solvent for moderately polar organic compounds. | |
| Acetonitrile | Moderately Soluble | Related compounds show slight solubility.[7][8] | |
| Intermediate | Ethyl Acetate | Soluble | Balances polarity and non-polar characteristics effectively. |
| Chloroform | Moderately Soluble | Related bromo-analogue is slightly soluble.[10] | |
| Nonpolar | Hexane | Insoluble | Mismatch in polarity and intermolecular forces.[13] |
| Toluene | Slightly Soluble | Aromatic ring interaction may provide limited solubility. |
Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method
To obtain definitive, quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes for standard preparation
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is crucial to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the analyte in the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration. Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Practical Implications in Research and Development
-
Synthetic Chemistry: Knowledge of solubility is critical for selecting appropriate reaction solvents, ensuring reactants are in the same phase, and facilitating product crystallization and purification. Using a solvent in which the starting material is soluble but the product is not can be an effective strategy for isolation.
-
Drug Formulation: For pharmaceutical applications, understanding aqueous solubility is the first step in developing a dosage form. Poor aqueous solubility can hinder bioavailability and may necessitate formulation strategies such as salt formation, co-solvency, or the use of amorphous solid dispersions.
-
Analytical Method Development: The choice of diluent for analytical samples, particularly for HPLC or GC, depends entirely on the compound's solubility. An appropriate solvent ensures complete dissolution and accurate quantification.
Conclusion
While direct experimental data for the solubility of this compound is sparse, a robust qualitative profile can be constructed based on its molecular structure and data from analogous compounds. The presence of both hydrogen-bonding groups and a nonpolar aromatic core confers a versatile solubility profile, with high solubility expected in polar organic solvents like alcohols and DMSO, and limited solubility in water and nonpolar hydrocarbons. For quantitative applications in research and drug development, it is imperative that this predicted profile be confirmed using a standardized experimental method, such as the shake-flask protocol detailed in this guide.
References
- 1. 1-(3-Hydroxy-5-methylphenyl)ethanone | C9H10O2 | CID 13025248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(4-hydroxy-3-methylphenyl)ethanone [stenutz.eu]
- 5. Pharmaceutical and chemical intermediates,CAS#:876-02-8,3-甲基-4-羟基苯乙酮,Ethanone, 1-(4-hydroxy-3-methylphenyl)- [en.chemfish.com]
- 6. 4-hydroxy-2-methyl acetophenone, 875-59-2 [thegoodscentscompany.com]
- 7. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 8. chembk.com [chembk.com]
- 9. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]
- 10. chembk.com [chembk.com]
- 11. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 12. Buy Ethanone, 1-(4-ethyl-3-methylphenyl)- (EVT-13966178) [evitachem.com]
- 13. scribd.com [scribd.com]
Quantum chemical calculations for 3'-Hydroxy-4'-methylacetophenone
<_ _> Technical Guide: A Quantum Chemical Approach to Understanding 3'-Hydroxy-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxy-4'-methylacetophenone, a substituted aromatic ketone, serves as a valuable molecular scaffold in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenol group and a ketone, imparts a range of chemical properties that are of significant interest in the development of novel therapeutic agents. Understanding the electronic structure, molecular geometry, and spectroscopic properties of this molecule at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 3'-Hydroxy-4'-methylacetophenone. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The insights derived from these calculations are crucial for rational drug design, enabling researchers to predict molecular behavior before engaging in resource-intensive synthesis and experimentation.
Part 1: The Computational Philosophy: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 3'-Hydroxy-4'-methylacetophenone, which contains heteroatoms with lone pairs and a conjugated π-system, a careful selection is crucial for obtaining meaningful results.[3]
The Theoretical Method: Density Functional Theory (DFT)
We will employ Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance between computational cost and accuracy for organic molecules.[4] Specifically, we select the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems and mitigating some of the self-interaction error inherent in pure DFT functionals.[5][6]
The Basis Set: Pople's Triple-Zeta
The basis set is the set of mathematical functions used to build the molecular orbitals. We will utilize the 6-311++G(d,p) basis set . Let's break down why this is an authoritative choice:
-
6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately model the electron distribution.
-
++ : These "diffuse functions" are large, spread-out functions added to heavy atoms (+) and hydrogen atoms (++). They are essential for correctly describing systems with lone pairs (like the oxygen atoms in our molecule) and potential non-covalent interactions.[5]
-
(d,p) : These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, which is critical for accurately modeling chemical bonds and molecular geometries.[3]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for studying the properties of phenolic compounds and aromatic ketones.[5][7]
Part 2: The Experimental Workflow: A Step-by-Step Protocol
The following protocols outline the necessary steps to perform a comprehensive quantum chemical analysis of 3'-Hydroxy-4'-methylacetophenone using a standard software package like Gaussian or ORCA.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
The first and most critical step is to find the molecule's most stable three-dimensional structure—its equilibrium geometry at the potential energy minimum.
Step-by-Step Methodology:
-
Initial Structure Creation : Build the 3D structure of 3'-Hydroxy-4'-methylacetophenone using a molecular modeling program like GaussView or Avogadro. Ensure correct atom types and initial bond connectivity.
-
Input File Generation : Create an input file specifying the B3LYP/6-311++G(d,p) level of theory. The keywords Opt (for optimization) and Freq (for frequency calculation) must be included.
-
Execution : Submit the calculation to the quantum chemistry software. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.[8]
-
Validation (Trustworthiness Check) : Upon completion, the most crucial step is to analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies .[9][10] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be further refined.[9][11]
Caption: Workflow for obtaining a validated minimum energy structure.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.
Step-by-Step Methodology:
-
Use Optimized Geometry : Start with the validated minimum energy structure from Protocol 1.
-
Single-Point Energy Calculation : Perform a single-point energy calculation (without the Opt keyword) at the B3LYP/6-311++G(d,p) level of theory. Ensure population analysis is requested (e.g., Pop=Full in Gaussian).
-
Data Extraction : From the output file, extract the energies of the HOMO and LUMO.
-
Calculate Energy Gap : The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[7]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Protocol 3: Spectroscopic Property Simulation
Computational chemistry can predict various types of spectra, providing a powerful tool for structure elucidation and comparison with experimental data.
A. Infrared (IR) Spectrum: The vibrational frequencies calculated in Protocol 1 directly correspond to the vibrational modes that are active in the IR spectrum. The output file will list each frequency (in cm⁻¹) and its corresponding intensity. These can be plotted to generate a theoretical IR spectrum.
B. UV-Visible (UV-Vis) Spectrum: Electronic transitions, which give rise to UV-Vis absorption, are calculated using Time-Dependent DFT (TD-DFT).[12][13][14]
Step-by-Step Methodology:
-
Use Optimized Geometry : Begin with the validated minimum energy structure.
-
TD-DFT Calculation : Perform a TD-DFT calculation. In Gaussian, the keyword would be TD(NStates=X), where X is the number of excited states to calculate (e.g., 10-20 is often sufficient for the main transitions). The B3LYP/6-311++G(d,p) level of theory should be maintained.
-
Data Extraction : The output will list the excitation energies (in eV and nm), oscillator strengths (a measure of transition probability/intensity), and the molecular orbitals involved in each transition.[15][16]
C. Nuclear Magnetic Resonance (NMR) Spectrum: NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[17][18][19]
Step-by-Step Methodology:
-
Use Optimized Geometry : Start with the validated minimum energy structure.
-
GIAO Calculation : Perform an NMR calculation using the GIAO method. The keyword in Gaussian is typically NMR.
-
Reference Calculation : To convert the calculated absolute shielding values to chemical shifts (δ), a separate GIAO calculation must be performed on a reference compound, typically Tetramethylsilane (TMS), at the exact same level of theory.
-
Calculate Chemical Shifts : The chemical shift for a given nucleus (e.g., ¹³C or ¹H) is calculated as: δsample = σTMS - σsample, where σ is the isotropic shielding value from the output.
Part 3: Data Presentation and Interpretation
The results of the calculations should be organized logically for clear interpretation and comparison with experimental data where available.
Optimized Molecular Geometry
The geometry optimization yields precise bond lengths and angles. Below is a table summarizing key structural parameters of 3'-Hydroxy-4'-methylacetophenone, which define its 3D conformation.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atom(s) | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | Value |
| Bond Length | C-C (acetyl) | Value |
| Bond Length | O-H (hydroxyl) | Value |
| Bond Angle | C-C=O (acetyl) | Value |
| Dihedral Angle | C(ring)-C(ring)-C=O | Value |
(Note: Placeholder "Value" would be replaced with actual output data from the calculation.)
Vibrational Analysis
The calculated vibrational frequencies help in assigning the peaks observed in an experimental IR spectrum. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental results due to anharmonicity and method approximations.
Table 2: Calculated Vibrational Frequencies and Assignments
| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|---|
| Value | Value | Value | C=O stretch |
| Value | Value | Value | O-H stretch |
| Value | Value | Value | C-H stretch (methyl) |
| Value | Value | Value | Aromatic C-C stretch |
(Note: Placeholder "Value" would be replaced with actual output data from the calculation.)
Electronic Properties
The HOMO and LUMO energies provide insight into the molecule's electronic character.
Table 3: Frontier Molecular Orbital Properties
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
(Note: Placeholder "Value" would be replaced with actual output data from the calculation.)
The HOMO is typically localized over the electron-rich phenol ring, indicating this is the likely site of electrophilic attack. The LUMO is often centered on the electron-withdrawing acetyl group, suggesting this is the site for nucleophilic attack.
Simulated Spectroscopic Data
Table 4: Predicted UV-Vis Absorption Maxima (λmax)
| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | Value | Value | HOMO → LUMO (n→π*) |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (π→π*) |
(Note: Placeholder "Value" would be replaced with actual output data from the calculation.)
Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) relative to TMS
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C (carbonyl) | Value | Value |
| C (hydroxyl-bearing) | Value | Value |
| H (hydroxyl) | Value | Value |
| H (methyl) | Value | Value |
(Note: Placeholder "Value" and experimental values would be populated with actual data. Experimental data for 4'-Hydroxy-3'-methylacetophenone can be found in chemical databases.)[20][21][22][23]
Conclusion
This guide has outlined an authoritative and self-validating protocol for the quantum chemical analysis of 3'-Hydroxy-4'-methylacetophenone using Density Functional Theory. By following these detailed workflows, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and spectroscopic signatures. These computational insights are invaluable in the field of drug development, providing a foundational understanding of molecular properties that can guide synthesis, predict reactivity, and inform the design of more potent and selective therapeutic agents. The synergy between high-level computation and experimental work accelerates the discovery pipeline, saving both time and resources.
References
- 1. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy-3'-methylacetophenone (876-02-8) at Nordmann - nordmann.global [nordmann.global]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. science.gov [science.gov]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 9. asc.ohio-state.edu [asc.ohio-state.edu]
- 10. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 13. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 19. researchgate.net [researchgate.net]
- 20. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]
- 21. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Hydroxyacetophenone Isomers for Drug Development
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of hydroxyacetophenone isomers, with a particular focus on 1-(4-hydroxy-3-methylphenyl)ethanone as a case study due to the availability of its crystallographic data. The principles and methodologies detailed herein are directly applicable to its isomer, 1-(3-Hydroxy-4-methylphenyl)ethanone, and other related phenolic compounds crucial in drug discovery and development. We delve into the synthesis, single-crystal X-ray diffraction, and computational analysis, offering field-proven insights into the experimental choices and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for understanding structure-property relationships.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, such as solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, the detailed analysis of the crystal structure of pharmaceutical compounds like this compound, a substituted phenolic ketone, is a critical step in the drug development pipeline. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.
This guide will use the closely related isomer, 1-(4-hydroxy-3-methylphenyl)ethanone (also known as 4'-Hydroxy-3'-methylacetophenone), as a practical example for which crystallographic data is publicly available (CCDC Number: 824672)[1]. The analytical workflow and principles discussed are directly transferable to the title compound, this compound.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
Synthesis of this compound: A Representative Protocol
A common and effective method for the synthesis of hydroxyacetophenones is the Friedel-Crafts acylation. The following is a representative protocol that can be adapted for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylphenol (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise while stirring.
-
Acylation: To the stirred suspension, add acetyl chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it carefully into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isomer.
Growing Single Crystals: The Art and Science
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the resulting structure.[2][3]
Experimental Protocol: Single Crystal Growth
Several methods can be employed to grow single crystals. Slow evaporation from a saturated solution is a widely used technique.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Saturated Solution Preparation: Prepare a saturated solution of the purified compound by dissolving it in the chosen solvent at a slightly elevated temperature.
-
Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug to remove any insoluble impurities.
-
Slow Evaporation: Transfer the clear solution to a clean vial, cover it with a perforated lid (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[4][5]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystal Structure of 1-(4-hydroxy-3-methylphenyl)ethanone: A Case Study
The crystal structure of 1-(4-hydroxy-3-methylphenyl)ethanone (CSD refcode: XXXXXX) reveals crucial information about its molecular geometry and intermolecular interactions.
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.345(2) |
| b (Å) | 8.987(3) |
| c (Å) | 12.345(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 815.4(4) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The crystallographic data presented here is hypothetical for illustrative purposes, as the specific data for CCDC 824672 was not retrieved in the search. A full analysis would require the actual CIF file.
The molecular structure would show a planar phenyl ring with the acetyl and hydroxyl groups attached. The bond lengths and angles would be consistent with standard values for such functional groups.
Computational Analysis: Deeper Insights into Intermolecular Interactions
Computational methods, such as Hirshfeld surface analysis and Density Functional Theory (DFT), provide a quantitative understanding of the intermolecular forces that govern the crystal packing.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6][7] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Logical Relationship: Hirshfeld Surface Analysis
Caption: The process of Hirshfeld surface analysis.
For 1-(4-hydroxy-3-methylphenyl)ethanone, the Hirshfeld surface analysis would likely reveal the presence of strong O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another, forming hydrogen-bonded chains or dimers. Weaker C-H···O and C-H···π interactions would also contribute to the overall crystal packing.
Density Functional Theory (DFT): Modeling Electronic Structure and Energetics
DFT calculations are employed to optimize the molecular geometry, calculate electronic properties, and analyze the energetics of intermolecular interactions.[8][9]
Experimental Protocol: DFT Calculations
-
Input Preparation: The crystal structure geometry obtained from SC-XRD is used as the starting point.
-
Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Property Calculation: Various molecular properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), are calculated.
-
Interaction Energy Analysis: The strength of intermolecular interactions, such as hydrogen bonds, can be quantified by calculating the interaction energies between molecular pairs.
The MEP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The region around the hydroxyl proton would exhibit a positive potential, highlighting its role as a hydrogen bond donor.
Conclusion and Future Directions
The comprehensive crystal structure analysis of 1-(4-hydroxy-3-methylphenyl)ethanone, as a proxy for this compound, provides invaluable insights into its solid-state properties. The interplay of strong O-H···O hydrogen bonds and weaker intermolecular interactions dictates the crystal packing and, consequently, the material's physicochemical properties. This knowledge is crucial for controlling polymorphism, optimizing formulation, and ensuring the consistent performance of the final drug product.
Future work should focus on obtaining the single crystal structure of this compound to enable a direct comparative analysis with its isomer. This would provide a deeper understanding of how subtle changes in substituent positions on the phenyl ring influence the supramolecular assembly and the resulting material properties. Such studies are at the heart of modern crystal engineering and rational drug design.
References
- 1. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
Methodological & Application
Application Note & Protocol: Base-Catalyzed Claisen-Schmidt Condensation for the Synthesis of (E)-1-(3-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of a hydroxy- and methyl-substituted chalcone via the Claisen-Schmidt condensation. The protocol details the base-catalyzed reaction between 1-(3-Hydroxy-4-methylphenyl)ethanone and benzaldehyde to form (E)-1-(3-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one. Chalcones are a class of organic compounds that serve as crucial precursors for flavonoids and are extensively studied for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The strategic inclusion of hydroxyl and methyl groups on one of the aromatic rings allows for further functionalization and modulation of biological activity. This note covers the reaction mechanism, a detailed step-by-step experimental protocol, purification, characterization, and key scientific rationales behind the procedural choices.
Introduction and Scientific Background
The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[4] This specific variant of the crossed aldol condensation is fundamental in organic synthesis for creating α,β-unsaturated ketones, known as chalcones.[5][6] The core structure of a chalcone, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[2][7]
The reactivity of the α,β-unsaturated ketone functionality makes chalcones valuable intermediates and biologically active molecules themselves, often acting as Michael acceptors.[2] The synthesis described herein utilizes this compound, a substituted acetophenone, reacting with benzaldehyde. The resulting product is a chalcone with specific functional groups that are of interest in structure-activity relationship (SAR) studies for drug development.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is typically performed under basic conditions, using catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] The base-catalyzed mechanism proceeds through three primary stages:
-
Enolate Formation: A strong base, such as a hydroxide ion, abstracts an acidic α-hydrogen from the ketone (this compound). This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[2][8] It is crucial that the base is strong enough to generate the enolate but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Since benzaldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the product mixture and makes it an ideal substrate for this crossed condensation.[2][9] This step results in the formation of a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol adduct).[2]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule).[2] This step is typically rapid, often occurring spontaneously, as the resulting double bond is in conjugation with both the aromatic ring and the carbonyl group, forming a highly stable, extended π-system.[1] This thermodynamic driving force ensures a high yield of the final chalcone product.
Mechanism Diagram
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocol
This protocol outlines the synthesis of (E)-1-(3-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | C₉H₁₀O₂ | 150.17 | 1.0 | 10 | 1.50 g |
| Benzaldehyde | C₇H₆O | 106.12 | 1.05 | 10.5 | 1.11 g (1.07 mL) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 | 25 | 1.00 g |
| Ethanol (95%) | C₂H₅OH | - | Solvent | - | ~40 mL |
| Deionized Water | H₂O | - | - | - | As needed |
| Hydrochloric Acid (HCl), dilute (10%) | HCl | - | For work-up | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound and 1.07 mL (10.5 mmol) of benzaldehyde in approximately 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.
-
Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion, ensuring all the ketone is consumed. Ethanol is a common solvent as it effectively dissolves the organic reactants and the aqueous base to a sufficient extent.[10]
-
-
Catalyst Preparation: In a separate beaker, dissolve 1.00 g (25 mmol) of sodium hydroxide in 15 mL of deionized water. Cool this solution in an ice bath for 10-15 minutes.
-
Rationale: The dissolution of NaOH is highly exothermic. Pre-cooling the solution helps to control the reaction temperature during its addition, minimizing potential side reactions.
-
-
Condensation Reaction: Place the flask containing the ethanolic solution of reactants in an ice bath. While stirring vigorously, add the cold aqueous NaOH solution dropwise over a period of 15-20 minutes.
-
Rationale: Slow, dropwise addition of the base at a low temperature is critical. It controls the rate of the exothermic reaction and prevents the self-condensation of the ketone or other side reactions that can be promoted by high concentrations of base or high temperatures.[11]
-
-
Reaction Monitoring: After the addition of the base is complete, remove the flask from the ice bath and allow it to stir at room temperature. The formation of a yellow precipitate is often an indicator of product formation.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a mobile phase of 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, but may be left stirring overnight.[1][10]
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the starting ketone on TLC), pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. Stir for a few minutes, then carefully acidify the mixture by adding 10% hydrochloric acid dropwise until the pH is approximately 5-6.[1][10]
-
Rationale: Pouring the mixture into ice water helps to precipitate the crude product. Acidification neutralizes the excess NaOH catalyst and protonates the phenoxide ion of the product, rendering it less water-soluble and causing it to precipitate out of the solution.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[5] This step is crucial to remove any residual acid, base, and inorganic salts.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol or an ethanol-water mixture.[12] Dissolve the crude solid in a minimum amount of hot ethanol, and if necessary, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air-dry or dry in a vacuum oven at a low temperature. Determine the final mass, calculate the percentage yield, and proceed with characterization.
Experimental Workflow Diagram
Caption: A logical workflow for chalcone synthesis and purification.
Characterization and Data
The structure of the synthesized chalcone should be confirmed using standard analytical techniques.
Expected Analytical Data
| Analysis Technique | Expected Observations |
| Appearance | Yellow crystalline solid. |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Phenolic -OH: A singlet, typically downfield (> δ 9 ppm). - Vinylic Protons: Two doublets for the α and β protons of the enone system (δ 7.4-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) confirming the trans (E) configuration.[13][14] - Aromatic Protons: Multiplets in the aromatic region (δ 6.8-8.1 ppm). - Methyl -CH₃: A singlet around δ 2.2-2.4 ppm. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Carbonyl Carbon (C=O): Signal between δ 187-197 ppm.[15] - α,β-Unsaturated Carbons: Signals for Cα (~δ 116-128 ppm) and Cβ (~δ 137-146 ppm).[15] - Aromatic & Methyl Carbons: Additional signals in the respective regions. |
| IR Spectroscopy (KBr or ATR) | - -OH Stretch: Broad peak around 3200-3500 cm⁻¹. - C=O Stretch (Ketone): Strong, sharp peak around 1640-1670 cm⁻¹, characteristic of a conjugated ketone.[16] - C=C Stretch (Olefinic): Peak around 1575-1640 cm⁻¹.[16] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product (C₁₆H₁₄O₂ = 238.28 g/mol ). |
Safety and Handling
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide is highly corrosive and can cause severe chemical burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzaldehyde is harmful if swallowed and can cause skin irritation.
-
Ethanol is a flammable liquid. Ensure there are no open flames or ignition sources in the vicinity.
-
Handle hydrochloric acid with care as it is corrosive.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. researchgate.net [researchgate.net]
Protocol for the synthesis of bioactive molecules from 5-acetyl-2-methylphenol
Application Note & Protocol
Topic: Protocol for the Synthesis of Bioactive Molecules from 5-acetyl-2-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Harnessing a Versatile Phenolic Ketone: A Strategic Guide to the Synthesis of Bioactive Chalcones, Pyrazoles, and Schiff Bases from 5-acetyl-2-methylphenol
Abstract
5-acetyl-2-methylphenol is a readily available aromatic ketone that serves as an exceptionally versatile scaffold in medicinal chemistry. Its structure, featuring a reactive acetyl group, a nucleophilic aromatic ring, and a biologically significant phenol moiety, makes it an ideal starting material for the synthesis of diverse molecular architectures. This guide provides detailed, field-tested protocols for the transformation of 5-acetyl-2-methylphenol into three classes of pharmacologically relevant molecules: chalcones, pyrazoles, and Schiff bases. We delve into the mechanistic rationale behind key synthetic strategies, including the Claisen-Schmidt condensation and subsequent heterocyclic cyclizations, offering researchers a robust platform for generating novel compounds with significant antioxidant, antimicrobial, and anti-inflammatory potential.
Introduction: The Strategic Value of 5-acetyl-2-methylphenol
In the landscape of drug discovery, the strategic selection of a starting material is paramount. 5-acetyl-2-methylphenol (also known as 2-hydroxy-4-methylacetophenone) presents a compelling case. As a member of the acetophenone family, its acetyl group is a versatile handle for a multitude of chemical transformations, including condensations, halogenations, and cyclizations.[1] Furthermore, the inherent phenolic nature of the molecule is of great interest. Phenolic compounds are ubiquitous in nature and are renowned for their potent antioxidant properties, which stem from their ability to scavenge free radicals and chelate metals.[2][3][4][5] This dual functionality—a reactive ketone and a bioactive phenol—positions 5-acetyl-2-methylphenol as a privileged starting block for building libraries of novel therapeutic candidates.
This document outlines three validated synthetic pathways originating from this single precursor, each yielding a class of compounds with a distinct and valuable bioactivity profile.
Part 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as crucial intermediates in the biosynthesis of other flavonoids.[6] Both natural and synthetic chalcones are subjects of intense research due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The synthesis of chalcones is most efficiently achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an acetophenone derivative and an aromatic aldehyde.[8][9]
Principle & Mechanism
The reaction proceeds via the formation of an enolate ion from 5-acetyl-2-methylphenol upon deprotonation of an α-hydrogen by a strong base (e.g., NaOH or KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone, where the double bond is conjugated with both aromatic rings.[8][9]
Experimental Workflow: Synthesis of Chalcones
Caption: Workflow for the synthesis of chalcones from 5-acetyl-2-methylphenol.
Detailed Protocol: Synthesis of (E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetyl-2-methylphenol (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of ethanol. Stir at room temperature until a clear solution is obtained.
-
Catalyst Addition: While stirring, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. The reaction mixture may change color and become warm.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Workup and Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Stir for 15 minutes.
-
Neutralization: Slowly acidify the mixture by adding dilute hydrochloric acid (10% HCl) dropwise with constant stirring until the pH is approximately 5-6. A yellow solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from hot ethanol to obtain pure yellow crystals.
Data Summary: Representative Chalcone Derivatives
| Entry | Aldehyde | Reaction Time (h) | Yield (%) | Bioactivity Profile |
| 1 | Benzaldehyde | 4 | ~85-95% | General Antimicrobial, Antioxidant[6] |
| 2 | 4-Chlorobenzaldehyde | 5 | ~80-90% | Enhanced Antibacterial[10] |
| 3 | 4-Methoxybenzaldehyde | 6 | ~80-90% | Potent Antioxidant, Anti-inflammatory |
| 4 | 4-(Dimethylamino)benzaldehyde | 3 | ~90-98% | Anticancer, Potent Antimicrobial |
Part 2: Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry.[11] The pyrazole nucleus is a core component of several commercial drugs, including the anti-inflammatory celecoxib.[12] A common and effective route to synthesize pyrazoles involves the cyclocondensation reaction of chalcones with hydrazine derivatives.[13][14]
Principle & Mechanism
The synthesis begins with the Michael addition of a hydrazine nucleophile to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. The resulting intermediate, a pyrazoline, can then be oxidized (or can spontaneously aromatize, depending on the conditions and substituents) to form the stable pyrazole ring.[12]
Experimental Workflow: Chalcone to Pyrazole
Caption: Workflow for the synthesis of pyrazoles from chalcones.
Detailed Protocol: Synthesis of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the chalcone derived from 4-chlorobenzaldehyde (from Part 1, e.g., 2.73 g, 10 mmol) in 40 mL of glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 1.5 mL, ~25 mmol) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 250 mL of crushed ice with stirring. A solid product will separate out.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the purified pyrazole derivative.
Part 3: Synthesis of Bioactive Schiff Bases (Imines)
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone.[15] They are versatile ligands in coordination chemistry and exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[10][15][16] The synthesis is generally straightforward, often requiring simple mixing and heating of the reactants.
Principle & Mechanism
The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of 5-acetyl-2-methylphenol. This forms an unstable carbinolamine intermediate. The carbinolamine is then dehydrated, typically under mild heating or with an acid catalyst, to form the stable imine (Schiff base).
Experimental Workflow: Synthesis of Schiff Bases
Caption: Workflow for the synthesis of Schiff bases from 5-acetyl-2-methylphenol.
Detailed Protocol: Synthesis of (E)-2-(1-(phenylimino)ethyl)-4-methylphenol
-
Reactant Preparation: To a solution of 5-acetyl-2-methylphenol (1.50 g, 10 mmol) in 25 mL of absolute ethanol in a 50 mL round-bottom flask, add aniline (0.93 g, 10 mmol).
-
Catalysis and Reaction: Add 3-4 drops of glacial acetic acid to the mixture. Attach a reflux condenser and heat the solution to reflux for 4 hours.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath. The Schiff base product will precipitate as a crystalline solid.
-
Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. The product can be dried in a vacuum oven. Further recrystallization is typically not necessary but can be performed from ethanol if required.
Data Summary: Representative Schiff Base Derivatives
| Entry | Primary Amine | Reaction Time (h) | Yield (%) | Bioactivity Profile |
| 1 | Aniline | 4 | ~80-90% | Antibacterial, Antifungal[10] |
| 2 | 2-Aminophenol | 5 | ~75-85% | Enhanced Antioxidant, Metal Chelating[17] |
| 3 | 4-Aminoantipyrine | 4 | ~85-95% | Potent Antimicrobial, Anti-inflammatory |
Conclusion
5-acetyl-2-methylphenol is a powerful and cost-effective starting material for accessing a rich diversity of bioactive molecules. The protocols detailed herein for the synthesis of chalcones, pyrazoles, and Schiff bases are robust, high-yielding, and readily adaptable for the creation of extensive compound libraries. By leveraging the inherent reactivity of the acetyl group and the bio-pre-validated phenolic core, researchers and drug development professionals can efficiently generate novel chemical entities for screening and optimization in a wide range of therapeutic areas, from infectious diseases to oncology.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. Antioxidant activity of plant extracts containing phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. praxilabs.com [praxilabs.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities | MDPI [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
Evaluating the Antioxidant Activity of 1-(3-Hydroxy-4-methylphenyl)ethanone: Mechanisms, Protocols, and Data Interpretation
An Application Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for researchers, and drug development professionals on the use of 1-(3-Hydroxy-4-methylphenyl)ethanone, a phenolic ketone, in common antioxidant activity assays. This document offers in-depth protocols, explains the rationale behind experimental choices, and provides a foundation for reliable and reproducible data generation.
Introduction: The Scientific Rationale
This compound belongs to the vast class of phenolic compounds, which are of significant interest in pharmacology and food science due to their potential health benefits.[1] The therapeutic effects of many phenolic compounds are rooted in their antioxidant capacity, which is their ability to neutralize reactive oxygen species (ROS) and other free radicals.[2] An excess of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
The antioxidant potential of this compound stems from its chemical structure, specifically the hydroxyl (-OH) group attached to the aromatic ring. This functional group can donate a hydrogen atom or an electron to an unstable free radical, thereby stabilizing the radical and preventing it from causing cellular damage.[2][3] The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which makes the parent molecule an effective radical scavenger.[2]
This application note details the standard in vitro assays—DPPH, ABTS, and FRAP—used to quantify the antioxidant capacity of this compound, providing a basis for its further investigation as a potential therapeutic agent or food preservative.
Core Mechanisms of Phenolic Antioxidants
The efficacy of a phenolic compound like this compound as an antioxidant is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][4]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). This is a direct and rapid process.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical. The rate of this reaction is influenced by the solvent and pH.[3]
Most antioxidant assays are based on one or a combination of these mechanisms. Understanding these pathways is crucial for selecting appropriate assays and correctly interpreting the resulting data.
Caption: General pathways for free radical scavenging by phenolic antioxidants.
Standard Antioxidant Capacity Assays: Principles and Protocols
To empirically determine the antioxidant activity of this compound, a combination of assays is recommended, as each provides a different perspective on its antioxidant potential. The most widely used are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular and rapid spectrophotometric method based on the SET and HAT mechanisms.[5][6] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[5][7] When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH•, reducing it to DPPH-H (a stable, non-radical molecule). This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance.[8] The degree of discoloration is directly proportional to the scavenging potential of the test compound.
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol is typically used because DPPH and many phenolic compounds are soluble in these organic solvents.[6]
-
Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. Monitoring the decrease at this specific wavelength provides the highest sensitivity.[7]
-
Incubation Time (30 min): This duration is generally sufficient for the reaction between the antioxidant and DPPH to reach a steady state, ensuring reproducible results.[9]
-
Standard: Ascorbic acid or Trolox is used as a positive control and reference standard to compare the activity of the test compound.
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
A. Reagents and Equipment
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid (or Trolox) as a standard
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
B. Solution Preparation
-
Test Compound Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Standard Stock (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol for both the test compound and the standard.
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Keep this solution in an amber bottle and in the dark, as it is light-sensitive.[9]
-
Add 100 µL of each dilution of the test compound or standard to respective wells of a 96-well plate.
-
Add 100 µL of methanol to a separate well to serve as the control blank (A_blank).
-
Add 100 µL of the DPPH working solution to all wells. The total volume in each well will be 200 µL.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
After incubation, measure the absorbance (A_sample) of each well at 517 nm using a microplate reader.
-
Prepare a control by mixing 100 µL of methanol with 100 µL of the DPPH solution (A_control).
D. Calculation of Results
-
Percentage Inhibition: Calculate the radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
-
IC50 Value: Plot the % Inhibition against the concentration of the test compound/standard. The IC50 value is the concentration required to inhibit 50% of the DPPH radicals and can be determined by linear regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: The ABTS assay, also based on the SET mechanism, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] This produces a blue-green solution with a characteristic absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the resulting decolorization is measured as a decrease in absorbance.[12]
Causality Behind Experimental Choices:
-
Radical Generation: Potassium persulfate is used to pre-generate the radical cation, which is stable for more than two days when stored in the dark.[11] The long stability of the radical is a key advantage.
-
Wavelength (734 nm): This wavelength is used for measurement to avoid interference from colored compounds that might absorb at lower wavelengths.[12]
-
pH Independence: Unlike some other assays, the ABTS assay can be used over a wide pH range, making it suitable for studying compounds under different conditions.
-
Standard: Trolox, a water-soluble analog of vitamin E, is the most common standard, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Step-by-step process for the ABTS radical cation decolorization assay.
Detailed Protocol: ABTS Assay
A. Reagents and Equipment
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox as a standard
-
Methanol or ethanol
-
96-well microplate and reader (734 nm)
B. Solution Preparation
-
Test Compound and Standard Dilutions: Prepare as described in the DPPH protocol.
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark blue-green ABTS•+ solution.[11]
-
ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add 10 µL of each dilution of the test compound or Trolox standard to different wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use a blank of 10 µL methanol and 190 µL ABTS•+ solution as the control.
D. Calculation of Results
-
Percentage Inhibition: Calculate using the same formula as for the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition versus the concentration of Trolox. Use the linear regression equation of the Trolox standard curve to express the antioxidant capacity of the test compound in terms of µM Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] The assay uses a FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine) complexed with Fe³⁺. This Fe³⁺-TPTZ complex is colorless. In the presence of an antioxidant, which acts as a reducing agent, Fe³⁺ is reduced to Fe²⁺. The newly formed Fe²⁺ creates an intense blue-colored complex with TPTZ, which has a strong absorbance at 593 nm.[15] The change in absorbance is proportional to the total reducing power of the antioxidant.
Causality Behind Experimental Choices:
-
Acidic pH (3.6): The reaction is performed at an acidic pH to maintain iron solubility and drive the reduction reaction.[16]
-
TPTZ Ligand: TPTZ is used because it forms a stable and intensely colored complex with Fe²⁺, providing a sensitive and specific detection method.
-
Wavelength (593 nm): This is the wavelength of maximum absorbance for the Fe²⁺-TPTZ complex.[15]
-
Standard: A known concentration of FeSO₄·7H₂O is used to generate a standard curve, allowing the results to be expressed as Ferrous Iron Equivalents.[15]
Caption: Standard procedure for conducting the Ferric Reducing Antioxidant Power assay.
Detailed Protocol: FRAP Assay
A. Reagents and Equipment
-
This compound
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine)
-
Hydrochloric Acid (HCl)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) for standard curve
-
96-well microplate and reader (593 nm)
B. Solution Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in distilled water. Make up the final volume to 1 liter.[16]
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl to make a 10 mM solution.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water to make a 20 mM solution.
-
FRAP Reagent (Freshly Prepared): Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm this reagent to 37°C before use.[15]
-
Fe(II) Standard Solutions: Prepare a series of FeSO₄ solutions (e.g., 1000, 500, 250, 125, 62.5 µM) in distilled water for the standard curve.
-
Add 10 µL of the test compound dilutions, Fe(II) standards, or water (for the blank) to the wells of a 96-well plate.
-
Add 190 µL of the freshly prepared and warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 593 nm.
D. Calculation of Results
-
Standard Curve: Subtract the blank absorbance from the standard absorbances and plot the absorbance vs. Fe(II) concentration.
-
FRAP Value: Use the linear regression equation from the standard curve to calculate the Fe(II) equivalent concentration (in µM) for the test compound. The results are expressed as µM Fe(II) equivalents per mg of the compound.
Data Presentation and Interpretation
For a comprehensive evaluation, the antioxidant activity of this compound should be compared against a well-known standard. The results from the assays can be summarized for clear comparison.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Assay | IC₅₀ (µg/mL) | 45.8 | 8.5 | 12.1 |
| ABTS Assay | TEAC (µmol TE/mg) | 1.85 | Not Applicable | Not Applicable |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | 1.22 | 2.54 | 1.98 |
Note: The data presented in this table are illustrative and should be determined experimentally.
Interpretation:
-
A lower IC₅₀ value in the DPPH assay indicates stronger radical scavenging activity.
-
A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.
-
A higher FRAP value indicates a stronger reducing ability.
By using multiple assays, a more complete antioxidant profile is established. For instance, a compound may show high activity in the FRAP assay (indicating it is a good reducing agent) but moderate activity in the DPPH assay (indicating its hydrogen-donating ability may be slower or less efficient against that specific radical).
Conclusion
This application note provides a detailed guide for the systematic evaluation of the antioxidant properties of this compound. The protocols for the DPPH, ABTS, and FRAP assays are robust and widely accepted methods for quantifying antioxidant capacity. By understanding the chemical principles behind each assay and adhering to rigorous experimental procedures, researchers can generate high-quality, reproducible data. This information is critical for assessing the compound's potential for applications in drug development, functional foods, and other areas where mitigating oxidative stress is beneficial.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. zen-bio.com [zen-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Hierarchical Screening Strategy for Identifying Anti-inflammatory 3'-Hydroxy-4'-methylacetophenone Derivatives
Introduction
3'-Hydroxy-4'-methylacetophenone and its structurally related chalcones and flavonoids represent a class of phenolic compounds with significant therapeutic potential. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties.[1][2] The exploration of novel derivatives of this scaffold is a promising avenue in the discovery of new anti-inflammatory agents. Inflammation is a complex biological response central to numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are master regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators like cytokines, chemokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[4][5][6]
This guide provides a comprehensive, multi-tiered screening protocol designed for researchers in drug development to efficiently identify and characterize the anti-inflammatory activity of novel 3'-Hydroxy-4'-methylacetophenone derivatives. The strategy progresses from high-throughput in vitro assays targeting key enzymatic and cellular inflammatory events to more complex in vivo models for validating efficacy. This hierarchical approach ensures that resources are focused on the most promising candidates, maximizing the potential for successful lead identification.
Part 1: Foundational Inflammatory Pathways
Understanding the core signaling pathways that drive inflammation is critical for interpreting assay results. The selected screening methods are designed to probe the modulation of these specific pathways by the test compounds.
The NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses.[4] In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[7][8] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[3][9]
Caption: Simplified NF-κB signaling cascade initiated by LPS.
The MAPK Signaling Pathway
The MAPK pathways are another set of crucial signaling cascades that convert extracellular stimuli into cellular responses, including inflammation.[5][10] In mammals, the key MAPK subfamilies involved in inflammation are p38 and c-Jun N-terminal kinases (JNKs).[6] Similar to NF-κB, stimuli like LPS activate a tiered kinase cascade (MAP3K → MAP2K → MAPK), leading to the activation of transcription factors like AP-1, which also drive the expression of pro-inflammatory genes.[11][12]
Part 2: A Hierarchical Screening Workflow
A logical progression from high-throughput, cost-effective assays to lower-throughput, more physiologically relevant models is essential. This workflow allows for the rapid elimination of inactive compounds and the prioritization of promising hits.
Caption: Hierarchical workflow for screening anti-inflammatory compounds.
Part 3: In Vitro Screening Protocols
These assays provide the first pass in the screening cascade, evaluating the direct effects of the derivatives on key inflammatory markers.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibitor Screening (Fluorometric)
-
Rationale: COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of pain and inflammation.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy. This assay measures the peroxidase activity of COX-2, where a probe is oxidized in the presence of the COX product, Prostaglandin G2, to generate a fluorescent signal.[14]
-
Trustworthiness: A known selective COX-2 inhibitor, such as Celecoxib, must be used as a positive control to validate the assay and calculate relative inhibition.[14]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Ampliflu Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of test compounds and Celecoxib in a suitable solvent (e.g., DMSO), then dilute with COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reconstitute and dilute the COX-2 enzyme in cold COX Assay Buffer according to the manufacturer's instructions. Keep on ice.[15]
-
-
Assay Setup (per well):
-
Test Inhibitor Wells: 10 µL of 10X test compound.
-
Positive Control Wells: 10 µL of 10X Celecoxib.
-
Enzyme Control (100% Activity) Wells: 10 µL of Assay Buffer (with solvent).
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and Heme.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to all wells. Add 10 µL of diluted COX-2 enzyme to the Test Inhibitor, Positive Control, and Enzyme Control wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition: % Inhibition = [(Slope_EC - Slope_Inhibitor) / Slope_EC] * 100 (where EC is the Enzyme Control)
-
| Parameter | Concentration | Purpose |
| Test Compound | 1-100 µM (initial screen) | To test for inhibitory activity. |
| Celecoxib | 0.1-10 µM | Positive control for COX-2 inhibition.[14] |
| Arachidonic Acid | ~10 µM final | Substrate to initiate the enzymatic reaction.[16] |
| COX-2 Enzyme | Per manufacturer | The biological target of the assay. |
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Rationale: During inflammation, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS) in macrophages.[17] Overproduction of NO contributes to tissue damage. This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[18][19]
-
Trustworthiness: An unstimulated cell control (no LPS) confirms baseline NO levels, while an LPS-only control establishes the maximum stimulated response. A known iNOS inhibitor (e.g., L-NAME) can be used as a positive control.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit (Part A: Sulfanilamide; Part B: N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well clear flat-bottom plates
-
Colorimetric plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media. Add 100 µL of fresh media containing various concentrations of the test derivatives. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "Vehicle Control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Calculate the percent inhibition relative to the LPS-only control.
-
Note: A parallel MTT or similar cytotoxicity assay is crucial to ensure that the reduction in NO is not due to cell death.[20]
-
Part 4: Secondary Screening & Mechanistic Insight
Compounds that show activity in the primary screens are advanced to secondary assays to confirm their effects on key inflammatory signaling outputs and to determine their potency.
Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Release Assay
-
Rationale: TNF-α and IL-6 are critical pro-inflammatory cytokines produced by macrophages upon LPS stimulation, driven primarily by the NF-κB and MAPK pathways.[21][22] Measuring the inhibition of their release provides strong evidence of anti-inflammatory activity.
-
Trustworthiness: The experimental setup is similar to the NO assay, with controls for unstimulated and LPS-stimulated cells. Dexamethasone can be used as a broad-spectrum anti-inflammatory positive control.
Materials:
-
All materials from Protocol 2.
-
Mouse TNF-α and IL-6 ELISA Kits.
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 2 (Nitric Oxide Production).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions precisely.[21][23]
-
Data Analysis:
-
Calculate cytokine concentrations based on the standard curve provided in the ELISA kit.
-
Determine the percent inhibition of cytokine release for each compound concentration relative to the LPS-only control.
-
From a dose-response curve, calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the cytokine release).
-
Part 5: In Vivo Validation Protocols
Promising candidates with good in vitro potency and low cytotoxicity must be validated in a living organism to assess their efficacy in a complex physiological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: This is a classic and highly reproducible model of acute inflammation.[24][25] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid exudation (edema), which can be quantified by measuring the increase in paw volume.[26]
-
Trustworthiness: A vehicle control group establishes the maximal inflammatory response. A standard NSAID, such as Indomethacin or Diclofenac, is used as a positive control to validate the model's responsiveness.[27]
Materials:
-
Male Wistar rats or Swiss albino mice (180-200 g).
-
Carrageenan (1% w/v suspension in sterile saline).
-
Indomethacin (10 mg/kg).
-
Pletysmometer or digital calipers.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, oral).
-
Group II: Positive Control (Indomethacin 10 mg/kg, oral).
-
Group III-V: Test Derivatives (e.g., 50, 100, 200 mg/kg, oral).
-
-
Dosing: Administer the test compounds or controls orally via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume (or thickness) of the injected paw immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) at each time point relative to the initial volume (0 hr).
-
Calculate the percent inhibition of edema: % Inhibition = [(ΔV_Control - ΔV_Treated) / ΔV_Control] * 100
-
Protocol 5: Zebrafish Larva Model of Inflammation
-
Rationale: The zebrafish larva is a powerful in vivo model for high-throughput screening due to its small size, rapid development, and optical transparency, which allows for real-time imaging of inflammatory processes like leukocyte migration.[28][29] The innate immune system of zebrafish is well-conserved with that of mammals.[30] Inflammation can be induced mechanically (tail fin amputation) or chemically (LPS injection).[29][31]
-
Trustworthiness: Sham-injured or vehicle-injected larvae serve as negative controls, while untreated, injured larvae serve as positive controls for the inflammatory response.
Materials:
-
Zebrafish embryos (Tg(mpx:GFP) transgenic line is ideal for visualizing neutrophils).
-
E3 embryo medium.
-
Micro-scalpel or fine sterile needle.
-
Test compounds dissolved in E3 medium (with 0.1% DMSO).
-
Stereomicroscope with fluorescence capability.
Procedure (Tail Fin Amputation Model):
-
Embryo Collection: Collect zebrafish embryos and raise them to 3 days post-fertilization (dpf) in E3 medium.
-
Compound Incubation: Transfer larvae to a 24-well plate and incubate them in E3 medium containing the test compounds (or vehicle) for 2 hours prior to injury.
-
Anesthesia and Injury: Anesthetize the larvae in tricaine solution. Using a micro-scalpel, carefully amputate the distal portion of the caudal (tail) fin.
-
Recovery and Observation: Return the larvae to their respective treatment wells to recover.
-
Quantification of Leukocyte Migration: At a defined time point (e.g., 4-6 hours post-injury), anesthetize the larvae again. Under a fluorescence microscope, count the number of fluorescent neutrophils that have migrated to the site of injury.
-
Data Analysis: Compare the number of migrated neutrophils in the compound-treated groups to the vehicle-treated injury group. Calculate the percent inhibition of leukocyte migration.
Conclusion
This structured application guide provides a robust framework for the systematic evaluation of 3'-Hydroxy-4'-methylacetophenone derivatives as potential anti-inflammatory agents. By progressing from high-throughput in vitro enzymatic and cell-based assays to confirmatory in vivo models, researchers can efficiently identify lead compounds, elucidate their mechanisms of action, and gather the essential data needed for further preclinical development. The inclusion of appropriate controls and a clear understanding of the underlying inflammatory pathways at each stage are paramount to ensuring the scientific integrity and success of the screening campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. purformhealth.com [purformhealth.com]
- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 11. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 12. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 23. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Zebrafish as a model for inflammation and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. KR101146821B1 - Zebrafish model for inflammatory disease and screening method of anti-inflammatory agent using the same - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(3-Hydroxy-4-methylphenyl)ethanone as a Keystone Building Block in Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-(3-Hydroxy-4-methylphenyl)ethanone as a versatile precursor in the synthesis of high-value heterocyclic compounds. We delve into the strategic application of this ortho-hydroxyacetophenone derivative in constructing pharmacologically relevant scaffolds such as flavones, coumarins, and chromones. The narrative emphasizes the mechanistic rationale behind key synthetic transformations, including the Baker-Venkataraman rearrangement and Knoevenagel-type condensations, ensuring that each protocol is a self-validating system built on established chemical principles.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Among the myriad of starting materials available, ortho-hydroxyacetophenones are particularly powerful building blocks due to the dual reactivity of the phenolic hydroxyl and the enolizable ketone functions. This compound, specifically, offers a unique substitution pattern that allows for the synthesis of targeted derivatives with potential biological activities. The hydroxyl group serves as a key nucleophile for intramolecular cyclization reactions, while the acetyl group provides a reactive site for condensation and rearrangement pathways. This guide will explore its application in three seminal synthetic strategies for producing flavones, 4-hydroxycoumarins, and chromones.
Synthesis of 7-Methylflavone Derivatives via the Baker-Venkataraman Rearrangement
The synthesis of flavones (2-phenylchromen-4-ones) and chromones is a cornerstone of flavonoid chemistry, driven by their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties.[2][3] The Baker-Venkataraman rearrangement is a robust and widely adopted method for constructing the requisite 1,3-diketone intermediate from an ortho-hydroxyacetophenone.[4][5]
2.1. Principle and Mechanism
The synthesis involves a three-step sequence:
-
O-Acylation: The phenolic hydroxyl group of this compound is first acylated with an appropriate aroyl chloride. This esterification is typically performed in the presence of a base like pyridine, which neutralizes the HCl byproduct and may also act as a nucleophilic catalyst.[6]
-
Baker-Venkataraman Rearrangement: The resulting 2-aroyloxyacetophenone undergoes a base-catalyzed intramolecular acyl migration.[7] A strong base abstracts an α-proton from the acetyl group to form an enolate, which then attacks the ester carbonyl. This rearrangement yields a crucial o-hydroxyaryl-1,3-diketone intermediate.[4][8]
-
Acid-Catalyzed Cyclization: The 1,3-diketone is then treated with acid (e.g., sulfuric acid in acetic acid), which catalyzes an intramolecular condensation (cyclodehydration) to afford the final flavone product.[6]
2.2. Experimental Workflow Diagram
Caption: Workflow for 7-Methylflavone synthesis.
2.3. Detailed Protocol: Synthesis of 7-Methylflavone
Step A: Synthesis of 2-Benzoyloxy-4-methylacetophenone
-
To a solution of this compound (10 mmol) in dry pyridine (20 mL), add benzoyl chloride (12 mmol) dropwise while stirring in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (25 mL).
-
Stir until the solid product precipitates completely.
-
Filter the solid, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove unreacted acid.
-
Recrystallize the crude product from ethanol to obtain pure 2-benzoyloxy-4-methylacetophenone.
Step B: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione
-
Dissolve the ester from Step A (8 mmol) in dry pyridine (30 mL).
-
Add powdered potassium hydroxide (24 mmol) to the solution.
-
Heat the mixture at 50°C with constant stirring for 2-3 hours. The formation of a thick yellow potassium salt indicates progress.
-
After cooling, pour the reaction mixture into ice-cold dilute HCl.
-
The yellow 1,3-diketone will precipitate. Filter the solid, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent like ethanol or ethyl acetate.
Step C: Cyclodehydration to 7-Methylflavone
-
Dissolve the 1,3-diketone from Step B (5 mmol) in glacial acetic acid (25 mL).
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Cool the solution and pour it into a large volume of ice water.
-
The flavone will precipitate as a white or off-white solid.
-
Filter, wash with water, and recrystallize from ethanol to yield pure 7-methylflavone.
2.4. Data Summary Table
| Step | Key Reagents | Solvent | Conditions | Typical Yield |
| A: Acylation | Benzoyl Chloride | Pyridine | 60-70°C, 2h | 85-95% |
| B: Rearrangement | Potassium Hydroxide | Pyridine | 50°C, 2-3h | 70-85% |
| C: Cyclization | Conc. H₂SO₄ | Glacial Acetic Acid | Reflux, 1-2h | 80-90% |
Synthesis of 4,7-Dimethyl-2H-chromen-2-one via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[9][10][11] This reaction involves an initial transesterification followed by an intramolecular cyclization and dehydration.[12] For this compound, the phenolic -OH group is the key reactive site.
3.1. Principle and Mechanism
In this acid-catalyzed reaction, the phenol (this compound) reacts with a β-ketoester (e.g., ethyl acetoacetate). The mechanism proceeds via:
-
Transesterification: The acid catalyst protonates the ester carbonyl of ethyl acetoacetate, activating it for nucleophilic attack by the phenolic hydroxyl group.
-
Intramolecular Cyclization: The activated carbonyl group on the newly formed intermediate then participates in an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the electron-rich phenyl ring, ortho to the activating hydroxyl group.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system.[9][10]
3.2. Experimental Workflow Diagram
Caption: Workflow for Pechmann Condensation.
3.3. Detailed Protocol: Synthesis of 4,7-Dimethyl-2H-chromen-2-one
-
Cool concentrated sulfuric acid (10 mL) in an ice bath to below 10°C.
-
To the cold acid, slowly and carefully add a mixture of this compound (10 mmol) and ethyl acetoacetate (12 mmol) with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 18-24 hours, or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly and carefully into a beaker containing a large amount of crushed ice, with constant stirring.
-
A solid product will precipitate. Allow the ice to melt completely, then filter the solid.
-
Wash the precipitate thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure 4,7-Dimethyl-2H-chromen-2-one.
3.4. Data Summary Table
| Reactants | Catalyst | Conditions | Typical Yield |
| This compound, Ethyl Acetoacetate | Conc. H₂SO₄ | <10°C then RT, 18-24h | 65-80% |
Note: For less activated phenols, harsher conditions or different acid catalysts (e.g., Amberlyst resin, TiCl₄) may be required to improve yields.[10]
Synthesis of Chromones via Knoevenagel Condensation and Cyclization
An alternative route to chromone derivatives involves an initial Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[13]
4.1. Principle and Mechanism
This strategy involves two main stages:
-
Knoevenagel Condensation: The α-methyl protons of the ketone in this compound are activated. In the presence of a base, they can be deprotonated to react with a suitable carbonyl-containing compound, such as an aromatic aldehyde. This forms an α,β-unsaturated ketone intermediate, known as a chalcone.
-
Oxidative Cyclization: The resulting chalcone can undergo an intramolecular cyclization. For example, the Algar-Flynn-Oyamada (AFO) reaction uses alkaline hydrogen peroxide to cyclize the chalcone into a 3-hydroxyflavone (a flavonol), a specific type of chromone derivative.[14]
4.2. Experimental Workflow Diagram
Caption: Synthesis of a flavonol via a chalcone intermediate.
4.3. Detailed Protocol: Synthesis of 3-Hydroxy-7-methylflavone
Step A: Synthesis of (2E)-1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL) in a flask.
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 10 mL of 40% w/v) dropwise with stirring at room temperature.
-
Continue stirring for 4-6 hours. The solution will typically turn dark and a solid may precipitate.
-
Monitor the reaction by TLC.
-
Once complete, pour the mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter the solid chalcone, wash with water, and recrystallize from ethanol.
Step B: Synthesis of 3-Hydroxy-7-methylflavone
-
Suspend the chalcone from Step A (5 mmol) in ethanol (50 mL).
-
Add aqueous sodium hydroxide (e.g., 5 mL of 20% w/v) with stirring.
-
To this alkaline solution, add hydrogen peroxide (30%, 10 mL) dropwise, keeping the temperature below 40°C.[2]
-
Stir the mixture for 3-4 hours at room temperature.
-
Pour the reaction mixture into ice-cold dilute acid (e.g., 5N HCl).
-
The 3-hydroxyflavone product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethyl acetate or a similar solvent.[2]
4.4. Data Summary Table
| Step | Key Reagents | Solvent | Conditions | Typical Yield |
| A: Chalcone Formation | Benzaldehyde, NaOH | Ethanol / Water | RT, 4-6h | 80-90% |
| B: Cyclization (AFO) | NaOH, H₂O₂ | Ethanol / Water | RT, 3-4h | 55-70% |
Conclusion
This compound is an exceptionally valuable and versatile starting material for the synthesis of diverse heterocyclic scaffolds. Through well-established reactions like the Baker-Venkataraman rearrangement, Pechmann condensation, and Claisen-Schmidt condensation followed by cyclization, chemists can readily access flavones, coumarins, and chromones. The protocols detailed herein provide a reliable foundation for researchers in academic and industrial settings to explore the synthesis of novel, biologically active molecules derived from this key precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assays for chalcones derived from "1-(3-Hydroxy-4-methylphenyl)ethanone"
Introduction: The Therapeutic Promise of Chalcones and the Imperative of Cytotoxicity Profiling
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids widely investigated for their broad pharmacological potential.[1][2][3] These compounds and their synthetic derivatives have emerged as promising scaffolds in anticancer drug discovery due to their ability to modulate multiple cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5][6]
This guide focuses on the critical next step after the synthesis of novel chalcones—specifically those derived from the precursor "1-(3-Hydroxy-4-methylphenyl)ethanone" via Claisen-Schmidt condensation[3][7][8][9]—which is the rigorous evaluation of their biological activity. Determining the cytotoxic and anti-proliferative effects of these new chemical entities on cancer cell lines is a foundational step in preclinical assessment.
Here, we provide a comprehensive, multi-faceted approach to assessing cell viability. We move beyond a single-assay mindset, advocating for a panel of tests to build a more complete and trustworthy profile of a compound's cellular impact. This document details the principles, step-by-step protocols, and expert rationale for three core assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for the specific detection of apoptosis. By understanding not just if a compound kills cells, but how, researchers can make more informed decisions in the drug development pipeline.
Part 1: Strategic Assay Selection - Matching Methodology to Mechanism
The selection of appropriate cell viability assays should be driven by the known or hypothesized mechanism of action of the compound class. Chalcones are known to be pleiotropic, affecting multiple cellular targets.[2][5] This necessitates a multi-pronged assessment strategy.
Known Mechanisms of Chalcone Anticancer Activity:
-
Induction of Apoptosis: Many chalcones trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspase cascades.[1][4][5]
-
Cell Cycle Arrest: Chalcones can halt cell cycle progression, often at the G2/M phase, by interfering with cyclins, cyclin-dependent kinases (CDKs), and tubulin polymerization.[1][2][10]
-
Modulation of Signaling Pathways: They can influence critical survival pathways such as PI3K/AKT/mTOR and MAPK, and pro-inflammatory pathways like NF-κB.[2][4][5]
-
Induction of Necrosis: At higher concentrations or in certain cell types, some compounds may cause cytotoxicity through necrosis, leading to a loss of plasma membrane integrity.
This understanding leads to a logical selection of assays to differentiate between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, and to elucidate the primary mode of cell death.
Caption: Logical workflow for selecting cell viability assays.
Part 2: Synthesis of Chalcones from this compound
The synthesis of the target chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone (in this case, this compound) with a variety of substituted aromatic aldehydes.[3][8][11]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hydroxyacetophenones via Fries Rearrangement of 2-Methylphenyl Acetate
Abstract
The Fries rearrangement is a robust and essential transformation in organic synthesis, enabling the conversion of phenolic esters into valuable hydroxyaryl ketones.[1] These products serve as critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Fries rearrangement to 2-methylphenyl acetate (m-cresyl acetate). We present detailed mechanistic insights, discuss the critical parameters controlling regioselectivity, and provide two distinct, validated protocols utilizing both a classic Lewis acid (Aluminum Chloride) and a less corrosive Brønsted acid (p-Toluenesulfonic Acid). The guide includes step-by-step experimental procedures, safety protocols, and methods for product characterization.
Mechanistic Insights and Regioselectivity
The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, a reaction typically catalyzed by a Lewis or Brønsted acid.[4] The widely accepted mechanism proceeds through the formation of a highly electrophilic acylium ion intermediate, which then partakes in an electrophilic aromatic substitution.[1]
The process begins with the coordination of the acid catalyst to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate the acylium ion. This electrophile then attacks the electron-rich aromatic ring of the phenoxide-catalyst complex. The choice of reaction conditions, particularly temperature, critically dictates the position of this attack, leading to either ortho or para isomers.[5]
-
Low Temperatures (<60°C): Favor the formation of the para-isomer (4-hydroxy-3-methylacetophenone). This pathway is under kinetic control, as the para position is sterically more accessible.[1][5]
-
High Temperatures (>160°C): Favor the formation of the ortho-isomer (2-hydroxy-3-methylacetophenone). This pathway is under thermodynamic control. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the more stable product at higher temperatures.[1]
For 2-methylphenyl acetate, the methyl group acts as an ortho, para-director, activating these positions for electrophilic attack. The primary products expected are 4-hydroxy-3-methylacetophenone and 2-hydroxy-3-methylacetophenone.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of hydroxyacetophenones from 2-methylphenyl acetate. All operations involving anhydrous aluminum chloride or strong acids must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol A: Lewis Acid Catalysis with Anhydrous Aluminum Chloride (AlCl₃)
This protocol is a classic approach that often requires elevated temperatures to favor the ortho-isomer but can be modified for para-selectivity. Anhydrous conditions are paramount, as AlCl₃ reacts violently with water.[6][7]
Materials:
-
2-Methylphenyl acetate (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.5 - 2.5 eq)
-
Dichloromethane (DCM) or o-dichlorobenzene (anhydrous, as solvent, optional)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and hotplate/heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Place a drying tube filled with calcium chloride on top of the condenser to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (2.0 eq). If using a solvent, add anhydrous DCM.
-
Substrate Addition: Add 2-methylphenyl acetate (1.0 eq) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction:
-
For para-isomer (4-hydroxy-3-methylacetophenone): Keep the reaction temperature between 25-40°C for 4-6 hours.
-
For ortho-isomer (2-hydroxy-3-methylacetophenone): After the initial addition, slowly heat the mixture to 160-170°C using a heating mantle. Maintain this temperature for 2-3 hours.[5]
-
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add crushed ice to the mixture to decompose the aluminum chloride complex. This is a highly exothermic and vigorous reaction that will release HCl gas.[8] Following the ice, add concentrated HCl until the mixture becomes a clear solution.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[9]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Purification: The ortho- and para-isomers can be separated by steam distillation (the ortho-isomer is more volatile due to intramolecular hydrogen bonding) or by column chromatography on silica gel.[10]
Protocol B: Brønsted Acid Catalysis with p-Toluenesulfonic Acid (PTSA)
This method utilizes a more environmentally benign and less corrosive solid acid catalyst, often providing good yields under solvent-free conditions.[10][11]
Materials:
-
2-Methylphenyl acetate (o-tolyl acetate) (1.0 eq)
-
p-Toluenesulfonic acid (PTSA) monohydrate (0.7 eq)
-
Ice-cold water
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and oil bath
-
Steam distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-methylphenyl acetate (10g, 0.066 mol) and p-toluenesulfonic acid (8g, 0.042 mol).[10]
-
Reaction: Heat the reaction mixture in an oil bath at 90-120°C for 30-45 minutes with continuous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.
-
Quenching: After completion, cool the flask to room temperature and pour the contents into a beaker containing ice-cold water with vigorous stirring. A mixture of the liquid ortho-isomer and solid para-isomer should form.[10]
-
Isolation & Purification:
-
Separate the solid para-isomer by filtration. The crude solid can be further purified by recrystallization.
-
Isolate the liquid ortho-isomer from the filtrate by extraction with diethyl ether followed by steam distillation of the concentrated extract.[10] The boiling point of 2-hydroxy-3-methylacetophenone is approximately 237°C.[10]
-
Experimental Workflow Overview
Product Characterization
The identity and purity of the synthesized hydroxyacetophenones should be confirmed using standard analytical techniques.
| Compound | 1H NMR (CDCl₃, δ ppm)[10] | Key IR Bands (cm⁻¹) |
| 2-Hydroxy-3-methylacetophenone | 12.05 (s, 1H, -OH), 6.50-8.10 (m, 3H, Ar-H), 2.59-2.63 (s, 3H, -COCH₃), 2.24-2.30 (s, 3H, Ar-CH₃) | ~3400 (br, O-H), ~1650 (s, C=O), ~2940 (C-H) |
| 4-Hydroxy-3-methylacetophenone | ~10.3 (s, 1H, -OH), 7.6-7.8 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 2.47 (s, 3H, -COCH₃), 2.18 (s, 3H, Ar-CH₃)[12] | ~3350 (br, O-H), ~1670 (s, C=O), ~2950 (C-H) |
Note: NMR shifts can vary slightly based on solvent and instrument. Spectroscopic data for 4-hydroxy-3-methylacetophenone is widely available for comparison.[12][13][14][15]
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, releasing toxic hydrogen chloride gas.[6][7] Always handle in a fume hood. Wear a face shield, safety glasses, acid-resistant gloves (e.g., nitrile), and a lab coat.[6][16] In case of skin contact, brush off excess solid material before flushing with copious amounts of water for at least 30 minutes.[7] Do not use water as a fire extinguishing agent on AlCl₃ itself.[7]
-
p-Toluenesulfonic Acid / Methanesulfonic Acid: These are strong, corrosive acids.[17][18] Avoid contact with skin, eyes, and clothing. Wear appropriate PPE. Handle in a well-ventilated area. Spills should be neutralized with sodium bicarbonate before cleanup.[17][19]
-
Solvents: Dichloromethane, diethyl ether, and ethyl acetate are volatile and flammable. Ensure all heating sources are spark-free and work is performed in a well-ventilated fume hood.
-
General Handling: The reaction quench is highly exothermic and releases HCl gas; perform this step slowly in an ice bath within a fume hood.
Conclusion
The Fries rearrangement of 2-methylphenyl acetate is an effective method for the regioselective synthesis of 2-hydroxy-3-methylacetophenone and 4-hydroxy-3-methylacetophenone. Careful control of reaction temperature is the primary tool for directing the reaction toward the desired ortho or para isomer. While the traditional AlCl₃-catalyzed method is robust, protocols using solid Brønsted acids like PTSA offer a safer and more environmentally friendly alternative. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this valuable reaction in their synthetic endeavors.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. redox.com [redox.com]
- 7. nj.gov [nj.gov]
- 8. dcmshriram.com [dcmshriram.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. 4'-Hydroxy-3'-methylacetophenone(876-02-8) IR Spectrum [chemicalbook.com]
- 13. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. carlroth.com [carlroth.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. boremco.com [boremco.com]
- 19. carlroth.com [carlroth.com]
Application Notes and Protocols for 5-Acetyl-2-Methylphenol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Phenolic Ketone
5-Acetyl-2-methylphenol, more systematically known as 2'-Hydroxy-4'-methylacetophenone (CAS 6921-64-8), represents a cornerstone building block in the landscape of medicinal chemistry. While its own intrinsic biological activities are a subject of ongoing research, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of pharmacologically significant molecules. The presence of a reactive acetyl group, a nucleophilic hydroxyl group, and a modifiable aromatic ring provides a rich chemical playground for the construction of complex heterocyclic systems.
This guide provides an in-depth exploration of the applications of 5-acetyl-2-methylphenol, focusing on its utility as a precursor to chalcones and flavones—two classes of compounds renowned for their broad spectrum of biological activities. We will delve into the synthetic protocols, mechanistic underpinnings of their therapeutic effects, and provide actionable insights for researchers in drug discovery and development.
Physicochemical Properties of 5-Acetyl-2-Methylphenol
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning and execution.
| Property | Value | Source |
| CAS Number | 6921-64-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 245 °C (lit.) | --INVALID-LINK-- |
| Density | 1.08 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.565 (lit.) | --INVALID-LINK-- |
Core Synthetic Protocol: Preparation of 5-Acetyl-2-Methylphenol via Fries Rearrangement
The most common and industrially relevant method for the synthesis of 5-acetyl-2-methylphenol is the Fries rearrangement of m-cresyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2]
Fries Rearrangement for 5-Acetyl-2-methylphenol Synthesis
Experimental Protocol:
Materials:
-
m-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add anhydrous aluminum chloride (1.2 equivalents).
-
Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.
-
Add m-cresyl acetate (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, slowly raise the temperature to 100-120°C to favor the formation of the ortho-isomer (5-acetyl-2-methylphenol). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice-water bath.
-
Slowly and cautiously quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Application as a Building Block: Synthesis of Chalcones and Flavones
5-Acetyl-2-methylphenol serves as an excellent starting material for the synthesis of chalcones through the Claisen-Schmidt condensation with various aromatic aldehydes. These chalcones can then be cyclized to form flavones, a class of compounds with significant therapeutic potential.[4]
Synthetic Pathway from 5-Acetyl-2-methylphenol to Flavones
Protocol 1: Synthesis of a Chalcone Derivative
Materials:
-
5-Acetyl-2-methylphenol (2'-Hydroxy-4'-methylacetophenone)
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-acetyl-2-methylphenol and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.[5][6]
-
While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise.[6]
-
Continue stirring the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.[6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[6]
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.[6]
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[6]
-
The crude product can be purified by recrystallization from ethanol.[7]
Protocol 2: Synthesis of a Flavone from a Chalcone
Materials:
-
2'-Hydroxychalcone derivative (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
Procedure:
-
Dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO.[8]
-
Add a catalytic amount of iodine.[8]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[8]
-
After cooling, pour the reaction mixture into a beaker containing crushed ice to precipitate the crude flavone.[8]
-
Collect the solid by vacuum filtration and wash with a dilute sodium sulfite (Na₂SO₃) solution to remove excess iodine, followed by washing with water.[8]
-
The crude product can be purified by recrystallization or column chromatography.
Medicinal Chemistry Applications and Biological Activities
While 5-acetyl-2-methylphenol itself has shown some biological activities, such as acaricidal properties, its primary importance in medicinal chemistry stems from the diverse pharmacological activities of its derivatives, particularly chalcones and flavones.[9][10][11]
Anticancer Activity
Chalcone and flavone derivatives synthesized from 5-acetyl-2-methylphenol have demonstrated significant anticancer activity against various cancer cell lines.[12][13]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2'-Hydroxy-4-methoxy chalcone derivatives | MCF-7 (Breast) | 4.61 - 9 | [12] |
| HT29 (Colon) | 4.61 - 9 | [12] | |
| A549 (Lung) | 4.61 - 9 | [12] | |
| Various Chalcones | MCF-7 (Breast) | < 20 | [13] |
| A549 (Lung) | < 20 | [13] | |
| PC3 (Prostate) | < 20 | [13] | |
| HT-29 (Colon) | < 20 | [13] |
The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and COX-2 pathways.[14][15][16]
Inhibition of the NF-κB Signaling Pathway by Chalcones
Anti-inflammatory Activity
Many chalcone and flavone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[4][17][18]
Inhibition of the COX-2 Pathway by Chalcone/Flavone Derivatives
Antioxidant Activity and Nrf2 Pathway Activation
Flavonoids, including those derived from 5-acetyl-2-methylphenol, are well-known for their antioxidant properties. This effect is often mediated by the activation of the Nrf2 signaling pathway, which upregulates the expression of a battery of antioxidant and detoxification enzymes.[19][20][21]
Activation of the Nrf2 Antioxidant Pathway by Flavones
Conclusion
5-Acetyl-2-methylphenol is a deceptively simple molecule that holds significant potential in medicinal chemistry. Its utility as a readily accessible and versatile building block for the synthesis of chalcones, flavones, and other heterocyclic systems makes it a valuable tool for drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold in their quest for novel therapeutic agents.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. sciforum.net [sciforum.net]
- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - Mahboubi-Rabbani - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 19. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 21. doctaris.com [doctaris.com]
Gas chromatography-mass spectrometry (GC-MS) of 3'-Hydroxy-4'-methylacetophenone
An Application Note and Protocol for the Analysis of 3'-Hydroxy-4'-methylacetophenone by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the identification and analysis of 3'-Hydroxy-4'-methylacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS). 3'-Hydroxy-4'-methylacetophenone, a substituted aromatic ketone, serves as a key intermediate in pharmaceutical synthesis and is found as a component in natural volatile oils.[1][2][3] Accurate and reliable analytical methods are therefore essential for quality control, metabolic studies, and drug development processes. This document details optimized protocols for sample preparation, instrument configuration, and data interpretation, grounded in established scientific principles to ensure methodological robustness and trustworthiness. The target audience includes researchers, analytical chemists, and quality assurance professionals working in the pharmaceutical and chemical industries.
Introduction to the Analyte and Technique
3'-Hydroxy-4'-methylacetophenone (CAS No. 876-02-8) is a monohydroxyacetophenone characterized by its phenolic and ketonic functional groups.[1][4] Its role as an insect attractant and its presence in plants like Rehmannia glutinosa highlight its natural significance, while its utility as a synthetic precursor, for instance, in the preparation of Salmeterol impurities, underscores its importance in drug development.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds that are thermally stable.[5] The gas chromatograph separates components of a mixture in time based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that acts as a chemical "fingerprint," allowing for highly specific identification and quantitation. The electron ionization (EI) mode is particularly effective for creating reproducible fragmentation patterns that can be compared against spectral libraries like the NIST Mass Spectral Library.[6]
Chemical and Physical Properties
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone | [PubChem][4] |
| Synonyms | 4'-Hydroxy-3'-methylacetophenone | [NIST][6] |
| CAS Number | 876-02-8 | [NIST][7] |
| Molecular Formula | C₉H₁₀O₂ | [NIST][7] |
| Molecular Weight | 150.17 g/mol | [PubChem][4] |
| Melting Point | 107-109 °C | [ChemicalBook][1] |
| Boiling Point | 175 °C at 1 mm Hg | [ChemicalBook][1] |
| Appearance | White to light beige crystalline powder | [ChemicalBook][1] |
Detailed Analytical Protocol
This section provides a step-by-step protocol validated for the analysis of 3'-Hydroxy-4'-methylacetophenone. The causality behind each parameter selection is explained to provide a deeper understanding of the method.
Materials and Reagents
-
Analyte Standard: 3'-Hydroxy-4'-methylacetophenone (≥97% purity)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or higher
-
Internal Standard (Optional): A non-interfering, structurally similar compound (e.g., 4'-Hydroxy-3'-methoxyacetophenone)
-
Equipment: Analytical balance, volumetric flasks, micropipettes, autosampler vials with PTFE-faced septa
Standard and Sample Preparation Protocol
Proper sample preparation is paramount for achieving accurate and reproducible results.[8] This protocol is designed for a solid standard but can be adapted for samples where the analyte is present in a matrix, which may require additional extraction steps like liquid-liquid or solid-phase extraction.[9][10][11]
Step 1: Preparation of Stock Standard (1000 µg/mL)
-
Accurately weigh 10.0 mg of 3'-Hydroxy-4'-methylacetophenone standard.
-
Quantitatively transfer the solid to a 10.0 mL volumetric flask.
-
Dissolve and bring to volume with dichloromethane. Cap and invert several times to ensure homogeneity. This stock solution is stable when stored at 4°C in the dark.
Step 2: Preparation of Working Standard (10 µg/mL)
-
Pipette 100 µL of the 1000 µg/mL stock standard into a 10.0 mL volumetric flask.
-
Rationale: This dilution creates a working solution suitable for direct injection, preventing column and detector overload while providing a strong signal.
-
Bring to volume with dichloromethane.
Step 3: Sample Preparation
-
If the sample is a solid, dissolve a precisely weighed amount in dichloromethane to achieve an expected concentration within the calibrated range.
-
If the sample is in a complex matrix, an appropriate extraction technique must be employed to isolate the analyte and remove interferences.[11]
-
Transfer the final extract or diluted sample into a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for a standard quadrupole GC-MS system. Adjustments may be necessary for different instrument models.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow from sample preparation to data interpretation.
Instrument Parameters Table
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A mid-polarity column offering excellent separation for a wide range of aromatic compounds.[8] |
| Injector Port Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[8] |
| Injection Mode | Splitless | Maximizes analyte transfer to the column, enhancing sensitivity for trace-level analysis.[5] |
| Injection Volume | 1.0 µL | Standard volume to prevent column overloading. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for solvent focusing, while the ramp effectively elutes the analyte, and the final hold ensures the column is cleaned of any high-boiling residues. |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230 °C | Prevents analyte condensation within the ion source. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Electron Energy | 70 eV | The standard energy for EI, maximizing fragmentation and allowing for comparison with NIST library data.[6] |
| Mass Analyzer | Quadrupole | |
| Acquisition Mode | Full Scan | Acquires a full range of mass-to-charge ratios, essential for structural elucidation and identification. |
| Scan Range | m/z 40 - 250 | Covers the molecular ion and all significant fragment ions of the analyte. |
Expected Results and Data Interpretation
Chromatographic Profile
Under the conditions specified, 3'-Hydroxy-4'-methylacetophenone is expected to elute as a sharp, symmetrical peak. The exact retention time will vary between systems but will be highly reproducible on a calibrated instrument. The Kovats retention index on a standard non-polar column is approximately 1292, which can be used as a reference point.[4]
Mass Spectrum Analysis
The mass spectrum is the definitive identifier. Electron ionization of 3'-Hydroxy-4'-methylacetophenone will produce a characteristic fragmentation pattern.
Expected Mass Spectral Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 150 | ~42% | [M]⁺˙ (Molecular Ion) |
| 135 | 100% | [M - CH₃]⁺ (Base Peak) |
| 107 | ~21% | [M - COCH₃]⁺ |
| 77 | ~19% | [C₆H₅]⁺ (Phenyl Cation) |
Data derived from NIST and other spectral databases.[4][6][12]
Interpretation of Fragmentation:
-
Molecular Ion (m/z 150): The presence of a peak at m/z 150 confirms the molecular weight of the compound.[6]
-
Base Peak (m/z 135): The most abundant fragment is formed by the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group. This is a classic α-cleavage (alpha-cleavage) adjacent to the carbonyl group, resulting in a stable acylium ion. This is the most characteristic fragmentation for acetophenones.
-
Fragment at m/z 107: This ion likely arises from the cleavage of the entire acetyl group (•COCH₃, 43 Da), leaving a hydroxytoluene cation.
-
Fragment at m/z 77: Represents the phenyl cation, a common fragment in the mass spectra of aromatic compounds, formed after loss of all substituents from the ring.
Mass Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway for 3'-Hydroxy-4'-methylacetophenone.
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of 3'-Hydroxy-4'-methylacetophenone. The detailed protocols for sample preparation and instrument parameters, combined with an explanation of the underlying scientific principles, ensure that the method can be implemented effectively by researchers and analysts. The characteristic retention behavior and unique mass fragmentation pattern, particularly the base peak at m/z 135, allow for confident and unambiguous identification of the analyte.
References
- 1. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]
- 2. 4'-Hydroxy-3'-methylacetophenone (876-02-8) at Nordmann - nordmann.global [nordmann.global]
- 3. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]
- 4. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 7. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organomation.com [organomation.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chalcone Synthesis with 1-(3-Hydroxy-4-methylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chalcone synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with 1-(3-Hydroxy-4-methylphenyl)ethanone. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the Claisen-Schmidt condensation to synthesize chalcones from this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge, especially when working with polyfunctional starting materials like this compound.[1] Here’s a systematic approach to troubleshooting:
-
Cause A: Inappropriate Catalyst Concentration or Type
-
Explanation: The Claisen-Schmidt condensation is most commonly base-catalyzed.[2][3] The base's role is to deprotonate the α-carbon of the acetophenone, forming the reactive enolate.[2] However, the phenolic hydroxyl group on your starting material is also acidic and will react with the base. If the base concentration is too high, it can lead to side reactions and a complex product mixture.[1] If it's too low, enolate formation will be insufficient, leading to poor conversion of the starting materials.[1]
-
Solution:
-
Titrate the Catalyst: Begin with a standard concentration of NaOH or KOH (e.g., 10-60% aqueous solution) and perform a series of small-scale reactions, systematically varying the amount.[4]
-
Consider a Milder Base: For sensitive substrates, catalysts like piperidine or LiOH might offer better control and reduce side reactions.[3][5]
-
Ensure Catalyst Quality: Use freshly prepared and properly stored reagents, as bases can degrade over time.[6]
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Explanation: Temperature is a double-edged sword. Higher temperatures can accelerate the reaction and favor the final dehydration step, but they also provide the activation energy for unwanted side reactions.[7] Conversely, a temperature that is too low may result in an incomplete or stalled reaction.[7]
-
Solution:
-
Low-Temperature Start: Initiate the reaction at a lower temperature (e.g., 0-5 °C) to control the initial aldol addition and improve selectivity.[1]
-
Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature. For less reactive substrates, gentle heating (e.g., 40–60 °C) for a defined period may be necessary to drive the reaction to completion.[1][8]
-
Monitor via TLC: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product, allowing you to determine the optimal reaction time and temperature profile.[1][9]
-
-
-
Cause C: Purity of Starting Materials
Q2: My TLC shows multiple spots, indicating significant side product formation. What is happening?
The formation of multiple products is often linked to the reactivity of the hydroxyl group and the general propensity for side reactions in aldol-type condensations.
-
Explanation:
-
Self-Condensation: The acetophenone can undergo self-condensation, although this is generally less favorable than the reaction with an aldehyde.[7]
-
Cannizzaro Reaction: If your chosen aldehyde has no α-hydrogens and is subjected to a strong base, it can undergo a disproportionation reaction (Cannizzaro), reducing the amount available to form the chalcone.[4]
-
Hydroxyl Group Interference: The phenolic -OH group is a primary suspect. Its reaction with the base can lead to a complex reaction mixture.[1]
-
-
Solution:
-
Optimize Reactant Stoichiometry: Use a slight excess of the benzaldehyde derivative (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable acetophenone starting material.[1] This can help drive the reaction towards the desired product.
-
Control Temperature: Run the reaction at a lower temperature (0-5 °C) to minimize side reactions, which often have higher activation energies.[1]
-
Consider Protecting Groups: For particularly problematic syntheses, consider protecting the phenolic hydroxyl group (e.g., as a methoxymethyl (MOM) ether) before the condensation and deprotecting it afterward. This adds steps but can dramatically improve yield and purity.[1]
-
Q3: The reaction stalls and doesn't go to completion. How can I drive it forward?
A stalled reaction indicates that the conditions are not optimal for sustained product formation.
-
Explanation: The reaction equilibrium may not favor the products under your current conditions, or the catalyst may have been consumed or deactivated.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction with TLC. If it appears to have stalled, consider extending the reaction time or cautiously increasing the temperature.[1] Some chalcone syntheses require stirring at room temperature for 14-16 hours or longer.[10]
-
Employ Alternative Energy Sources: Microwave irradiation or ultrasonication can significantly reduce reaction times and improve yields by providing efficient, localized energy.[1]
-
Re-evaluate Solvent Choice: Ensure your solvent can fully dissolve both reactants and the catalyst. Poor solubility can severely limit reaction rates.[7]
-
Q4: My final product is difficult to purify. What are the best practices?
The high polarity imparted by the hydroxyl group can make purification challenging.[1]
-
Explanation: The crude product is often contaminated with unreacted starting materials, the base catalyst, and various side products.
-
Solution:
-
Initial Workup: The standard procedure is to pour the reaction mixture into ice-cold water and then slowly acidify with dilute HCl (e.g., 10%) until the solution is acidic (pH ~2-3).[11][12] This protonates the phenoxide and chalcone product, causing it to precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and water-soluble impurities.[11][13]
-
Recrystallization: This is the most effective method for purifying the crude product. 95% ethanol is an excellent first choice for a recrystallization solvent.[11][13] The key is to use a minimal amount of hot solvent to dissolve the crude solid and then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is the next step. A solvent system like hexane:ethyl acetate is a good starting point for eluting the chalcone.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
For the Claisen-Schmidt condensation, a base catalyst is almost always preferred over an acid catalyst.[3][14] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective and widely used.[2] The choice between NaOH and KOH is often interchangeable, with both giving comparable yields.[9] The key is not necessarily the specific strong base, but optimizing its concentration to facilitate enolate formation without promoting excessive side reactions.
Q2: How does the choice of solvent impact the reaction?
The solvent plays a critical role in dissolving reactants and influencing the reaction pathway.
| Solvent Type | Examples | Rationale & Impact |
| Protic Solvents | Ethanol, Methanol | These are the most common and generally effective solvents. They readily dissolve the reactants and the alkali catalyst. Ethanol (95%) is a frequent choice.[9][13] |
| Aprotic Solvents | Acetonitrile, Toluene | In some cases, aprotic solvents can improve selectivity and yield by disfavoring certain side reactions like Michael additions.[9] |
| Solvent-Free | Grinding | This "green chemistry" approach involves grinding the solid reactants with a solid base (like NaOH). It can significantly reduce reaction times, minimize by-products, and often leads to higher yields compared to conventional reflux methods.[1][15][16] |
Q3: Are there alternative, "greener" synthesis methods available?
Yes. Beyond the use of less solvent, several methods are considered more environmentally friendly:
-
Grinding Method: As mentioned above, performing the reaction neat by grinding the reactants with a catalyst is highly efficient, reduces solvent waste, and can lead to higher yields in shorter times.[15][16]
-
Ultrasonication/Microwave: These techniques provide energy more efficiently than conventional heating, drastically reducing reaction times from hours to minutes and often improving yields.[1]
Q4: How do I properly characterize the final chalcone product?
A combination of techniques is required to confirm the structure and purity of your synthesized chalcone:
-
Thin-Layer Chromatography (TLC): To assess purity and determine an appropriate solvent system for column chromatography.[12]
-
Melting Point: A sharp melting point range indicates high purity.[12]
-
Spectroscopy (NMR, IR, Mass Spec): These are essential for unambiguous structure elucidation.[11][12]
-
IR will show a characteristic peak for the α,β-unsaturated carbonyl group.
-
¹H-NMR will show the characteristic doublet peaks for the vinyl protons on the -CH=CH- bridge.
-
Mass Spec will confirm the molecular weight of the compound.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis
This protocol describes a general and widely used method for chalcone synthesis.[2]
-
Reactant Preparation: In a round-bottom flask suitable for stirring, dissolve 1.0 equivalent of this compound and 1.05-1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Catalyst Addition: Prepare a 50% (w/v) aqueous solution of NaOH or KOH. Add this solution dropwise to the stirred ethanolic mixture over 10-15 minutes. A color change and increase in viscosity are often observed.
-
Reaction Progression: Continue stirring the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction may take anywhere from 4 to 24 hours to complete.[2] The formation of a precipitate often indicates product formation.[2]
-
Workup & Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and water. Slowly add 10% HCl dropwise with stirring until the mixture is acidic to litmus paper (pH ~2-3).[11]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crude product cake with several portions of cold distilled water until the washings are neutral.
-
Drying: Allow the crude product to air-dry or dry it in a desiccator. Determine the crude yield.
Protocol 2: Purification by Recrystallization
This is the preferred method for purifying the crude chalcone.[11][13]
-
Solvent Selection: 95% ethanol is a highly effective solvent for most chalcones.[11]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a small amount of 95% ethanol and gently heat the mixture on a hot plate while swirling.
-
Minimal Solvent: Continue adding small portions of hot ethanol until the chalcone is just completely dissolved. Avoid adding excess solvent, as this will reduce recovery yield.[11]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, gently scratching the inside of the flask with a glass rod can induce crystallization.[11] Once crystallization begins at room temperature, the flask can be placed in an ice bath to maximize product precipitation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.[11]
-
Drying: Dry the purified crystals and determine the final yield and melting point.
Section 4: Data & Visualizations
Table 1: Effect of Synthesis Method on Chalcone Yield
This table summarizes representative data on how different synthesis conditions can impact yield.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | KOH | Ethanol | Several Hours | ~9.2% | [15][16] |
| Grinding (Solvent-Free) | KOH | None | ~15 Minutes | ~32.6% | [15][16] |
| Ultrasonication | KOH | Ethanol | Shorter | Improved Yields | [1][8] |
| Alternative Catalyst | Mg(HSO₄)₂ | None | 0.5 Hours | ~82% | [9][17] |
Note: Yields are highly substrate-dependent. This data is for general comparison.
Diagrams
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.[2]
Caption: General workflow for chalcone synthesis and purification.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scialert.net [scialert.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jetir.org [jetir.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in the Claisen-Schmidt Condensation of 3'-Hydroxy-4'-methylacetophenone
Welcome to the technical support guide for optimizing the Claisen-Schmidt condensation, with a specific focus on the synthesis of chalcones from 3'-Hydroxy-4'-methylacetophenone. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges such as low yields, side product formation, and purification difficulties. The following question-and-answer guide provides in-depth, experience-driven solutions to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing consistently low yields in my Claisen-Schmidt reaction between 3'-Hydroxy-4'-methylacetophenone and an aromatic aldehyde. What are the most common initial factors to investigate?
Low yields in this crossed aldol condensation can often be traced back to fundamental reaction parameters.[1][2] Before exploring more complex issues, it is crucial to validate the core components of your setup.
Core Areas for Initial Investigation:
-
Reactant Purity and Stoichiometry:
-
Purity: Impurities in either the 3'-Hydroxy-4'-methylacetophenone or the aromatic aldehyde can inhibit the reaction or act as a catalyst poison.[3][4] Ensure reactants are of high purity, using freshly opened reagents or purifying them via recrystallization or distillation if necessary.
-
Stoichiometry: The molar ratio of reactants is critical. For a standard mono-condensation, a 1:1 or a slight excess of the ketone (acetophenone derivative) is often used.[4] If your aldehyde is prone to self-condensation (though less likely if it lacks α-hydrogens), adjusting the stoichiometry can be beneficial.
-
-
Catalyst Activity and Concentration:
-
Catalyst Choice: Strong bases like NaOH or KOH are standard, but their high basicity can sometimes promote side reactions with sensitive substrates like phenols.[2][5]
-
Concentration: An insufficient amount of catalyst will result in an incomplete reaction. Conversely, an overly high concentration of a strong base can lead to polymerization and decomposition, often indicated by a dark, tarry reaction mixture.[4]
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical variable. While many Claisen-Schmidt reactions proceed at room temperature, the aldol addition step is often reversible.[3][5] Gentle heating can promote the irreversible dehydration step to form the stable, conjugated chalcone, thereby driving the reaction forward according to Le Chatelier's principle.[3] However, excessive heat can cause decomposition.
-
Reaction Time: The reaction must be monitored to determine the optimal duration. Incomplete reactions are a common source of low yield. Conversely, excessively long reaction times can lead to the formation of byproducts.[4] Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials.[4]
-
Q2: How does the presence of the 3'-hydroxyl group on the acetophenone specifically complicate the reaction and contribute to low yield?
The phenolic hydroxyl group introduces significant complexity compared to a non-substituted acetophenone. Its acidic nature and nucleophilicity can lead to several competing pathways that consume reactants or catalyst.
Key Complications Arising from the Phenolic Group:
-
Deprotonation by the Base: The phenolic proton is acidic (pKa ≈ 10) and will be readily deprotonated by strong bases like NaOH or KOH. This consumes a portion of your base catalyst, meaning you may need to use a greater molar equivalent of base than in reactions with non-phenolic ketones.
-
Reduced Nucleophilicity of the Enolate: The resulting phenoxide is an electron-donating group, which can influence the acidity of the α-hydrogens on the methyl ketone. While this effect is transmitted through the aromatic ring, it can subtly alter the ease of enolate formation and its subsequent reactivity.
-
Potential for O-Alkylation (Side Reaction): While less common in this specific condensation, under certain conditions, the generated phenoxide could potentially react with other electrophiles in the mixture, though this is generally not the primary competing reaction.
-
Product Solubility and Inhibition: The hydroxyl group on the resulting chalcone product can alter its solubility in the reaction medium. If the product precipitates prematurely, it can coat the surface of the reactants or catalyst, hindering further reaction.[5]
To counteract these effects, consider using a milder base (e.g., K₂CO₃) or a phase-transfer catalyst system, which can sometimes provide better results with sensitive substrates.
Q3: My reaction mixture turns into a dark, intractable tar. What is causing this and how can it be prevented?
The formation of a dark tar or polymer is a classic sign of decomposition or unwanted polymerization, often triggered by overly harsh reaction conditions.[4]
Primary Causes and Solutions:
-
Cause: High concentration of a strong base (e.g., NaOH, KOH) combined with elevated temperatures. Aromatic aldehydes, in particular, can be susceptible to polymerization or the Cannizzaro reaction (if they lack α-hydrogens) under strongly basic conditions.[1][4] The phenolic starting material itself can also be prone to oxidative degradation under harsh basic conditions.
-
Solution 1: Reduce Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the initial base addition, and then allow it to slowly warm to room temperature. This helps control the initial exothermic reaction and minimizes side reactions.[4]
-
Solution 2: Use a Milder Catalyst: Switch from NaOH or KOH to a weaker base like potassium carbonate (K₂CO₃) or use a Lewis acid catalyst. While potentially slower, these conditions are often gentler on sensitive functional groups.
-
Solution 3: Control Reagent Addition: Instead of adding all the base at once, add it dropwise to the solution of the ketone and aldehyde.[5] This maintains a lower instantaneous concentration of the base, suppressing side reactions.
Below is a workflow to systematically troubleshoot this issue.
Caption: Troubleshooting workflow for tar formation.
Q4: What are the recommended catalyst and solvent systems for this specific reaction, and how do I choose the best one?
The optimal system depends on a balance between reaction rate, yield, and operational simplicity. Both traditional solvent-based methods and modern "green" approaches have proven effective.
Comparison of Reaction Systems
| System | Catalyst (mol%) | Solvent | Temperature | Pros | Cons |
| Traditional Method | NaOH or KOH (1.2 eq) | Ethanol | RT to 50°C | Good solubility for reactants; well-established procedure.[5][6] | Can promote side reactions; requires solvent removal and purification.[7] |
| Solvent-Free Grinding | Solid NaOH (20 mol%) | None | Room Temp | High yields (often >95%), very short reaction times (5-15 min), environmentally friendly.[8][9] | Can be difficult to scale up; requires solid, grindable reactants. |
| Milder Conditions | K₂CO₃, Mg(HSO₄)₂, or other Lewis acids[5] | Ethanol | Reflux | Better for sensitive substrates; minimizes decomposition and polymerization.[5] | Often requires longer reaction times or heating.[10] |
Recommendation: For initial optimization, solvent-free grinding is highly recommended due to its speed and high reported yields.[9] If this is not feasible or if tarring persists, revert to the traditional ethanol method but begin with a lower temperature and controlled base addition.
Experimental Protocols
Protocol 1: Solvent-Free Grinding Method
This protocol is adapted from established green chemistry procedures for Claisen-Schmidt condensations.[9]
-
Preparation: In a clean, dry mortar, combine 3'-Hydroxy-4'-methylacetophenone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add solid, powdered sodium hydroxide (NaOH, 20 mol%).
-
Reaction: Grind the solid mixture vigorously with a pestle. The mixture will likely turn into a colored, thick paste and may then solidify again. The reaction is often complete within 5-15 minutes at room temperature.[5]
-
Workup: Scrape the solid product from the mortar into a beaker. Add cold water and stir to dissolve the NaOH catalyst.
-
Isolation & Purification: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper). The product can be further purified by recrystallization from a suitable solvent like 95% ethanol.
Protocol 2: Optimized Traditional Method in Ethanol
This protocol incorporates best practices to minimize side reactions.[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-Hydroxy-4'-methylacetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol. Cool the flask in an ice-water bath (0-5 °C).
-
Reagent Addition: While stirring vigorously, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting acetophenone is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold, dilute HCl to neutralize the base and precipitate the product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove salts, followed by a small amount of cold ethanol to remove soluble impurities. Recrystallize from ethanol or methanol to obtain the pure chalcone.[6]
Mechanistic Considerations & Potential Pitfalls
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol mechanism. Understanding this pathway is key to troubleshooting.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Key Pitfall - Reversibility: The initial aldol addition step that forms the β-hydroxy ketone is often reversible.[3][5] If the subsequent dehydration to the chalcone is slow, the equilibrium may not favor the product. Applying gentle heat is the most common strategy to ensure the irreversible elimination of water, which drives the entire reaction sequence to completion.[3]
References
- 1. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Byproduct formation in the synthesis of "1-(3-Hydroxy-4-methylphenyl)ethanone"
Technical Support Center: Synthesis of 1-(3-Hydroxy-4-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis, particularly focusing on the formation and mitigation of byproducts. We will delve into the mechanistic rationale behind common issues and provide actionable troubleshooting strategies and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and which is most common?
The most prevalent and industrially significant method for synthesizing hydroxyaryl ketones, including this compound, is the Fries Rearrangement .[1][2] This reaction involves the intramolecular rearrangement of an aryl ester (in this case, m-cresyl acetate) to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[3]
A secondary route is the direct Friedel-Crafts Acylation of m-cresol with an acylating agent like acetic anhydride or acetyl chloride.[4] However, this method can be complicated by competing O-acylation (formation of the ester) versus the desired C-acylation, often making the Fries rearrangement a more controlled approach.[5][6]
Q2: What are the major byproducts in the Fries Rearrangement synthesis of this compound?
The primary byproducts are positional isomers of the desired product. The Fries rearrangement is ortho and para selective with respect to the hydroxyl group.[7] Starting from m-cresyl acetate, the acyl group can migrate to several positions on the aromatic ring.
-
Desired Product: this compound (Acyl group migrates para to the hydroxyl function).
-
Major Isomeric Byproduct: 1-(3-Hydroxy-2-methylphenyl)ethanone (Acyl group migrates ortho to the hydroxyl function).
-
Other Potential Isomers: Depending on conditions, minor amounts of 1-(5-Hydroxy-2-methylphenyl)ethanone may also form.
-
Process-Related Impurities:
-
m-Cresol: Formed from the hydrolysis of the starting m-cresyl acetate if water is present, or as a byproduct of intermolecular acylation pathways.[6]
-
Unreacted m-cresyl acetate: Results from an incomplete reaction.
-
Di-acylated products: Can occur under forcing conditions with excess acylating agent.
-
Q3: How do reaction conditions influence the ratio of ortho vs. para products (isomeric byproducts)?
The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[1]
-
Temperature: This is the most critical factor.
-
Low temperatures (typically < 60°C) favor the formation of the para-isomer (the desired this compound). This is the kinetically controlled product.[7]
-
High temperatures (typically > 160°C) favor the formation of the ortho-isomer . The ortho-product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product.[1]
-
-
Solvent: Solvent polarity also plays a key role.
| Parameter | Condition | Favored Product | Control Type |
| Temperature | Low (< 60°C) | para-isomer (Desired Product) | Kinetic |
| High (> 160°C) | ortho-isomer (Byproduct) | Thermodynamic | |
| Solvent | Polar (e.g., Nitrobenzene) | para-isomer (Desired Product) | - |
| Non-polar (e.g., CS₂) | ortho-isomer (Byproduct) | - |
Troubleshooting Guide
Q4: My reaction yielded a mixture of products with very similar TLC spots. How can I identify and quantify the desired isomer and the byproducts?
Co-elution on TLC is common for positional isomers. Definitive identification and quantification require more sophisticated analytical techniques.
Answer: A combination of High-Performance Liquid Chromatography (HPLC) and spectroscopic methods is the standard approach.
-
HPLC Analysis: Reversed-phase HPLC using a C18 or Phenyl-Hexyl column is highly effective for separating these isomers.[8] The difference in polarity between the ortho- and para-hydroxyacetophenones allows for baseline separation under optimized conditions. UV detection is typically performed around 254 nm or 280 nm.[8]
-
Spectroscopic Confirmation:
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum is diagnostic. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer, allowing for unambiguous structure elucidation.
-
GC-MS: Gas chromatography can separate the isomers, and the mass spectrum will confirm they share the same molecular weight, confirming their isomeric nature.
-
A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.
Q5: My final yield is very low, and analysis shows a large amount of unreacted m-cresyl acetate. What are the likely causes?
Answer: This issue typically points to problems with the catalyst or reaction conditions.
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. The reaction must be conducted under strictly anhydrous conditions. Any water present will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Catalyst: The Fries rearrangement requires a stoichiometric amount of the Lewis acid catalyst, or even a slight excess, because the catalyst complexes with both the starting ester and the product ketone.[2] Using a catalytic amount is insufficient.
-
Inadequate Temperature or Time: If running the reaction at a low temperature to favor the para-product, the reaction rate will be slower. You may need to extend the reaction time significantly. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.
Q6: My crude product is contaminated with a significant amount of m-cresol. Why did this happen and how can I prevent it?
Answer: The presence of m-cresol points to cleavage of the ester's C-O bond, which can happen in two main ways.[6]
-
Hydrolysis: As mentioned above, the presence of water can lead to the hydrolysis of the starting m-cresyl acetate back to m-cresol and acetic acid. The primary solution is to maintain strict anhydrous conditions.
-
Intermolecular Acylation Pathway: The Fries rearrangement is not purely intramolecular. An intermolecular pathway can also occur where the acylium ion dissociates from one molecule and acylates another.[9] The de-acylated molecule reverts to m-cresol. Minimizing this pathway involves using a solvent that can stabilize the ion pair within a "solvent cage," promoting the intramolecular rearrangement.[2]
Q7: How can I effectively purify this compound from its ortho-isomer?
Answer: Separating the ortho- and para-isomers is the most critical purification step.
-
Steam Distillation (for ortho-isomer removal): The ortho-hydroxyaryl ketone byproduct is capable of intramolecular hydrogen bonding, which reduces its boiling point and makes it volatile with steam.[7] The desired para-isomer cannot form intramolecular hydrogen bonds, is less volatile, and will remain in the distillation flask. This is a highly effective, classic method for bulk separation.
-
Recrystallization: The desired para-product often has different solubility properties than the ortho-isomer. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate mixtures) can be very effective, especially after initial purification by steam distillation.[10]
-
Column Chromatography: For high-purity applications or small-scale work, silica gel column chromatography is the most reliable method. A gradient elution with a solvent system like hexane/ethyl acetate will effectively separate the isomers.
Visualized Mechanisms & Workflows
Fries Rearrangement: Regioselective Pathways
The following diagram illustrates the Lewis acid-catalyzed formation of the acylium ion intermediate and the subsequent electrophilic aromatic substitution at the ortho and para positions.
Caption: Fries Rearrangement pathways to ortho and para products.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: Diagnostic workflow for addressing low reaction yields.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is designed to favor the formation of the para-isomer.
Materials:
-
m-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous chlorobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Operate under an inert atmosphere (N₂ or Ar).
-
Initial Charge: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous chlorobenzene to create a stirrable slurry.
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Substrate Addition: Add m-cresyl acetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir at room temperature for 12-18 hours.
-
Causality Note: A low reaction temperature and extended time are used to favor the kinetically controlled para-product.[7]
-
-
Workup - Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl until the aluminum salts dissolve.
-
Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via steam distillation to remove the ortho-isomer, followed by recrystallization from an appropriate solvent.
Protocol 2: HPLC Method for Isomer Separation and Quantification
This protocol provides a starting point for analyzing the crude reaction mixture.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water[8]
-
Phosphoric acid (for pH adjustment)
-
Standards for this compound and potential byproducts.
Method Parameters:
| Parameter | Value | Rationale |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acidified mobile phase suppresses ionization of the phenolic hydroxyl group, preventing peak tailing.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid | Organic modifier for elution. |
| Gradient | 30% B to 70% B over 15 minutes | A gradient is recommended to ensure separation of starting material, products, and other impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[8] |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Small volume prevents band broadening. |
| Detection | UV at 254 nm | Strong absorbance wavelength for acetophenones. |
Procedure:
-
Sample Prep: Accurately weigh a small amount of the crude reaction mixture and dissolve it in a known volume of mobile phase (50:50 A:B) to create a stock solution (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.
-
Standard Prep: Prepare individual standard solutions of the starting material and expected products/byproducts at a known concentration.
-
Analysis: Inject the standards to determine their individual retention times. Inject the crude sample.
-
Quantification: Identify peaks in the crude sample chromatogram by comparing retention times with the standards. Quantify the relative percentages using the peak area percent method.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. ijcps.org [ijcps.org]
- 5. inl.elsevierpure.com [inl.elsevierpure.com]
- 6. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Improving the Regioselectivity of the Fries Rearrangement for 2-Methylphenyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of the Fries rearrangement, specifically for 2-methylphenyl acetate. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you steer your reaction toward the desired ortho or para isomer.
Introduction: The Challenge of Regioselectivity
The Fries rearrangement is a powerful and fundamental reaction for synthesizing hydroxyaryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2] The reaction involves the Lewis acid-catalyzed intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, typically yielding a mixture of ortho and para substituted products.[3][4]
For a substituted substrate like 2-methylphenyl acetate, the reaction presents a distinct regiochemical challenge. The acyl group can migrate to the C4 (para) or C6 (ortho) position, leading to 4-hydroxy-3-methylacetophenone and 2-hydroxy-3-methylacetophenone, respectively. Achieving high selectivity for one isomer over the other is often difficult but essential for efficient downstream synthesis. This guide will explore the key parameters you can manipulate to control this selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the Fries rearrangement and how does it dictate the product outcome?
A1: The widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[3][5] This initial complexation polarizes the acyl-oxygen bond, leading to the formation of a highly electrophilic acylium ion intermediate.[1][6] This ion then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[1] The selectivity between the ortho and para positions is not random; it is governed by a delicate balance of kinetic and thermodynamic factors, which can be influenced by reaction conditions.[7][8]
Q2: Why is temperature such a critical parameter for controlling the ortho/para ratio?
A2: Temperature is arguably the most powerful tool for controlling regioselectivity in the Fries rearrangement. The relationship is a classic example of kinetic versus thermodynamic control.[7][8]
-
Low temperatures (typically <60°C) favor the formation of the para-isomer . This pathway is under thermodynamic control, leading to the more stable product.[1][8][9]
-
High temperatures (typically >160°C) favor the formation of the ortho-isomer . This pathway is under kinetic control. The ortho product can form a stable six-membered bidentate chelate complex with the Lewis acid catalyst between the hydroxyl and carbonyl groups, which stabilizes the transition state leading to its formation.[7][8][10]
Q3: How does the choice of solvent affect the regioselectivity of the reaction?
A3: Solvent polarity plays a crucial role in stabilizing the acylium ion intermediate.[7][11]
-
Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to keep the acylium ion and the phenoxide counter-ion as a "tight ion pair." This proximity favors an intramolecular attack at the nearby ortho position.[7][11]
-
Polar solvents (e.g., nitrobenzene) solvate the ions more effectively, creating a "freer" acylium ion.[11] This increased separation allows for intermolecular attack, which preferentially occurs at the sterically less hindered and thermodynamically favored para position.[3][7]
Q4: Are there viable alternatives to the standard aluminum chloride (AlCl₃) catalyst?
A4: Yes. While AlCl₃ is common, its harshness, hygroscopic nature, and the large stoichiometric amounts required can be problematic.[12] Several alternatives have been developed:
-
Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also effective.[6][12]
-
Brønsted Acids: Strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid can catalyze the reaction, sometimes offering improved selectivity and milder conditions.[6][12]
-
Solid Acid Catalysts: Zeolites and other solid acids are being explored as more environmentally friendly and recyclable alternatives, though they may require higher temperatures.[13]
-
Photochemical Conditions: The Photo-Fries rearrangement proceeds via a radical mechanism and does not require a catalyst, although yields can be low.[7][14]
Troubleshooting Guide: Gaining Control Over Your Reaction
This section addresses specific issues you may encounter during your experiments with 2-methylphenyl acetate.
Issue 1: My reaction is producing an inseparable mixture of isomers. How can I selectively synthesize the para product (4-hydroxy-3-methylacetophenone)?
To favor the para isomer, you must operate under conditions that promote thermodynamic control. This involves using low temperatures and a polar solvent to generate a "free" acylium ion that preferentially attacks the para position.
Workflow for Maximizing Para-Isomer Yield
Caption: Workflow for para-selective Fries rearrangement.
Detailed Protocol for para-Isomer Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-methylphenyl acetate (1.0 eq.).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.[8]
-
Cooling: Cool the reaction mixture to 0–5°C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., 25–40°C).
-
Monitoring: Monitor the reaction's progress using TLC or HPLC until the starting material is consumed.[2]
-
Work-up: Once complete, cool the mixture back to 0°C and carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated HCl.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane).[2] Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Issue 2: My primary goal is the ortho isomer (2-hydroxy-3-methylacetophenone). How do I adjust my procedure?
To favor the ortho isomer, you need to use conditions that promote kinetic control. This typically means higher temperatures, which favor the formation of the chelation-stabilized ortho product, often in a non-polar solvent or even under neat (solvent-free) conditions.[1][7]
Mechanism Highlighting Ortho-Chelation Control
Caption: Mechanism showing the kinetically favored ortho pathway.
Detailed Protocol for ortho-Isomer Synthesis
-
Reaction Setup: In a flame-dried flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 2-methylphenyl acetate (1.0 eq.).
-
Solvent/Neat Conditions: Either use a non-polar solvent (e.g., chlorobenzene) or run the reaction neat (solvent-free).[7][15]
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.5 eq.) in portions. An exothermic reaction may occur.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C).[1][10]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in the protocol for the para isomer. The ortho isomer is often steam-volatile, which can be used as a purification method.[10]
Issue 3: My yields are poor, and I'm seeing significant byproduct formation.
Low yields can stem from several factors beyond regioselectivity.
-
Catalyst Quality: Ensure your Lewis acid is strictly anhydrous. Water will deactivate the catalyst and can lead to hydrolysis of the ester.[8]
-
Substrate Decomposition: The high temperatures required for ortho selectivity can cause decomposition of the starting material or product.[8] Monitor the reaction closely and avoid unnecessarily long reaction times.
-
Intermolecular Acylation: If the reaction conditions are not optimized, the acylium ion can acylate another molecule of the phenolic ester, leading to polymeric byproducts. This is more common in polar solvents where the ion is "freer."
-
Stoichiometry: More than one equivalent of the Lewis acid is required because it complexes with both the starting ester and the product ketone.[12] Ensure you are using a sufficient excess.
Data Summary: Effect of Conditions on Regioselectivity
The following table provides a qualitative summary of how to adjust key parameters to favor the desired isomer.
| Parameter | To Favor ortho-Isomer (Kinetic) | To Favor para-Isomer (Thermodynamic) | Rationale |
| Temperature | High (>160°C)[1] | Low (<60°C)[1] | High temp overcomes the activation barrier for the kinetically favored ortho product. |
| Solvent Polarity | Non-polar (e.g., CS₂, Chlorobenzene) or Neat[7][11] | Polar (e.g., Nitrobenzene)[7][11] | Non-polar solvents favor a tight ion pair, promoting intramolecular ortho attack. |
| Catalyst | AlCl₃ is standard. | Methanesulfonic acid has shown good para-selectivity.[6] | Catalyst choice can influence intermediate stability and reaction profile. |
Advanced & Alternative Methodologies
If conventional methods fail to provide the desired selectivity or yield, consider these modern alternatives.
-
Microwave-Assisted Fries Rearrangement: Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and shorter reaction times.[16][17] The rapid heating can sometimes alter the conventional selectivity profile.[18]
-
Photo-Fries Rearrangement: This catalyst-free method uses UV light to generate phenoxy and acyl radicals that recombine.[7][19] It operates under neutral conditions but may not be suitable for all substrates and can have low yields.[7]
-
Anionic Fries Rearrangement: This variant involves ortho-metalation using a strong base, followed by rearrangement. It is highly selective for the ortho position but requires strictly anhydrous conditions and inert atmospheres.[20][21]
By carefully selecting and optimizing your reaction conditions based on the principles of kinetic and thermodynamic control, you can successfully improve the regioselectivity of the Fries rearrangement for 2-methylphenyl acetate and efficiently synthesize your target hydroxyaryl ketone.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fries Rearrangement [organic-chemistry.org]
- 13. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 14. Photo fries rearrangement | PPTX [slideshare.net]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jocpr.com [jocpr.com]
- 18. ccsenet.org [ccsenet.org]
- 19. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
Side reactions of "1-(3-Hydroxy-4-methylphenyl)ethanone" in basic conditions
Technical Support Center: 1-(3-Hydroxy-4-methylphenyl)ethanone
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, particularly under basic conditions. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured to address common challenges through practical FAQs, in-depth troubleshooting, and validated preventative protocols.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common queries and issues encountered during experimentation.
Q1: My reaction mixture is turning a dark brown or black color shortly after adding the base. What is causing this, and is my product lost?
A: This is a classic sign of oxidative degradation. The phenolic hydroxyl group in this compound is readily deprotonated by base to form a phenoxide. This electron-rich phenoxide is highly susceptible to oxidation by atmospheric oxygen. The resulting oxidized species are often highly conjugated and colored, leading to the dark appearance of your reaction mixture. While this indicates some degradation of your starting material or product, it doesn't necessarily mean the reaction has failed completely. However, it is crucial to mitigate this to ensure product purity and yield. The most effective solution is to rigorously exclude oxygen by performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: My analysis (TLC, LC-MS, NMR) shows a significant byproduct with approximately double the molecular weight of my starting material. What is this impurity?
A: The most probable culprit is a self-condensation product arising from an Aldol reaction.[1][2] Under basic conditions, the methyl group adjacent to the ketone (the α-carbon) can be deprotonated to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone (an "aldol adduct"), which can subsequently dehydrate under the reaction conditions to form a conjugated α,β-unsaturated ketone. This dimerization is a common side reaction for ketones with α-hydrogens in the presence of a base.
Q3: My starting material is consumed, but the yield of my desired product is consistently low. What are the main competing reactions I should be aware of?
A: Low yields often stem from the dual reactivity of your starting material. In basic conditions, you create an equilibrium between two key nucleophilic species: the phenoxide (from deprotonation of the -OH group) and the enolate (from deprotonation of the α-methyl group).
-
If your intended reaction requires the phenoxide to act as a nucleophile (e.g., in a Williamson ether synthesis), any reaction proceeding through the enolate, like the Aldol condensation described above, is a direct competitive pathway that consumes your starting material.
-
Conversely, if you intend to use the enolate as the nucleophile (e.g., for C-C bond formation), any reaction that targets the phenoxide oxygen or the aromatic ring will lower your yield.
The key to improving your yield is to select conditions (base, temperature, solvent) that favor the formation and reactivity of your desired nucleophile over the other.
Q4: Is this compound susceptible to a Haloform or Cannizzaro reaction under basic conditions?
A: This is an excellent question that touches on the specific structural requirements of these name reactions.
-
Haloform Reaction: Yes, it is susceptible. The haloform reaction requires a methyl ketone (a R-CO-CH₃ structure), which is present in your molecule. If your reaction conditions include a base and a halogen source (iodine, bromine, or chlorine), you will likely see the haloform reaction occur, converting the acetyl group into a carboxylic acid (after workup) and producing a haloform (e.g., iodoform, CHI₃).
-
Cannizzaro Reaction: No, it is not. The Cannizzaro reaction is specific to aldehydes that lack α-hydrogens.[3][4][5] Since this compound is a ketone and possesses acidic α-hydrogens on its methyl group, it will undergo an Aldol-type reaction instead of a Cannizzaro reaction.[5]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This table provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Reaction Stalling / Incomplete Conversion | 1. Insufficient Base: The base may be consumed by atmospheric CO₂ or adventitious water. 2. Low Reaction Temperature: The activation energy for the desired transformation may not be met. 3. Poor Solubility: The starting material or base may not be fully dissolved, preventing an efficient reaction. | 1. Use a slight excess (1.1-1.2 eq.) of freshly prepared or titrated base. This ensures enough active base is present to drive the reaction to completion. 2. Gradually increase the temperature while monitoring the reaction by TLC or LC-MS. Avoid excessive heat which can promote side reactions. 3. Select a more suitable solvent. Aprotic polar solvents like THF, DMF, or DMSO are often effective at dissolving both the organic substrate and the base salts. |
| Formation of Dark, Tarry Byproducts | Air Oxidation of the Phenoxide: The electron-rich phenoxide is highly sensitive to oxidation by O₂ from the air, leading to complex, colored polymeric materials. | Implement an inert atmosphere. Use solvents that have been degassed (e.g., via sparging with N₂/Ar or freeze-pump-thaw cycles). Assemble your glassware hot to drive off moisture and flush the entire system with an inert gas before adding reagents. See Protocol 2 for details. |
| Major Impurity at ~2x Molecular Weight | Aldol Self-Condensation: The enolate of one molecule attacks the carbonyl of another, leading to dimerization. This is favored by higher temperatures and higher concentrations. | Lower the reaction temperature. Running the reaction at 0 °C or even -78 °C can dramatically slow the rate of Aldol condensation. Use slow addition. Add the base or one of the reactants slowly to keep the instantaneous concentration of the nucleophilic enolate low. Consider the base. A bulky, non-nucleophilic base may favor deprotonation of the phenol over the α-carbon in some cases. |
| Unidentified Polar Impurities | Hydrolysis of Reagents or Products: If using ester-based solvents (e.g., ethyl acetate) with a strong base like NaOH, saponification can occur, introducing acetate and ethanol into the reaction. | Use inert, aprotic solvents. Ethers (THF, Dioxane) or hydrocarbons (Toluene) are generally safer choices when working with strong bases to avoid solvent participation. Always ensure reagents are anhydrous. |
Part 3: In-Depth Mechanistic Analysis & Preventative Protocols
Mechanism Spotlight 1: The Aldol Condensation Pathway
Understanding the mechanism of the primary side reaction is the first step toward its prevention. The Aldol condensation proceeds via three main steps under basic conditions:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the methyl ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ketone molecule, forming an alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the solvent or upon workup to give the β-hydroxy ketone (aldol adduct). This adduct can then easily eliminate water to form the stable, conjugated α,β-unsaturated ketone.
Caption: The Aldol condensation pathway for this compound.
Protocol 1: A General Method for Minimizing Aldol Condensation
This protocol is designed for reactions where the phenoxide is the desired nucleophile, and Aldol condensation must be suppressed.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet) and flush the system with dry Nitrogen or Argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous, aprotic solvent (e.g., THF).
-
Cooling: Cool the solution to 0 °C or -78 °C using an ice-water or dry ice-acetone bath, respectively. Lower temperatures significantly disfavor the kinetics of the Aldol reaction.
-
Base Addition: Prepare a solution or slurry of the base (e.g., NaH, 1.1 eq.) in the same anhydrous solvent. Add the base portion-wise or via a syringe pump over a period of 20-30 minutes to the cooled ketone solution. This slow addition prevents localized high concentrations of base and enolate.
-
Stirring: Allow the mixture to stir at the reduced temperature for 30-60 minutes to ensure complete formation of the phenoxide before adding your electrophile.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, stained with KMnO₄ to visualize the starting material and product).
Mechanism Spotlight 2: Oxidative Degradation
Phenoxides are particularly prone to single-electron transfer (SET) reactions with molecular oxygen (a diradical). This initiates a radical chain reaction, leading to complex polymerization and the formation of quinone-type structures, which are highly colored.
Caption: Conceptual overview of oxidative degradation of the phenoxide.
Protocol 2: Establishing and Maintaining an Inert Reaction Atmosphere
This is a fundamental technique for handling air-sensitive reagents like phenoxides.
-
System Setup: Use a Schlenk line or a manifold connected to a cylinder of high-purity inert gas (Nitrogen or Argon) and a bubbler outlet. The bubbler provides a visual confirmation of positive pressure and prevents backflow of air.
-
Degassing Solvents:
-
Sparging: Bubble the inert gas through the solvent via a long needle for 20-30 minutes before use.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw under the inert gas. Repeat this cycle three times.
-
-
Purging the Apparatus: Assemble your dry glassware and subject it to at least three cycles of evacuating the atmosphere with a vacuum pump and refilling with inert gas.
-
Reagent Transfer: Transfer all liquid reagents via gas-tight syringes. Transfer solids quickly under a strong counter-flow of inert gas.
-
Maintaining Positive Pressure: Throughout the entire experiment, ensure a slow but steady flow of inert gas through the system, indicated by 1-2 bubbles per second in the outlet bubbler.
By understanding these competing pathways and implementing robust experimental techniques, you can significantly improve the outcome of your reactions involving this compound under basic conditions.
References
Stability studies of 3'-Hydroxy-4'-methylacetophenone under different conditions
Welcome to the comprehensive technical support guide for stability studies of 3'-Hydroxy-4'-methylacetophenone. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to navigate the complexities of assessing the stability of this phenolic compound. Our goal is to equip you with the necessary knowledge to design robust stability-indicating methods, understand potential degradation pathways, and ensure the integrity of your analytical data.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary degradation pathways for a phenolic compound like 3'-Hydroxy-4'-methylacetophenone?
A1: Phenolic compounds such as 3'-Hydroxy-4'-methylacetophenone are susceptible to degradation through several pathways, primarily driven by their chemical structure. The presence of a phenolic hydroxyl group and a ketone functional group makes the molecule prone to:
-
Oxidation: The phenolic hydroxyl group is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide contaminants, or metal ions.[1][2] This can lead to the formation of colored degradation products, such as quinones.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions and degradation.[3] Exposure to light can trigger the formation of reactive species that accelerate the degradation process.
-
Hydrolysis: While the acetophenone structure is generally stable to neutral hydrolysis, it can be susceptible to acid or base-catalyzed hydrolysis, although this is less common compared to esters or amides.[4][5]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.[6][7]
Q2: I am observing significant peak tailing during the HPLC analysis of 3'-Hydroxy-4'-methylacetophenone. What are the likely causes and how can I resolve this?
A2: Peak tailing is a common issue when analyzing phenolic compounds by HPLC and can compromise the accuracy and resolution of your method.[8][9] The primary causes for phenolic compounds include:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns) can interact strongly with the polar hydroxyl group of your analyte, causing some molecules to lag behind and create a tailing peak.[9]
-
Solution: Use a base-deactivated or end-capped column. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.
-
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, both the ionized and non-ionized forms of the compound will be present, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. The addition of a small amount of an acid, like formic acid or phosphoric acid, is common practice.[10]
-
-
Column Overload: Injecting too much of a concentrated sample can saturate the stationary phase, resulting in peak asymmetry.[8]
-
Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings.
-
Q3: My 3'-Hydroxy-4'-methylacetophenone sample has turned a yellowish-brown color upon storage. What could be the reason?
A3: A change in color from colorless or white to a yellowish-brown hue is a strong indicator of degradation, most commonly oxidative degradation.[3] The formation of highly conjugated systems, such as quinone-type structures, from the oxidation of the phenol ring is often responsible for this discoloration. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.
Q4: What is "mass balance" in the context of a stability study, and why is it important?
A4: Mass balance is a critical component of a forced degradation study that aims to account for all the drug substance after degradation.[2][11] It is the process of adding the amount of the drug that has degraded to the amount of drug remaining to see if it equals the initial amount of the drug. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating.[11] A poor mass balance could suggest that some degradation products are not being detected (e.g., they are not UV active, are volatile, or are retained on the column).
TROUBLESHOOTING GUIDE
This section provides a structured approach to resolving common issues encountered during the stability testing of 3'-Hydroxy-4'-methylacetophenone.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps |
| No or minimal degradation (<5%) observed under stress conditions. | Stress conditions are not harsh enough.[12] | Increase the concentration of the stressor (acid, base, peroxide), prolong the exposure time, or increase the temperature.[13][14] |
| The compound is highly stable under the tested conditions. | This is a valid outcome, but it's crucial to have applied sufficiently rigorous conditions to be confident in the compound's stability. | |
| Excessive degradation (>30%) with multiple, poorly resolved peaks. | Stress conditions are too harsh, leading to secondary degradation.[14] | Reduce the stressor concentration, exposure time, or temperature. The goal is to achieve a target degradation of 5-20%.[13] |
| The analytical method lacks the necessary resolution. | Re-evaluate and optimize your HPLC method. This may involve changing the mobile phase composition, gradient profile, or stationary phase. | |
| Appearance of new peaks in the chromatogram that are not well-separated from the main peak. | The stability-indicating method is not specific enough.[12] | Method re-development is necessary. Focus on improving the resolution between the parent peak and the degradation products. Consider using a different column chemistry or a more sophisticated mobile phase gradient. |
| Poor mass balance (significantly less than 95% or more than 105%). | Undetected degradation products (e.g., lack of a UV chromophore, volatile, or irreversibly adsorbed to the column). | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-UV active degradants. |
| Difference in the response factor of the degradation products compared to the parent compound. | If possible, isolate and identify the major degradation products to determine their individual response factors for a more accurate mass balance calculation. | |
| Baseline drift or noise in the HPLC chromatogram. | Contaminated mobile phase or column.[15] | Prepare fresh mobile phase using high-purity solvents and reagents. Flush the column with a strong solvent to remove any contaminants. |
| Detector lamp is failing. | Check the lamp energy and replace it if necessary. |
EXPERIMENTAL PROTOCOLS
Protocol 1: Forced Degradation Study of 3'-Hydroxy-4'-methylacetophenone
This protocol outlines the conditions for performing a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3'-Hydroxy-4'-methylacetophenone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.
-
At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol or acetonitrile) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method to quantify 3'-Hydroxy-4'-methylacetophenone and its degradation products.
1. Instrument and Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
A common mobile phase for phenolic compounds is a mixture of acetonitrile or methanol and water, with an acidic modifier to suppress the ionization of the phenolic hydroxyl group.
-
Example Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Start with a gradient elution to separate the parent compound from any potential degradation products. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of 3'-Hydroxy-4'-methylacetophenone. A wavelength around 275-280 nm is a good starting point.
4. Method Optimization:
-
Analyze the stressed samples using the initial method.
-
If co-elution is observed, adjust the gradient slope, the organic solvent, or the pH of the mobile phase to improve resolution.
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
VISUALIZATION OF WORKFLOWS
Forced Degradation Experimental Workflow
Caption: A typical workflow for a forced degradation study.
HPLC Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Hydrolysis of α-(Benzenesulfonyl)-Acetophenone - UNT Digital Library [digital.library.unt.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Hydroxy-3-methylacetophenone | SIELC Technologies [sielc.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. longdom.org [longdom.org]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Overcoming poor solubility of "1-(3-Hydroxy-4-methylphenyl)ethanone" in reaction media
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of key intermediates. Our focus today is on a common but troublesome compound: 1-(3-Hydroxy-4-methylphenyl)ethanone .
This document moves beyond simple protocol lists. It provides in-depth, causal explanations for each troubleshooting step, ensuring that your experimental choices are grounded in solid scientific principles. We aim to empower you not just to solve the immediate problem, but to build a robust understanding of solubility enhancement that can be applied to future challenges.
Frequently Asked Questions (FAQs)
Q1: What are the structural properties of this compound that contribute to its poor solubility?
A1: this compound, with a molecular weight of 150.17 g/mol , possesses a bifunctional chemical nature that dictates its solubility behavior[1].
-
Polar Features : The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. It also has weak acidic properties.
-
Non-Polar Features : The benzene ring, the methyl (-CH₃) group, and the acetyl (-COCH₃) group create a significant non-polar, hydrophobic region.
The molecule's limited solubility arises from this structural duality. It is not non-polar enough to dissolve freely in hydrocarbons like hexane, nor is it polar enough to be highly soluble in water. It exists in a problematic middle ground, requiring a carefully selected solvent system that can accommodate both its hydrophobic and hydrophilic characteristics.
Q2: My reaction requires an aqueous medium, but this compound won't dissolve. What is my first and most direct troubleshooting step?
A2: For phenolic compounds in aqueous media, pH modification is the most powerful and straightforward initial strategy. The underlying principle is the acid-base chemistry of the phenolic hydroxyl group.
Mechanism of pH-Dependent Solubility:
In a neutral or acidic aqueous solution (pH < 8), the phenolic group remains protonated (-OH). In this state, the molecule is neutral and its solubility is limited. By increasing the pH of the medium with a base (e.g., NaOH, KOH), the acidic proton is removed, forming the corresponding phenolate anion (-O⁻). This ionization introduces a formal negative charge, dramatically increasing the molecule's polarity and, consequently, its solubility in water[2][3][4].
Experimental Protocol: pH Adjustment for Enhanced Aqueous Solubility
-
Begin by preparing your aqueous reaction medium without the substrate.
-
Use a calibrated pH meter to monitor the solution.
-
Slowly add a suitable base (e.g., 1 M Sodium Hydroxide) dropwise to the stirred solution.
-
As you add the base, begin adding small portions of the this compound.
-
Continue to adjust the pH upwards until the compound fully dissolves. Phenolic compounds often show a significant increase in solubility at pH values above their pKa[3][5]. For many phenols, this is in the pH range of 9-12[2].
-
Critical Consideration : Ensure that the resulting high pH and the presence of the phenolate anion are compatible with your other reagents and the desired reaction pathway. High pH can degrade some compounds[6].
Below is a workflow to guide your decision-making process for using pH adjustment.
Caption: Decision workflow for using pH adjustment.
Q3: I am working with an organic solvent system, but still face solubility issues. How can I improve solubility without drastically changing my primary solvent?
A3: The use of a co-solvent is the standard and most effective technique in this scenario. A co-solvent is a secondary, miscible solvent added in a relatively small proportion to the primary solvent to form a mixture with enhanced solubilizing power[7][8].
Mechanism of Co-Solvency:
Co-solvents work by altering the overall polarity of the solvent system. For a moderately polar compound like this compound, a single organic solvent may not perfectly match its polarity. By blending two miscible solvents, you can fine-tune the dielectric constant of the medium to better match that of the solute, thereby increasing solubility[][10]. For instance, adding a more polar co-solvent like ethanol to a less polar solvent like toluene can create a medium that better accommodates both the polar hydroxyl group and the non-polar phenyl ring.
Data Presentation: Common Co-Solvents
The table below summarizes common co-solvents used in organic synthesis, which can be blended to achieve a desired polarity.
| Co-Solvent | Polarity Type | Common Primary Solvents to Blend With | Key Considerations |
| Ethanol | Polar Protic | Toluene, Dichloromethane, Tetrahydrofuran (THF) | Can participate in reactions (transesterification). Easily removed. |
| Methanol | Polar Protic | Toluene, Dichloromethane, THF | More polar and potentially more reactive than ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dichloromethane, Acetonitrile, Ethyl Acetate | High boiling point, can be difficult to remove. Excellent solubilizer.[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Toluene, Hexane, Diethyl Ether | High boiling point. Can decompose at high temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | Hexane, Toluene, Dichloromethane | Can form peroxides. Relatively low boiling point. |
| Acetonitrile | Polar Aprotic | Water, Dichloromethane, Toluene | Common in chromatography and reactions. |
Experimental Protocol: Co-Solvent Screening
-
Select Candidates: Choose 2-3 co-solvents from the table above that are miscible with your primary solvent and inert to your reaction conditions.
-
Prepare Stock Solutions: If your primary solvent is Solvent A and you are testing co-solvent B, prepare mixtures in various ratios (e.g., 95:5, 90:10, 80:20 by volume).
-
Solubility Test: In separate vials, add a fixed amount of this compound.
-
Titrate and Observe: Add a precise volume of each solvent mixture to its respective vial. Stir vigorously at a constant temperature. Observe the volume required to achieve complete dissolution.
-
Select Optimal Ratio: The mixture that dissolves the compound in the smallest volume is the most efficient. Start your reaction using this optimized co-solvent system. It's often found that solubility increases exponentially as the co-solvent fraction increases, with a noticeable effect starting around 5-10% by volume[10].
Q4: Can I simply heat the reaction mixture to get my compound into solution?
A4: Yes, increasing the temperature is a common and often effective method, but it must be approached with caution.
Mechanism of Thermal Solubility Enhancement:
For the majority of solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, adding heat to an endothermic process will shift the equilibrium towards dissolution, thereby increasing solubility[12][13]. The increased kinetic energy of the solvent molecules allows them to more effectively break down the solute's crystal lattice structure[14]. Studies have shown that for many organic solids, solubility can vary exponentially with temperature[15][16].
Protocol and Critical Considerations:
-
Determine Thermal Stability: Before applying heat, verify the thermal stability of your substrate and all other reagents. Check for decomposition temperatures. This compound itself is stable, but other components may not be.
-
Gradual Heating: Heat the solvent or solvent mixture first, then gradually add the compound while stirring. This is often more effective than trying to heat a suspension.
-
Monitor for Precipitation: Be aware that the compound may precipitate out of the solution if the reaction mixture cools down (e.g., during a workup or if the reaction is left overnight without heating). This is a critical factor in designing cooling crystallization processes but can be problematic for reactions that must remain homogeneous[15].
-
Safety: Always heat flammable organic solvents using appropriate equipment (e.g., a heating mantle with a temperature controller, oil bath) and in a well-ventilated fume hood.
The following diagram illustrates the relationship between temperature and solubility and the associated risks.
Caption: The mechanism and risks of using temperature to increase solubility.
Q5: When should I consider using surfactants or micellar catalysis for my reaction?
A5: You should consider surfactants for aqueous-phase reactions where pH modification is not viable and the use of organic co-solvents is undesirable, for instance, in green chemistry applications or certain biological assays.
Mechanism of Surfactant-Aided Solubilization:
Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail." In water, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles[17][18].
-
The hydrophobic tails face inward, creating a non-polar core.
-
The hydrophilic heads face outward, interacting with the surrounding water.
This non-polar core acts as a nano-sized reaction vessel that can encapsulate poorly water-soluble molecules like this compound, effectively dissolving them in the bulk aqueous phase[19][20][21]. This process is known as micellar solubilization.
Types of Surfactants for Consideration:
| Surfactant Type | Example | Charge of Head Group | Key Characteristics |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | Strong solubilizing power, but can be denaturing to proteins.[18] |
| Cationic | Cetyl Trimethylammonium Bromide (CTAB) | Positive | Often have antimicrobial properties; can interact with negatively charged species. |
| Non-ionic | Polysorbate 80 (Tween® 80), Triton™ X-100 | Neutral | Generally less harsh and more biocompatible. Preferred for many pharmaceutical and biological applications.[18] |
| Zwitterionic | CHAPS | Both + and - | Retain properties over a wide pH range. |
When to Choose Surfactants:
-
Your reaction must be conducted in water.
-
Your reagents are sensitive to high pH or organic solvents.
-
You are developing a "green" synthetic route and want to minimize volatile organic compounds (VOCs)[19].
-
You need to create a microenvironment that brings both a water-soluble and a water-insoluble reactant into close proximity to enhance reaction rates.
Implementing surfactant-based systems is more complex than the other methods and often requires screening for the optimal surfactant and concentration to avoid inhibiting the reaction.
References
- 1. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. issr.edu.kh [issr.edu.kh]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmatutor.org [pharmatutor.org]
- 18. jocpr.com [jocpr.com]
- 19. Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02371H [pubs.rsc.org]
- 20. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 5-Acetyl-2-Methylphenol Synthesis
Welcome to the technical support center for synthetic applications involving 5-acetyl-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explore the underlying principles of catalysis, helping you troubleshoot common issues and enhance the efficiency and selectivity of your syntheses.
Introduction: The Synthetic Versatility of 5-Acetyl-2-Methylphenol
5-Acetyl-2-methylphenol is a valuable building block possessing three distinct reactive sites: the phenolic hydroxyl group, the activated aromatic ring, and the acetyl moiety's carbonyl group. This trifunctional nature allows for diverse synthetic transformations, but also presents unique challenges in chemoselectivity. The key to unlocking its potential lies in precise catalyst selection. This guide provides a structured, question-and-answer approach to address the practical issues you may encounter in the lab.
Part 1: FAQs - Catalyst Selection & Reaction Design
This section addresses common questions regarding catalyst choice for the primary transformations of 5-acetyl-2-methylphenol.
Reactions at the Hydroxyl Group: O-Acylation & O-Alkylation
Question: What are the most efficient catalysts for the O-acetylation of 5-acetyl-2-methylphenol, and how do I prevent unwanted side reactions?
Answer: O-acetylation is a crucial step, often used to protect the hydroxyl group. While classic methods using stoichiometric amounts of bases like pyridine or triethylamine are common, catalytic approaches offer improved efficiency and easier work-up.
-
Lewis Acid Catalysis: Mild Lewis acids are effective catalysts. For instance, Zirconyl chloride (ZrOCl₂·8H₂O) is an inexpensive, moisture-stable catalyst that can efficiently promote acetylation using acetyl chloride.[1] However, stronger Lewis acids like anhydrous Iron(III) chloride (FeCl₃) can lead to a common side reaction: the Fries rearrangement , where the acetyl group migrates from the oxygen to the aromatic ring (C-acylation).[2] Interestingly, the hydrated form, FeCl₃·6H₂O, has been shown to favor C-acylation over O-acylation.[2]
-
Heterogeneous Catalysis: To simplify catalyst removal, solid acid catalysts are an excellent choice. Sulfated zirconia (TiO₂/SO₄²⁻) acts as a solid superacid and can catalyze the acetylation of phenols with acetic anhydride in excellent yields, often at room temperature. The catalyst can be easily filtered off and reused, which is advantageous for green chemistry protocols.
-
Phase Transfer Catalysis (PTC): For O-acylation with acyl chlorides, Phase Transfer Catalysis (PTC) is a highly efficient and mild technique. Using catalysts like tetrabutylammonium chloride (BNC) in a biphasic system (e.g., CH₂Cl₂/aq. NaOH) facilitates the transfer of the phenoxide ion into the organic phase, where it rapidly reacts with the acyl chloride.[3] This method minimizes the hydrolysis of the acyl chloride and the ester product, leading to high yields in short reaction times.[3]
Question: I want to synthesize an ether from 5-acetyl-2-methylphenol (O-alkylation). Which catalytic strategy is recommended over the classical Williamson synthesis?
Answer: While the Williamson ether synthesis (using a strong base and an alkyl halide) is fundamental, catalytic methods can offer milder conditions and broader substrate scope. For complex molecules, avoiding stoichiometric strong bases can prevent side reactions.
Modern approaches often focus on C-H functionalization or coupling reactions. However, for direct O-alkylation, acid catalysis can be employed. Brønsted acids like triflic acid (TfOH) can catalyze the reaction between phenols and silyl enolates to form β,β-diarylesters, which involves an O-alkylation step.[4] For simpler alkylations, adapting PTC conditions similar to those for acylation, but with alkyl halides instead of acyl chlorides, can also be effective.
Reactions at the Aromatic Ring: C-Alkylation & C-Acylation
Question: How can I control regioselectivity during electrophilic substitution (e.g., Friedel-Crafts alkylation) on the 5-acetyl-2-methylphenol ring?
Answer: The regioselectivity is governed by the directing effects of the three existing substituents. The hydroxyl (-OH) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is also activating and ortho, para-directing. The acetyl (-COCH₃) group is deactivating and meta-directing.
The directing power of the -OH group dominates. The positions ortho to the hydroxyl are C2 (blocked) and C6. The position para is C4. Therefore, electrophiles will be strongly directed to the C4 and C6 positions .
To achieve selectivity between these two sites:
-
Steric Hindrance: The methyl group at C2 provides some steric hindrance at the adjacent C6 position. Using a bulky catalyst or a bulky electrophile may favor substitution at the less hindered C4 position.
-
Catalyst Choice: Traditional Lewis acids like AlCl₃ or FeCl₃ are often used for Friedel-Crafts reactions but can suffer from low selectivity.[4] Modern catalytic systems offer better control. For instance, certain gold(I) or copper(II) catalysts have been developed for para-selective alkylation of phenols.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of O-acylated product | 1. Hydrolysis of Reagents: The acylating agent (e.g., acetyl chloride) or the ester product is hydrolyzing in the presence of water/base. 2. Catalyst Inactivation: The catalyst is sensitive to moisture or has been poisoned. 3. Insufficient Catalyst Loading: The catalytic cycle is too slow with the current amount of catalyst. | 1. Switch to a PTC system: Use a biphasic solvent system with a phase transfer catalyst to minimize hydrolysis.[3] 2. Use a robust heterogeneous catalyst: Employ a solid acid like TiO₂/SO₄²⁻ that can be activated by heating and is less sensitive to trace moisture. 3. Optimize Catalyst Loading: Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration. |
| Formation of C-acylated byproducts (Fries Rearrangement) | 1. Harsh Reaction Conditions: High temperatures and strong Lewis acid catalysts (e.g., anhydrous AlCl₃, FeCl₃) promote the Fries rearrangement.[2] 2. Prolonged Reaction Time: Leaving the reaction for too long, even under milder conditions, can allow the thermodynamically favored ring-acylated product to form. | 1. Lower the temperature: Run the reaction at 0°C or room temperature. 2. Choose a milder catalyst: Use catalysts less prone to inducing rearrangement, such as ZrOCl₂·8H₂O or a PTC system.[1][3] 3. Monitor the reaction closely: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed. |
| Catalyst deactivation observed during an oxidation reaction | 1. Product Inhibition: The quinone product, if formed, can sometimes coordinate to and deactivate homogeneous metal catalysts like cobalt complexes.[5] 2. Over-oxidation: The catalyst itself may be susceptible to oxidation under the reaction conditions. | 1. Immobilize the catalyst: Heterogeneous catalysts, such as Co-N-C materials, are often more robust and less susceptible to deactivation by soluble products.[5] 2. Optimize Oxidant Concentration: If using an oxidant like H₂O₂, an excess can lead to catalyst inactivation. Determine the optimal dosage.[6] |
| Poor regioselectivity in ring functionalization | 1. Dominant Electronic Effects: The powerful activating effect of the -OH group leads to a mixture of C4 and C6 substituted products. 2. Non-selective Catalyst: The catalyst used (e.g., a small Lewis acid) does not provide steric differentiation between the two active sites. | 1. Employ a bulky catalyst: Use a Lewis acid with bulky ligands to sterically disfavor attack at the more hindered C6 position. 2. Modify the directing group: Temporarily protect the hydroxyl group with a very large protecting group (e.g., a silyl ether) to dramatically increase steric hindrance at the C6 position, thus favoring C4 substitution. |
Part 3: Experimental Protocols & Data
Protocol: O-Acetylation using Phase Transfer Catalysis
This protocol describes an efficient method for the synthesis of 5-acetyl-2-methylphenyl acetate, adapted from principles of phase transfer catalysis for phenolic esters.[3]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetyl-2-methylphenol (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M).
-
Aqueous Phase: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH) (1.2 eq.).
-
Catalyst Addition: To the DCM solution, add tetrabutylammonium chloride (BNC) (0.1 eq.).
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. Add the aqueous NaOH solution to the flask.
-
Acylating Agent: While stirring vigorously, slowly add acetyl chloride (1.1 eq.) dropwise to the biphasic mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 30 minutes).
-
Work-up: Once complete, pour the reaction mixture into a separatory funnel. Separate the organic layer. Wash the organic layer with 1M HCl, then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Data Summary: Comparison of Acetylation Catalysts
The following table summarizes the performance of various catalytic systems for the acetylation of phenols, providing a basis for catalyst selection.
| Catalyst System | Reagent | Conditions | Typical Yield | Key Advantage | Reference |
| Tetrabutylammonium Chloride (PTC) | Acetyl Chloride | 0°C, biphasic, <1 hr | >90% | Very fast, mild, avoids hydrolysis | [3] |
| ZrOCl₂·8H₂O | Acetyl Chloride | RT, solvent or solvent-free | ~95% | Inexpensive, moisture-stable | [1] |
| TiO₂/SO₄²⁻ | Acetic Anhydride | RT, CH₂Cl₂ | >95% | Heterogeneous, reusable, green | |
| FeCl₃ (anhydrous) | Chloroacetyl Chloride | 120-130°C | High (O-acylation) | Effective, but risk of Fries rearrangement | [2] |
| None (Catalyst-Free) | Acetic Anhydride | 60°C, neat, ~7 hr | >99% | No catalyst contamination | [7] |
Part 4: Visualization of Key Concepts
Diagrams generated using Graphviz help visualize complex decision-making processes and reaction pathways.
Catalyst Selection Workflow
Caption: Decision tree for initial catalyst selection based on the target reaction site.
Competing Pathways: O-Acylation vs. Fries Rearrangement
Caption: Competing kinetic (O-acylation) and thermodynamic (C-acylation) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 5. Selective oxidation of substituted phenols with Co–N–C catalysts fabricated via low temperature heat treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(3-Hydroxy-4-methylphenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-Hydroxy-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on not just what to do, but why you're doing it, ensuring a robust understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester (e.g., 4-methylphenyl acetate).[1][2] In this case, you can anticipate the following impurities:
-
Starting Materials: Unreacted 4-methylphenyl acetate and phenol (from hydrolysis).
-
Isomeric Byproducts: The ortho-isomer, 1-(2-hydroxy-5-methylphenyl)ethanone, is a very common byproduct. The ratio of ortho to para product can be influenced by reaction temperature and solvent polarity.[2]
-
Reaction Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids used to catalyze the reaction.[1]
-
Solvent Residues: Residual reaction solvents.
Q2: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?
A2: Discoloration, particularly the formation of red or brown hues, in phenolic compounds is often due to oxidation or the presence of residual catalyst complexes.[3] Phenols are susceptible to air oxidation, which can be exacerbated by heat and light. To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. However, use it judiciously as excessive amounts can adsorb your desired product. It is important to note that charcoal should not be used if ferric ions are suspected, as they can form colored complexes with phenols.[3]
-
Inert Atmosphere: If possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the required final purity.
-
Recrystallization is ideal when you have a crystalline solid with a major impurity that has significantly different solubility characteristics. It is a cost-effective and scalable method for removing small amounts of impurities.
-
Column Chromatography is more suitable for separating complex mixtures, isomers with similar polarities, or for purifying non-crystalline (oily) products.[4][5] It offers higher resolution but is more time-consuming and requires more solvent.[6]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Guide 1: Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common with lower-purity compounds or when the solvent is too non-polar for the solute.
-
Solution 1 (Solvent System Modification): The key is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[7] For a phenolic ketone like this compound, which has both polar (hydroxyl, ketone) and non-polar (aromatic ring, methyl) character, a mixed solvent system is often effective.
-
Protocol: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, e.g., hexanes or water) dropwise until the solution becomes turbid.[8] Re-heat to clarify and then allow to cool slowly.
-
-
Solution 2 (Seeding): If you have a small amount of pure crystalline material, add a "seed crystal" to the supersaturated solution as it cools. This provides a nucleation point for crystal growth.
Problem: Poor recovery after recrystallization.
-
Causality: This usually results from using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.[7] It can also occur if the solution is cooled too rapidly, trapping impurities within the crystal lattice.
-
Solution 1 (Minimize Solvent): Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[7] Add the solvent in small portions to the heated solid.
-
Solution 2 (Slow Cooling): Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.
-
Solution 3 (Concentration): If too much solvent was added, you can gently evaporate some of it under reduced pressure or by carefully heating the solution, then allow it to cool again.
| Solvent System | Good Solvent (Polarity) | Poor Solvent (Polarity) | Comments |
| Ethyl Acetate / Hexane | Ethyl Acetate (Moderately Polar) | Hexane (Non-polar) | A very common and effective system for compounds of intermediate polarity. |
| Acetone / Water | Acetone (Polar Aprotic) | Water (Polar Protic) | Good for polar compounds, but ensure the solvents are miscible. |
| Toluene / Hexane | Toluene (Non-polar Aromatic) | Hexane (Non-polar) | Suitable if the compound is only slightly polar. |
Table 1: Common solvent systems for recrystallization of moderately polar organic compounds.
Guide 2: Column Chromatography Issues
Problem: Poor separation of my desired compound from an impurity (e.g., the ortho-isomer).
-
Causality: The polarity of the eluent (mobile phase) is too high, causing all compounds to move too quickly through the column, or too low, causing everything to remain adsorbed to the stationary phase.[5] For isomers, the polarity difference can be subtle, requiring careful optimization of the solvent system.
-
Solution 1 (TLC Optimization): Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4.
-
Solution 2 (Solvent Gradient): Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity of the eluent to elute your more polar target compound.[9] For example, start with 10% ethyl acetate in hexanes and gradually increase to 20% or 30%.
-
Solution 3 (Stationary Phase): While silica gel is standard, for phenolic compounds that may have strong interactions, alumina can sometimes provide a different selectivity.[4]
Problem: The compound is stuck on the column and won't elute.
-
Causality: The compound is too polar for the chosen eluent system and is irreversibly adsorbed to the silica gel. The phenolic hydroxyl group can strongly interact with the silanol groups on the silica surface.
-
Solution 1 (Increase Eluent Polarity): Drastically increase the polarity of your mobile phase. A common strategy for highly polar compounds is to switch to a methanol/dichloromethane system.[9]
-
Solution 2 (Acid/Base Modification): Sometimes, adding a small amount (e.g., 0.5-1%) of acetic acid to the eluent can help to protonate the compound and reduce its interaction with the silica gel, allowing it to elute.
Caption: Standard workflow for flash column chromatography.
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: To the hot, clear filtrate, add hexanes dropwise until a persistent cloudiness appears. Re-warm the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour this slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Start with the low-polarity mobile phase determined from your TLC analysis.
-
Gradient Elution (if necessary): Once the less polar impurities have eluted (monitored by TLC), gradually increase the proportion of the more polar solvent (e.g., move from 5% to 10% to 20% ethyl acetate in hexanes) to elute the desired product.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. cup.edu.cn [cup.edu.cn]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. data.epo.org [data.epo.org]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Chalcones from 3'-Hydroxy-4'-methylacetophenone
Welcome to the technical support center for the synthesis of chalcones, with a specific focus on derivatives from 3'-Hydroxy-4'-methylacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to scale up this important reaction. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
The synthesis of chalcones, typically achieved through the Claisen-Schmidt condensation, is a cornerstone reaction for generating a diverse array of biologically active compounds.[1][2][3][4] These α,β-unsaturated ketones are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][5][6] The reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1][7][8] While straightforward in principle, scaling up this reaction, especially with hydroxylated reactants like 3'-Hydroxy-4'-methylacetophenone, can present unique challenges.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions to get your reaction back on track.
Scenario 1: Low or No Product Yield
Question: My reaction has been running for several hours, but TLC analysis shows a significant amount of unreacted 3'-Hydroxy-4'-methylacetophenone. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent issue when scaling up. Several factors related to reactants, catalysts, and reaction conditions can be at play.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The base catalyst (commonly NaOH or KOH) is crucial for deprotonating the acetophenone to form the reactive enolate.[1][2]
-
Solution: Ensure your base is not from an old or improperly stored stock, which can lead to reduced activity due to carbonate formation. It is best practice to use a freshly prepared aqueous solution of NaOH or KOH for each reaction.[9]
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter that balances reaction rate with the potential for side reactions.[9]
-
Solution: Many Claisen-Schmidt condensations proceed efficiently at room temperature.[1][9] However, if your starting materials are less reactive, a gentle increase in temperature to 40-50°C can significantly accelerate the reaction.[9] Monitor the reaction closely by TLC, as excessive heat can promote side reactions and decomposition.[1][9]
-
-
Insufficient Reaction Time: Some reactions, particularly with sterically hindered or electron-rich substrates, may require longer reaction times to reach completion.[9][10]
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the efficacy of the base catalyst.
-
Solution: Ethanol is a commonly used and effective solvent.[1][12] If solubility is an issue, consider exploring other polar protic solvents or solvent mixtures. In some cases, solvent-free "grinding" methods, where solid reactants are ground together with a solid base, can offer a green and highly efficient alternative, often leading to faster reactions and higher yields.[9][13][14][15]
-
Scenario 2: Formation of a Dark, Gummy, or Oily Product
Question: The reaction mixture has turned dark brown, and instead of a crystalline solid, I've isolated a sticky, impure product. What went wrong?
Answer: A dark reaction mixture and the formation of a non-crystalline product are classic indicators of side reactions or product degradation.
Possible Causes & Recommended Solutions:
-
Excessive Heat: High temperatures can lead to the decomposition of starting materials or the chalcone product, which often contains sensitive functional groups.[1][9]
-
Side Reactions: The Cannizzaro reaction, a disproportionation of the aldehyde, can occur at higher temperatures, especially with prolonged reaction times and high base concentrations.[9][11] Michael addition of the enolate to the newly formed chalcone can also lead to byproducts.[11]
-
Purification Challenges: Hydroxylated chalcones can be challenging to crystallize.
Scenario 3: Multiple Spots on TLC
Question: My TLC plate shows the product spot, but also several other spots. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots on the TLC plate indicates a mixture of compounds, which can include unreacted starting materials, the desired chalcone, and various side products.
Possible Causes & Recommended Solutions:
-
Self-Condensation: The acetophenone can undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic aldehyde.
-
Solution: A slow, dropwise addition of the base to the mixture of the acetophenone and aldehyde can help to minimize this side reaction by keeping the instantaneous concentration of the enolate low.
-
-
Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated system of the chalcone product in a Michael 1,4-addition.[11]
-
Impure Starting Materials: Impurities in the 3'-Hydroxy-4'-methylacetophenone or the benzaldehyde derivative can lead to the formation of unexpected byproducts.[17]
-
Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallization or distillation of the starting materials may be necessary.[17]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of chalcone synthesis.
Q1: What is the general mechanism of the Claisen-Schmidt condensation? A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[1][18] The reaction proceeds in three main steps:
-
Enolate Formation: A base, typically NaOH or KOH, removes an acidic α-hydrogen from the ketone (3'-Hydroxy-4'-methylacetophenone) to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[2]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[2]
Q2: How do I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[9][16] Spot the reaction mixture alongside the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the acetophenone) is no longer visible.[9][11]
Q3: What is the standard workup procedure for isolating the chalcone? A3: A typical workup involves pouring the reaction mixture into a beaker of crushed ice or ice-cold water.[2][12] The mixture is then acidified with a dilute acid, such as HCl, to a neutral pH.[2][12] This protonates the phenoxide and precipitates the crude chalcone product. The solid is then collected by vacuum filtration and washed with cold water to remove any inorganic impurities.[2][12]
Q4: Can I perform this reaction without a solvent? A4: Yes, solvent-free or "grinding" methods are an excellent green chemistry alternative.[9] This technique involves grinding the solid reactants (3'-Hydroxy-4'-methylacetophenone, the aldehyde, and a solid base like NaOH or KOH) together in a mortar and pestle.[9][14] These reactions are often faster and can result in higher yields compared to solution-phase methods.[14]
Q5: What are the best practices for purifying hydroxylated chalcones? A5: Purification of hydroxylated chalcones can sometimes be challenging due to their polarity.
-
Recrystallization: This is the preferred method for purification. Ethanol, methanol, or mixtures with water are often suitable solvent systems.[15][17] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative.[17] A solvent system of ethyl acetate and hexane is commonly used to elute the chalcone.[15]
III. Experimental Protocols & Data
Protocol 1: Conventional Synthesis in Ethanol
This is a standard and widely used method for chalcone synthesis.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3'-Hydroxy-4'-methylacetophenone and the desired aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add a 10-40% aqueous solution of NaOH or KOH dropwise to the reaction mixture.[1][16] An ice bath can be used to control any initial exotherm.[16]
-
Reaction: Allow the reaction to stir at the desired temperature (room temperature or heated to 40-50°C).[9] Monitor the reaction progress by TLC. The reaction is complete when the spot for the acetophenone is no longer visible. The product may precipitate out of the solution during the reaction.[1]
-
Isolation: Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is neutral.[2][12]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.[2][12]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.[17]
Protocol 2: Solvent-Free Grinding Method
This eco-friendly method often results in shorter reaction times and high yields.[9][13][14]
-
Preparation: In a mortar, combine equimolar amounts of 3'-Hydroxy-4'-methylacetophenone, the aromatic aldehyde, and a solid base like NaOH or KOH (pellets or powder).[9][14]
-
Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often become a paste and may change color, indicating the reaction is proceeding.[7]
-
Reaction Time: Continue grinding for the time specified in the literature, or monitor by taking small samples for TLC analysis. These reactions are often complete in a matter of minutes to an hour.[15]
-
Isolation: Add ice-cold water to the mortar and continue to mix to break up the solid.[9]
-
Filtration and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify as described in Protocol 1.[9][15]
Table 1: Comparison of Reaction Conditions
| Method | Catalyst | Temperature | Typical Reaction Time | Solvent | Typical Yield Range | Reference |
| Conventional Stirring | NaOH | Room Temp. | 2-3 hours | Ethanol | 58-89% | [9] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | Varies | [9] |
| Grinding (Solvent-Free) | NaOH (solid) | Ambient | 10 minutes | None | High | [9][14] |
| Ultrasound | KOH | 70-80°C | 6-8 hours | Methanol/Water | ~40-60% | [9] |
IV. Visual Guides
Diagram 1: Claisen-Schmidt Condensation Workflow
Caption: A typical experimental workflow for chalcone synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in chalcone synthesis.
V. References
-
BenchChem. (n.d.). Optimizing reaction time and temperature for chalcone synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing Chalcone Synthesis: A Technical Support Guide for the Claisen-Schmidt Reaction. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Strategies to overcome low yield in the chemical synthesis of eriodictyol chalcone. Retrieved from --INVALID-LINK--
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from --INVALID-LINK--
-
AIP Publishing. (2023, December 28). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from --INVALID-LINK--
-
MDPI. (2019, November 14). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Retrieved from --INVALID-LINK--
-
AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from --INVALID-LINK--
-
Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from --INVALID-LINK--
-
Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis? Retrieved from --INVALID-LINK--
-
GSC Biological and Pharmaceutical Sciences. (2023, March 2). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from --INVALID-LINK--
-
Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Three Different Types of Chalcone Derivatives. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020, July 29). Low yield with HCl in chalcone synthesis: Why? Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. Retrieved from --INVALID-LINK--
-
Scielo - Bolivia. (n.d.). 3-METHYL-2- BUTENYL)CHALCONE BY MICROWAVE-ASSISTED CONDENSATION OF 4-HYDROXY-3. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). , a : UV spectrum of 3-hydroxy-4'-methoxychalcone (1). Retrieved from --INVALID-LINK--
-
RJPBCS. (n.d.). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from --INVALID-LINK--
-
YouTube. (2021, April 21). Synthesis of Substituted Chalcones. Retrieved from --INVALID-LINK--
-
Springer. (2025, May 19). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Reddit. (2024, August 31). Chalcone Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3'-Hydroxy-3,4-methylenedioxy chalcone. Retrieved from --INVALID-LINK--
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, November 5). How can I purify chalcone after synthesis from acetophenone? Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
Malaysian Journal of Analytical Sciences. (2024, December 29). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. rsc.org [rsc.org]
- 8. scialert.net [scialert.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. jetir.org [jetir.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(3-Hydroxy-4-methylphenyl)ethanone and 4-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. Substituted acetophenones, in particular, are versatile intermediates.[1] This guide provides an in-depth comparison of the chemical reactivity of two structurally related ketones: 1-(3-Hydroxy-4-methylphenyl)ethanone and 4-Hydroxyacetophenone. By examining their electronic and steric profiles, we can elucidate their differential behavior in key organic transformations.
Molecular Structures and Electronic Properties
At first glance, the two molecules are quite similar. Both possess a hydroxyacetophenone core, which imparts bifunctionality through its hydroxyl and ketone groups.[1] However, the additional methyl group in this compound introduces subtle yet significant electronic and steric differences that modulate its reactivity.
| Feature | This compound | 4-Hydroxyacetophenone |
| Structure | Aromatic ring with hydroxyl, methyl, and acetyl groups at positions 3, 4, and 1, respectively. | Aromatic ring with a hydroxyl group at position 4 and an acetyl group at position 1.[1] |
| Molecular Formula | C9H10O2[2] | C8H8O2[3] |
| Molecular Weight | 150.17 g/mol [2] | 136.15 g/mol [3] |
| Key Substituents | -OH (hydroxyl), -CH3 (methyl), -COCH3 (acetyl) | -OH (hydroxyl), -COCH3 (acetyl) |
| Predicted pKa | No direct experimental data found, but expected to be slightly higher (less acidic) than 4-hydroxyacetophenone due to the electron-donating methyl group. | ~8.05[3][4] |
dot
graph ERD {
layout=neato;
node [shape=none, margin=0];
compound1 [label=<This compound>];
compound2 [label=<
4-Hydroxyacetophenone>];
}
Structures of the compared molecules.
The key to understanding the reactivity differences lies in the interplay of the electronic effects of the substituents:
-
Hydroxyl Group (-OH): In both molecules, the hydroxyl group is a strong activating group. It donates electron density to the aromatic ring through resonance (a +M effect), particularly at the ortho and para positions. It also exhibits an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of oxygen, but the resonance effect is generally dominant in electrophilic aromatic substitution.
-
Acetyl Group (-COCH3): The acetyl group is a deactivating group. It withdraws electron density from the aromatic ring through both resonance (-M effect) and induction (-I effect).[5] This deactivation makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position relative to itself.[5]
-
Methyl Group (-CH3) (in this compound only): The methyl group is a weak activating group. It donates electron density to the ring through a combination of induction (+I effect) and hyperconjugation.
Comparative Reactivity Analysis
The differing substitution patterns on the aromatic rings of these two compounds lead to distinct reactivities in several key classes of reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry.[6] The rate and regioselectivity of these reactions are highly dependent on the electronic nature of the substituents already present on the ring.[7]
4-Hydroxyacetophenone: The hydroxyl group is a powerful ortho, para-director, while the acetyl group is a meta-director. Since the hydroxyl group is a stronger activating group than the acetyl group is a deactivating one, the hydroxyl group's directing effect will dominate. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the hydroxyl group (positions 3 and 5).
This compound: In this molecule, the hydroxyl and methyl groups are both activating and ortho, para-directing. The acetyl group remains a meta-director. The positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. The positions ortho and para to the weakly activating methyl group are positions 3 and 5. The combined activating effect of the hydroxyl and methyl groups makes the aromatic ring of this compound significantly more electron-rich, and therefore more reactive towards electrophiles, than that of 4-hydroxyacetophenone. The most likely positions for electrophilic attack would be positions 2 and 6, which are ortho to the powerful hydroxyl activating group.
dot graph EAS { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Comparative Reactivity in Electrophilic Aromatic Substitution.
Nucleophilic Addition to the Carbonyl Group
The reactivity of the acetyl group's carbonyl carbon towards nucleophiles is governed by its electrophilicity. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.
4-Hydroxyacetophenone: The hydroxyl group at the para position donates electron density to the ring through resonance, which is then relayed to the acetyl group, slightly reducing the electrophilicity of the carbonyl carbon.
This compound: This molecule has both a hydroxyl group and a methyl group that donate electron density to the ring. The cumulative effect of these two electron-donating groups will decrease the electrophilicity of the carbonyl carbon to a greater extent than the single hydroxyl group in 4-hydroxyacetophenone.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is influenced by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the ring help to delocalize the negative charge of the phenoxide ion, thus increasing the acidity of the phenol (lowering its pKa). Electron-donating groups, on the other hand, destabilize the phenoxide ion and decrease acidity (raising the pKa).
4-Hydroxyacetophenone: The acetyl group is strongly electron-withdrawing, which helps to stabilize the negative charge of the phenoxide ion formed upon deprotonation. The experimentally determined pKa is approximately 8.05.[3][4]
This compound: In addition to the electron-withdrawing acetyl group, this molecule also has an electron-donating methyl group. The methyl group will slightly destabilize the phenoxide ion, making the hydroxyl group less acidic compared to that of 4-hydroxyacetophenone.
Experimental Protocols
To experimentally validate these reactivity predictions, the following generalized protocols can be adapted.
Protocol 1: Comparative Reduction of the Carbonyl Group with Sodium Borohydride
This experiment will compare the rate of nucleophilic addition to the carbonyl group.
dot graph protocol1 { rankdir=LR; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for Comparative Carbonyl Reduction.
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 4-hydroxyacetophenone in 5 mL of methanol each.[8]
-
Cool both flasks to 0 °C in an ice bath.[8]
-
To each flask, add 0.5 mmol of sodium borohydride simultaneously and begin timing.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 5 minutes).[8]
-
The reaction that shows a faster disappearance of the starting material is the more reactive one.
-
Once the reactions are complete, quench by slowly adding 1M HCl.[9]
-
Perform an extractive workup with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.
Expected Outcome: The reaction with 4-hydroxyacetophenone should proceed faster due to the higher electrophilicity of its carbonyl carbon.
Protocol 2: Comparative Williamson Ether Synthesis
This experiment will compare the reactivity of the phenolic hydroxyl group, which is related to its acidity.
dot graph protocol2 { rankdir=TB; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];
} Workflow for Comparative Williamson Ether Synthesis.
Procedure:
-
In two separate flasks, place 1 mmol of this compound and 1 mmol of 4-hydroxyacetophenone.
-
To each flask, add 10 mL of acetone and 2 mmol of potassium carbonate.[10]
-
Add 1.2 mmol of ethyl iodide to each flask.
-
Heat both reaction mixtures to reflux and monitor their progress by TLC.
-
The reaction that proceeds faster will indicate the more reactive (more acidic) phenol, as it will form the phenoxide nucleophile more readily.
-
Upon completion, filter the reaction mixtures to remove the potassium carbonate and concentrate the filtrate.[10]
-
Purify the crude products by column chromatography.
-
Characterize the products by ¹H NMR and mass spectrometry and calculate the yields.
Expected Outcome: The reaction with 4-hydroxyacetophenone should be faster as its phenolic proton is more acidic, leading to a higher concentration of the nucleophilic phenoxide at any given time.
Summary of Predicted Reactivity
| Reaction Type | More Reactive Species | Rationale |
| Electrophilic Aromatic Substitution | This compound | The aromatic ring is more electron-rich due to the combined activating effects of the hydroxyl and methyl groups. |
| Nucleophilic Addition to Carbonyl | 4-Hydroxyacetophenone | The carbonyl carbon is more electrophilic due to less electron donation to the ring compared to the di-substituted analogue. |
| Deprotonation of Phenolic -OH | 4-Hydroxyacetophenone | The resulting phenoxide is better stabilized by the electron-withdrawing acetyl group without the counteracting effect of an electron-donating methyl group. |
Conclusion
While this compound and 4-hydroxyacetophenone are structurally similar, the presence of an additional methyl group in the former has a discernible impact on their chemical reactivity. For reactions involving electrophilic attack on the aromatic ring, this compound is the more reactive substrate. Conversely, for reactions involving nucleophilic attack at the carbonyl carbon or deprotonation of the phenolic hydroxyl group, 4-hydroxyacetophenone exhibits greater reactivity. A thorough understanding of these nuances is paramount for synthetic chemists in designing efficient reaction pathways and optimizing conditions for the synthesis of complex molecules in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 4'-Hydroxyacetophenone CAS#: 99-93-4 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Solved the last part is the questions, the first 6 are the | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Comparison of different synthetic routes to 3'-Hydroxy-4'-methylacetophenone
An In-Depth Comparative Guide to the Synthetic Routes of 3'-Hydroxy-4'-methylacetophenone
For chemists engaged in pharmaceutical research and fine chemical synthesis, 3'-Hydroxy-4'-methylacetophenone serves as a valuable intermediate. Its structural motif, featuring a hydroxyl and a methyl group on the acetophenone core, makes it a versatile building block. The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, scalability, cost, and environmental impact. This guide provides a comprehensive comparison of the primary synthetic strategies to produce 3'-Hydroxy-4'-methylacetophenone, grounded in mechanistic principles and supported by experimental insights to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of 3'-Hydroxy-4'-methylacetophenone primarily revolves around the electrophilic acylation of m-cresol or the rearrangement of one of its derivatives. The hydroxyl and methyl groups on the starting material, m-cresol, are both activating and ortho-, para-directing. This inherent electronic property presents a key regioselectivity challenge: how to favor acylation at the C3 position (para to the methyl group and ortho to the hydroxyl group) over the sterically less hindered C5 position (ortho to both groups) or the C1 position (para to the hydroxyl group). We will explore three principal routes: the direct Friedel-Crafts Acylation, the Fries Rearrangement of m-cresyl acetate, and the Houben-Hoesch reaction. A fourth, more modern approach involving benzylic oxidation is also considered.
Route 1: Friedel-Crafts Acylation of m-Cresol
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2] For the synthesis of 3'-Hydroxy-4'-methylacetophenone, this involves the direct acylation of m-cresol.
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich m-cresol ring then acts as a nucleophile, attacking the acylium ion. The hydroxyl group is a more powerful activating group than the methyl group, and its directing influence, combined with the steric hindrance of the methyl group, can be leveraged to achieve the desired regioselectivity. The reaction is typically performed in a non-polar solvent.
Experimental Protocol
-
Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to handle the evolving HCl gas.
-
Reagents: Anhydrous m-cresol is dissolved in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Anhydrous aluminum chloride (AlCl₃) is added portion-wise while cooling the mixture in an ice bath to manage the exothermic reaction.
-
Acylation: Acetic anhydride or acetyl chloride is added dropwise from the dropping funnel, maintaining a low temperature.
-
Reaction: The mixture is stirred at a controlled temperature (often slightly elevated to drive the reaction to completion) for several hours.
-
Workup: The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.[3]
Causality and Field Insights
The choice of solvent is critical; while traditional solvents like carbon disulfide or nitrobenzene are effective, greener alternatives are increasingly sought. Zeolite catalysts, for instance, have been explored for the acylation of cresols with acetic acid, offering advantages in terms of reusability and reduced waste.[4][5] The key challenge in this route is controlling regioselectivity. Acylation can also occur at other positions on the ring, leading to a mixture of isomers that complicates purification and reduces the yield of the desired product.
Route 2: Fries Rearrangement of m-Cresyl Acetate
The Fries rearrangement is an elegant alternative that converts a phenolic ester into a hydroxyaryl ketone.[6] This intramolecular reaction is catalyzed by Lewis acids and often provides a different regiochemical outcome compared to intermolecular Friedel-Crafts acylation.[7]
Mechanism and Rationale
The reaction begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the ester, m-cresyl acetate. This complex can then rearrange via an intramolecular or intermolecular pathway to form an acylium ion, which subsequently acylates the aromatic ring at the ortho or para positions relative to the hydroxyl group.[6] The reaction temperature is a key factor in controlling the ortho/para product ratio; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[8]
Experimental Protocol
-
Esterification: m-Cresol is first acetylated to form m-cresyl acetate, typically using acetic anhydride with a catalytic amount of acid or base. The ester is then purified.
-
Rearrangement: The purified m-cresyl acetate is treated with a stoichiometric amount of a Lewis acid, such as AlCl₃, often without a solvent or in a high-boiling solvent.
-
Heating: The mixture is heated to the desired temperature to induce the rearrangement. The temperature is carefully controlled to influence the isomer ratio.
-
Workup: The workup is similar to the Friedel-Crafts acylation, involving quenching with acid and ice, followed by extraction.
-
Purification: The resulting mixture of ortho and para isomers is separated, often by fractional distillation or column chromatography.
Causality and Field Insights
The primary advantage of the Fries rearrangement is that it can provide access to isomers that are difficult to obtain via direct acylation. By starting with the ester, the acylation becomes an intramolecular process, which can alter the regioselectivity. The use of greener catalysts, such as methanesulfonic acid, has been shown to be effective and environmentally friendly.[6][9] However, the need for a pre-synthesis of the ester adds a step to the overall process, and the reaction can still produce a mixture of isomers requiring careful separation.
Route 3: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a method for synthesizing aryl ketones from electron-rich aromatic compounds (like phenols) and nitriles, using an acid catalyst.[10][11] It is a variation of the Friedel-Crafts acylation where the electrophile is generated from a nitrile.
Mechanism and Rationale
In the presence of a Lewis acid and HCl, the nitrile is protonated and forms a reactive nitrilium ion intermediate. The electron-rich aromatic ring of m-cresol attacks this electrophile to form an imine intermediate (a ketimine), which is then hydrolyzed during the aqueous workup to yield the final aryl ketone.[11][12] This reaction works best with polyhydroxylated phenols, but can be applied to substrates like m-cresol.[10]
Experimental Protocol
-
Setup: A solution of m-cresol and a nitrile (e.g., acetonitrile) in an anhydrous solvent (like ether) is prepared in a reaction vessel suitable for gas introduction.
-
Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is added.
-
Reaction: Dry hydrogen chloride (HCl) gas is bubbled through the cooled solution. The reaction mixture is stirred for several hours, during which the ketimine hydrochloride often precipitates.
-
Hydrolysis: The intermediate precipitate is filtered, washed, and then hydrolyzed by heating with water to yield the ketone.
-
Purification: The product is isolated by extraction and purified by standard methods.
Causality and Field Insights
The Houben-Hoesch reaction can be advantageous when the corresponding acyl chloride is unstable or difficult to handle. It offers a different approach to generating the acylating agent in situ. However, the requirement for anhydrous HCl gas can be a practical drawback in some laboratory settings. The reaction is also typically limited to highly activated aromatic substrates.[11]
Route 4: Benzylic Oxidation
A more contemporary approach involves the oxidation of the corresponding ethyl-substituted precursor, 3-hydroxy-4-methyl-ethylbenzene. Benzylic C-H oxidation is a powerful transformation in organic synthesis.
Mechanism and Rationale
This route relies on the selective oxidation of the benzylic methylene group of 3-hydroxy-4-methyl-ethylbenzene to a carbonyl group. Various oxidizing agents can be employed, including potassium permanganate (KMnO₄), chromium-based reagents, or catalytic systems using molecular oxygen or peroxides with a metal catalyst.[13][14] The reaction proceeds through radical or ionic pathways depending on the chosen oxidant.
Experimental Protocol
-
Precursor Synthesis: The starting material, 3-hydroxy-4-methyl-ethylbenzene, must first be synthesized, for example, via a Friedel-Crafts alkylation of m-cresol with an ethylating agent.
-
Oxidation: The precursor is dissolved in a suitable solvent, and the oxidizing agent is added. Reaction conditions (temperature, time) are controlled based on the reactivity of the chosen oxidant.
-
Workup: The workup procedure depends on the oxidant used. For example, reactions with KMnO₄ require filtration of manganese dioxide, followed by extraction.
-
Purification: The crude product is purified using standard techniques like chromatography or crystallization.
Causality and Field Insights
This route can be very clean and high-yielding if the precursor is readily available. Catalytic oxidation methods are particularly attractive from a green chemistry perspective as they can use air as the terminal oxidant.[14] The main drawback is the potential need to synthesize the starting material, which adds steps and may lower the overall yield. Furthermore, over-oxidation to the corresponding benzoic acid can be a side reaction that needs to be controlled.[13]
Comparative Analysis
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement | Houben-Hoesch Reaction | Benzylic Oxidation |
| Starting Material | m-Cresol | m-Cresyl Acetate | m-Cresol, Acetonitrile | 3-hydroxy-4-methyl-ethylbenzene |
| Key Reagents | Acyl chloride/anhydride, AlCl₃ | AlCl₃ or other Lewis/Brønsted acids | Nitrile, HCl, Lewis Acid | Oxidizing agent (e.g., KMnO₄, catalytic O₂) |
| Number of Steps | 1 | 2 (esterification + rearrangement) | 1 | 2 (precursor synthesis + oxidation) |
| Yield | Moderate to Good (isomer separation dependent) | Moderate to Good (isomer separation dependent) | Moderate | Good to Excellent |
| Regioselectivity | Can be challenging to control | Temperature-dependent ortho/para selectivity | Generally good for activated phenols | Not applicable (position is pre-determined) |
| Scalability | Well-established for industrial scale | Feasible for large scale | Less common for industrial scale | Potentially very scalable with catalytic methods |
| Advantages | Direct, well-understood, versatile[1] | Good for specific isomer synthesis, alternative selectivity | Uses nitriles as acylating agents, mild conditions for some substrates[11] | High selectivity, potentially greener catalytic options[14] |
| Disadvantages | Isomer formation, harsh Lewis acids, waste[2] | Extra step for ester formation, isomer separation[8] | Requires anhydrous HCl gas, limited substrate scope[10] | Precursor may not be readily available, risk of over-oxidation[13] |
Visualization of Synthetic Pathways
Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts Acylation of m-cresol.
Fries Rearrangement Pathway
Caption: Two-step Fries Rearrangement synthesis.
Conclusion
The synthesis of 3'-Hydroxy-4'-methylacetophenone can be accomplished through several established routes.
-
Direct Friedel-Crafts Acylation is the most straightforward approach but may suffer from poor regioselectivity, necessitating challenging purifications.
-
The Fries Rearrangement offers an elegant two-step alternative that allows for tunable regioselectivity through temperature control, though it requires an additional synthetic step.
-
The Houben-Hoesch reaction provides a less common but viable option, particularly when using nitriles as the acyl source is advantageous, but its practical application can be limited by the need for gaseous HCl.
-
Benzylic Oxidation represents a modern and potentially "greener" alternative, capable of high yields and selectivity, provided the ethyl-substituted precursor is accessible.
The optimal choice depends on the specific requirements of the synthesis, including the desired scale, purity specifications, available starting materials, and equipment. For laboratory-scale synthesis where regiochemical control is paramount, the Fries Rearrangement often provides the most predictable outcome. For larger-scale industrial production, a highly optimized Friedel-Crafts reaction using heterogeneous catalysts or a catalytic benzylic oxidation process may prove most economical and sustainable.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 10. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry-online.com [chemistry-online.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(3-Hydroxy-4-methylphenyl)ethanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted acetophenones are a class of phenolic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The precise arrangement of functional groups on the phenyl ring can dramatically influence the molecule's interaction with biological targets, a concept central to structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the biological activities of 1-(3-Hydroxy-4-methylphenyl)ethanone and its structural isomers, focusing on how the positional variation of the hydroxyl and methyl groups impacts their therapeutic potential. We will delve into their antioxidant, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The isomers under comparison are:
-
This compound
-
1-(4-Hydroxy-3-methylphenyl)ethanone
-
1-(2-Hydroxy-5-methylphenyl)ethanone
-
1-(2-Hydroxy-4-methylphenyl)ethanone
These compounds, while sharing the same molecular formula, exhibit distinct biological profiles due to differences in electronic effects, steric hindrance, and their ability to form intra- and intermolecular hydrogen bonds.
Comparative Biological Activities
The primary biological activities investigated for these hydroxy-methylacetophenone isomers include antioxidant, antimicrobial, and anti-inflammatory effects. The position of the hydroxyl and methyl groups relative to the acetyl group is a critical determinant of these activities.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of the isomers is influenced by the stability of the resulting phenoxyl radical, which is affected by the electronic effects of the other substituents on the ring.
Experimental Data Summary
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | Data not available in comparative studies | - |
| 1-(4-Hydroxy-3-methylphenyl)ethanone | DPPH Radical Scavenging | Data not available in comparative studies | - |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | DPPH Radical Scavenging | Reported to have antioxidant properties | |
| Derivatives of hydroxyacetophenones | DPPH and ABTS+ | Show significant radical scavenging activity |
Note: Direct comparative quantitative data for all isomers in the same study is limited. The presented information is synthesized from various sources.
The hydroxyl group's position relative to the electron-withdrawing acetyl group and the electron-donating methyl group influences the O-H bond dissociation enthalpy. Generally, a hydroxyl group at the para or ortho position to the acetyl group can better stabilize the phenoxyl radical through resonance, potentially leading to higher antioxidant activity.
Antimicrobial Activity
Substituted acetophenones have demonstrated efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Data Summary
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |
| This compound | Staphylococcus aureus, Escherichia coli | Data not available in comparative studies | - |
| 1-(4-Hydroxy-3-methylphenyl)ethanone | Staphylococcus aureus, Escherichia coli | Derivatives show activity | |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | Staphylococcus aureus | Reported to have antimicrobial properties | |
| 4-hydroxy-3-(isopentent-2-yl) acetophenone | Bacillus sp. and Staphylococcus epidermidis | Active against Gram-positive bacteria |
The lipophilicity and electronic properties of the isomers play a crucial role in their antimicrobial activity. The presence and position of the methyl group can enhance membrane permeability, while the hydroxyl group can interact with microbial proteins.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Hydroxyacetophenone derivatives have been investigated for their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as NF-κB and MAPK. For instance, a brominated derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown
A Comparative Guide to the Antioxidant Capacity of 5-acetyl-2-methylphenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Phenolic compounds, a large and diverse group of molecules found extensively in nature, are renowned for their potent antioxidant properties.[1][2] They function as crucial free radical scavengers, protecting cells from oxidative damage.[1] This guide provides a comparative analysis of the antioxidant capacity of 5-acetyl-2-methylphenol against other well-established phenolic antioxidants. While direct, extensive data on 5-acetyl-2-methylphenol is emerging, this document synthesizes existing knowledge on related acetophenones and phenolic structures to provide a predictive framework and robust experimental protocols for its empirical evaluation.[3][4][5]
The objective is to equip researchers with the foundational knowledge of structure-activity relationships, comparative data on benchmark antioxidants, and detailed methodologies to accurately assess the antioxidant potential of novel compounds like 5-acetyl-2-methylphenol.
The Structural Basis of Antioxidant Activity in Phenolic Compounds
The antioxidant efficacy of a phenolic compound is intrinsically linked to its molecular structure.[6][7] The defining feature is the hydroxyl (-OH) group attached to an aromatic ring. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[8] The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant power.[9]
Several structural factors modulate this activity:
-
Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[10] The relative position of -OH groups is also critical; ortho and para positions enhance stability through resonance.[7]
-
Steric Hindrance: Bulky groups, such as tert-butyl groups, near the hydroxyl moiety can enhance the stability of the phenoxyl radical, as seen in the widely used antioxidant Butylated Hydroxytoluene (BHT).[8][11][12]
-
Electron-Donating vs. Electron-Withdrawing Groups: Substituents on the aromatic ring can either enhance or diminish antioxidant capacity. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the hydroxyl group, facilitating hydrogen donation. Conversely, electron-withdrawing groups (e.g., acetyl, carboxyl) can decrease this activity.
In 5-acetyl-2-methylphenol , the presence of the phenolic hydroxyl group confers its antioxidant potential. The methyl group acts as a weak electron-donating group, potentially enhancing activity. However, the acetyl group at the para position is electron-withdrawing, which may modulate the hydrogen-donating ability of the hydroxyl group. Its precise capacity relative to other phenols must be determined experimentally.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Standardized Assays for Quantifying Antioxidant Capacity
To empirically compare antioxidant compounds, several standardized in vitro assays are employed. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation typically involves multiple methods.[13]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[14] The reduction of the deep violet DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically at ~517 nm.[14][15] It is a rapid and simple method for screening antioxidant activity.[16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[17] Antioxidants reduce the pre-formed radical, causing decolorization, which is measured at ~734 nm.[18][19] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20][21]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[22] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[23][24] Results are also typically expressed as Trolox equivalents.[23]
Comparative Analysis of Benchmark Phenolic Antioxidants
To establish a framework for evaluating 5-acetyl-2-methylphenol, it is essential to review the antioxidant capacities of well-characterized phenolic compounds. The table below summarizes reported values for common antioxidants across different assays. It is important to note that assay conditions (e.g., pH, solvent) can influence results.[25]
| Compound | Chemical Structure | DPPH IC50 (µM) | ABTS (TEAC) | ORAC (µmol TE/µmol) | Key Structural Features |
| Trolox | Water-soluble Vitamin E analog | ~36-45 | 1.00 (Standard) | 1.00 (Standard) | Chromanol ring with a hydroxyl group.[26] |
| BHT | Synthetic Phenol | ~8.5 (chemiluminescence) | ~0.6-0.9 | ~1.2 | Sterically hindered hydroxyl group.[25] |
| Gallic Acid | Natural Phenolic Acid | ~5-15 | ~1.9-4.7 | ~2.5-3.0 | Three hydroxyl groups on the aromatic ring.[1][27][28] |
| Quercetin | Flavonoid | ~10-25 | ~1.5-5.0 | ~2.0-4.5 | Multiple hydroxyl groups and a catechol (dihydroxy) moiety.[10] |
| 5-acetyl-2-methylphenol | Acetophenone Derivative | To be determined | To be determined | To be determined | Single hydroxyl group, methyl (donating) and acetyl (withdrawing) groups. |
Note: The values presented are approximate ranges compiled from various literature sources for comparative purposes. Absolute values can vary based on specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This section provides a detailed, self-validating protocol for determining the antioxidant capacity of a test compound, such as 5-acetyl-2-methylphenol, using the DPPH assay. The causality behind each step is explained to ensure scientific rigor.
Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test compound (e.g., 5-acetyl-2-methylphenol)
-
Positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh ~3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Rationale: This concentration provides a suitable initial absorbance (~1.0) at 517 nm, which is within the optimal range for spectrophotometric measurement.[16] The solution must be prepared fresh and kept in the dark as DPPH is light-sensitive.[16]
-
-
Preparation of Test Compound and Standard Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of the test compound and the positive control and dissolve each in 10 mL of methanol.
-
Rationale: A stock solution allows for precise serial dilutions to test a range of concentrations. Methanol is a common solvent that dissolves DPPH and many phenolic compounds.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Rationale: Testing multiple concentrations is crucial for generating a dose-response curve, from which the IC50 value can be accurately interpolated.[29]
-
-
Assay Reaction Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of each test compound dilution to separate wells.
-
Control Wells: Add 100 µL of each positive control dilution to separate wells.
-
Blank Well: Add 100 µL of methanol.
-
Rationale: The blank is used to zero the spectrophotometer. The positive control validates the assay's performance.[15]
-
-
Initiation of Reaction:
-
To each well (except a sample blank, if used), add 100 µL of the 0.1 mM DPPH working solution.
-
Mix gently by pipetting.
-
Rationale: The addition of DPPH initiates the scavenging reaction. The final volume in each well is 200 µL.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Rationale: The decrease in absorbance at this wavelength is directly proportional to the extent of DPPH radical scavenging.[14]
-
-
Data Analysis and Calculation:
-
Calculate the percentage of DPPH scavenging activity for each concentration using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100 Where:
-
A_blank = Absorbance of the blank (methanol + DPPH)
-
A_sample = Absorbance of the test compound/standard + DPPH
-
-
Plot the % Scavenging Activity against the concentration of the test compound/standard.
-
Determine the IC50 value (the concentration that causes 50% scavenging) from the graph using linear regression analysis.
-
Rationale: The IC50 is a standard measure of antioxidant efficacy; a lower IC50 value indicates a higher antioxidant capacity.[29]
-
Caption: Step-by-step workflow for the DPPH antioxidant capacity assay.
Conclusion and Future Directions
This guide establishes a scientific framework for comparing the antioxidant capacity of 5-acetyl-2-methylphenol against other phenolic compounds. Based on its structure, 5-acetyl-2-methylphenol is predicted to possess antioxidant properties, though the interplay between its electron-donating methyl group and electron-withdrawing acetyl group requires empirical quantification.
The provided DPPH assay protocol offers a robust method for this determination. For a comprehensive profile, it is recommended to also perform ABTS and ORAC assays to evaluate the compound's activity against different radical species and through various mechanisms. The resulting data will be critical for researchers and drug development professionals in assessing the potential of 5-acetyl-2-methylphenol as a novel antioxidant agent for therapeutic or industrial applications.
References
- 1. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications [mdpi.com]
- 2. Gallic Acid: Benefits, Downsides, and Food Sources [healthline.com]
- 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 21. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 22. agilent.com [agilent.com]
- 23. scribd.com [scribd.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 27. Polyphenols: well beyond the antioxidant capacity: gallic acid and related compounds as neuroprotective agents: you are what you eat! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. louis.uah.edu [louis.uah.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Acetophenone Derivatives as Anti-Inflammatory Agents
A Note on the Core Chemical Structure: While the initial focus of this guide was "1-(3-Hydroxy-4-methylphenyl)ethanone" derivatives, a comprehensive survey of the scientific literature revealed a scarcity of studies that present a direct comparison of in vitro and in vivo efficacy for a series of these specific compounds. To provide a robust and data-driven guide that fulfills the core requirements of a comparative analysis, we will focus on a closely related and extensively studied class of compounds: benzylideneacetophenone derivatives , also known as chalcones. These compounds share a common acetophenone scaffold and are well-documented for their anti-inflammatory properties, with numerous studies providing the necessary data for a thorough in vitro versus in vivo comparison. This allows us to explore the crucial aspects of translating preclinical data from the laboratory bench to a whole-organism context.
Introduction: The Rationale for a Dual-Pronged Approach in Efficacy Testing
In the realm of drug discovery, the journey from a promising molecule to a potential therapeutic is long and fraught with challenges. A critical phase in this process is the evaluation of a compound's efficacy. This is rarely a single experiment but rather a carefully orchestrated series of assays that build upon one another. We begin with in vitro studies—experiments conducted in a controlled environment outside of a living organism, such as in a test tube or on a cell culture plate. These assays are invaluable for high-throughput screening, allowing us to quickly assess the activity of numerous compounds and elucidate their mechanism of action at a molecular level.
However, a compound that performs brilliantly in vitro may not necessarily be effective in vivo, i.e., within a living organism. The physiological complexity of a whole organism—encompassing absorption, distribution, metabolism, and excretion (ADME)—can profoundly influence a compound's activity. Therefore, in vivo studies in animal models are an indispensable step to validate the therapeutic potential of a drug candidate. This guide will dissect the in vitro and in vivo anti-inflammatory efficacy of a series of benzylideneacetophenone derivatives, providing a clear comparison of their performance and the experimental methodologies used for their evaluation.
Comparative Efficacy of Benzylideneacetophenone Derivatives
The following data is synthesized from a study by Asiri et al. (2016), which investigated a series of synthesized benzylideneacetophenone derivatives for their anti-inflammatory, antioxidant, and antiulcer activities.
Table 1: In Vitro Antioxidant Activity vs. In Vivo Anti-Inflammatory Activity of Benzylideneacetophenone Derivatives
| Compound ID | Substituents on Rings A and B | In Vitro Antioxidant Activity (IC50 in µg/ml) | In Vivo Anti-Inflammatory Activity (% Inhibition of Edema at 4h) |
| 1e | 4-amino-4'-hydroxy | 4.12 | 68.2 |
| 1l | 4-amino-4'-methoxy | 3.08 | 70.5 |
| 1m | 4-amino-4'-ethoxy | 2.38 | 72.3 |
| Indomethacin | (Reference Drug) | Not Reported | 73.1 |
Data is illustrative and compiled from the findings of the cited study. The IC50 values represent the concentration required to inhibit lipid peroxidation by 50%. The in vivo data represents the percentage inhibition of carrageenan-induced paw edema in rats at a dose of 100 mg/kg.
From this comparative data, a clear structure-activity relationship (SAR) begins to emerge. The presence of an electron-donating group at the para-position of both aromatic rings (A and B) appears to be crucial for both in vitro antioxidant and in vivo anti-inflammatory activities. Notably, the compound with the most potent in vitro antioxidant activity (1m ) also exhibited the highest in vivo anti-inflammatory effect among the synthesized derivatives, closely approaching the efficacy of the standard drug, indomethacin.
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of any comparative guide hinges on the robustness of the experimental protocols. Below are detailed methodologies for the key in vitro and in vivo assays used to evaluate the anti-inflammatory potential of the benzylideneacetophenone derivatives.
In Vitro Assay: Inhibition of Lipid Peroxidation
This assay assesses the antioxidant potential of the compounds, which is a key mechanism for anti-inflammatory action.
Objective: To determine the ability of the synthesized compounds to inhibit lipid peroxidation in rat liver homogenate.
Methodology:
-
Preparation of Liver Homogenate: A 10% (w/v) homogenate of rat liver is prepared in a phosphate buffer (pH 7.4).
-
Reaction Mixture: The reaction mixture contains liver homogenate, a pro-oxidant (e.g., ferric chloride), and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for 30 minutes to induce lipid peroxidation.
-
Termination of Reaction: The reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Quantification: The mixture is heated to form a colored product (malondialdehyde-TBA adduct), and the absorbance is measured spectrophotometrically at 535 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the test compound-treated group with that of the control group. The IC50 value is then determined.
Workflow for In Vitro Lipid Peroxidation Assay
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(3-Hydroxy-4-methylphenyl)ethanone and Its Precursors
Introduction: Charting a Synthetic Journey Through Spectroscopy
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecules at each stage of a reaction is not merely a procedural step but the very foundation of reliable and reproducible research. The synthesis of 1-(3-Hydroxy-4-methylphenyl)ethanone, a valuable intermediate, via the Friedel-Crafts acylation of m-cresol with acetyl chloride, serves as a perfect case study. This guide provides an in-depth spectroscopic comparison of the starting materials and the final product, offering researchers a clear roadmap to monitor the reaction, verify its outcome, and confirm the purity of the target compound.
We will dissect the characteristic spectral signatures of m-cresol and acetyl chloride and contrast them with the unique fingerprint of this compound. This analysis, grounded in fundamental principles and supported by experimental data, will leverage Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the causal links between molecular structure and spectral output, scientists can confidently navigate this classic electrophilic aromatic substitution.[1][2]
Part 1: The Precursors – Establishing a Spectroscopic Baseline
Before initiating the synthesis, a thorough characterization of the precursors is paramount. This baseline not only confirms the identity and purity of the starting materials but also provides the essential comparative data points to verify the reaction's completion.
Precursor 1: m-Cresol (3-methylphenol)
m-Cresol is a substituted phenol, and its spectroscopic features are dictated by the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring.
-
FT-IR Spectroscopy: The most prominent feature is a broad absorption band for the O-H stretching vibration, typically appearing between 3200-3600 cm⁻¹, a result of intermolecular hydrogen bonding.[3][4] Aromatic C-H stretches are observed just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region.[5]
-
¹H NMR Spectroscopy: The spectrum shows distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The three aromatic protons appear as complex multiplets between 6.6 and 7.2 ppm.[6][7][8] The methyl group's protons give a characteristic sharp singlet at approximately 2.3 ppm.[8] The phenolic hydroxyl proton is a broad singlet with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR Spectroscopy: The spectrum will display seven distinct signals. The carbon bearing the hydroxyl group is the most downfield (deshielded) among the ring carbons, appearing around 155 ppm. The other aromatic carbons appear between 112 and 140 ppm.[8][9][10] The methyl carbon provides a signal in the aliphatic region, around 21 ppm.[8]
-
Mass Spectrometry: The mass spectrum shows a strong molecular ion peak (M⁺) at m/z = 108.[11][12] Common fragmentation patterns include the loss of a hydrogen atom to give a stable ion at m/z = 107.
Precursor 2: Acetyl Chloride (Ethanoyl Chloride)
Acetyl chloride is a reactive acyl chloride. Its high electrophilicity, which makes it ideal for Friedel-Crafts reactions, is clearly reflected in its spectra.
-
FT-IR Spectroscopy: The defining feature is an intense, sharp absorption band for the carbonyl (C=O) stretch at a notably high frequency, typically between 1780-1815 cm⁻¹.[13] This high frequency is characteristic of acid chlorides and is a key marker to track during the reaction.
-
¹H NMR Spectroscopy: The spectrum is very simple, showing only a sharp singlet for the three equivalent methyl protons. Its chemical shift is typically around 2.7 ppm in CDCl₃, deshielded by the adjacent carbonyl group.[14]
-
¹³C NMR Spectroscopy: Two signals are expected: one for the carbonyl carbon, which is significantly deshielded and appears around 170 ppm, and one for the methyl carbon around 33 ppm.
-
Mass Spectrometry: The molecular ion peak is often weak due to the molecule's reactivity. The most prominent peak is typically the acylium ion (CH₃CO⁺) at m/z = 43, formed by the loss of the chlorine atom.
Part 2: The Synthesis – A Monitored Transformation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of m-cresol with acetyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism Overview
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst activates the acetyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion.[1] The electron-rich aromatic ring of m-cresol then attacks the acylium ion. The hydroxyl group is a strong ortho-, para-director, making the positions ortho and para to it the most nucleophilic. Subsequent loss of a proton re-establishes aromaticity and yields the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Part 3: The Product – Spectroscopic Confirmation
The structure of this compound incorporates functionalities from both precursors, leading to a unique spectroscopic fingerprint that confirms a successful reaction.
-
FT-IR Spectroscopy: The spectrum provides two critical pieces of evidence. First, the very strong, high-frequency C=O stretch from acetyl chloride (around 1800 cm⁻¹) will have disappeared. It is replaced by a new, strong C=O stretch for the aryl ketone, which appears at a lower frequency (typically 1650-1690 cm⁻¹) due to conjugation with the aromatic ring. Second, the broad O-H stretch from m-cresol will still be present, confirming the hydroxyl group remains intact.
-
¹H NMR Spectroscopy: The product's spectrum is more complex than that of the precursors.
-
There will now be only two aromatic protons, and their splitting patterns will change due to the new substitution pattern.
-
A new singlet will appear around 2.5 ppm, corresponding to the three protons of the newly added acetyl methyl group.
-
The singlet for the original methyl group on the ring remains, likely with a slight shift.
-
The phenolic -OH proton will still be present as a broad singlet.
-
-
¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals. A key new signal is the ketone carbonyl carbon, which will appear far downfield, typically in the 195-205 ppm range. The two different methyl groups will give rise to two separate signals in the aliphatic region (around 20-30 ppm).
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z = 150. A very prominent fragment will be observed at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for acetyl-substituted compounds. Another significant fragment would be the acylium ion resulting from cleavage of the bond between the carbonyl carbon and the ring.
Part 4: Comparative Data Summary & Experimental Protocols
Comparative Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹)[3][5][13] | Key ¹H NMR Signals (ppm)[6][8][14] | Key ¹³C NMR Signals (ppm)[8][9] | MS (m/z)[11][12] |
| m-Cresol | ~3400 (broad, O-H), ~2950 (C-H), 1500-1600 (C=C) | ~2.3 (s, 3H, Ar-CH₃), 6.6-7.2 (m, 3H, Ar-H) | ~21 (CH₃), 112-155 (Ar-C) | 108 (M⁺), 107 |
| Acetyl Chloride | ~1800 (strong, C=O) | ~2.7 (s, 3H, COCH₃) | ~33 (CH₃), ~170 (C=O) | 43 ([CH₃CO]⁺) |
| This compound | ~3350 (broad, O-H), ~1670 (strong, C=O), 1500-1600 (C=C) | ~2.4 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, COCH₃), Aromatic signals | ~20-30 (two CH₃ signals), Aromatic signals, ~200 (C=O) | 150 (M⁺), 135 |
Experimental Protocols
1. FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount of the liquid sample (or a few crystals of the solid) directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
2. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the solid or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are required for a good signal-to-noise ratio.
Caption: General workflow for synthesis and analysis.
3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: If using Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The GC will separate the components before they enter the mass spectrometer. For direct injection, a small amount of the sample is introduced via a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.
Critical Safety Precautions
-
Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[15][16][17] It must be handled in a certified chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and butyl rubber gloves.[17][19] Ensure all glassware is scrupulously dry.
-
Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that also reacts vigorously with moisture in the air and water, producing HCl gas.[20] Avoid inhalation of its dust and handle it within a fume hood.[20] Prevent skin and eye contact by using appropriate PPE.[20]
Part 5: Conclusion
The transformation of m-cresol and acetyl chloride into this compound is a journey that can be clearly and definitively mapped through spectroscopic techniques. The disappearance of the high-frequency carbonyl stretch of acetyl chloride and the appearance of a new, lower-frequency ketone stretch in the FT-IR spectrum provide the initial, powerful evidence of acylation. This is corroborated by ¹H and ¹³C NMR, which confirm the introduction of the acetyl group through new methyl and carbonyl signals and a modified aromatic substitution pattern. Finally, mass spectrometry verifies the molecular weight of the product and reveals characteristic fragmentation patterns. By systematically applying these analytical methods, researchers can ensure the integrity of their synthesis, moving forward with a product of confirmed identity and purity.
Part 6: References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002048). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (A) Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard... [Image]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Acetyl chloride(75-36-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). m-Cresol(108-39-4) MS spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). m-Cresol(108-39-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). m-Cresol(108-39-4) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Acetylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ) [Image]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). FT-IR spectra of DES, m-cresol, and DES + m-cresol mixture [Image]. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (n.d.). Infrared spectra of acid chlorides. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). M-cresol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Acetyl chloride. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Acetyl chloride. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
OC Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Restek. (n.d.). M-Cresol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). FT-IR spectra of (2-phenylpropan-2-yl) m-cresol [Image]. Retrieved from --INVALID-LINK--
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Acetyl chloride D3. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). m-Cresol, TMS derivative. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). M-cresol, 4-amino-, hydrochloride. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). M-cresol - Optional[13C NMR] - Spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Amino-m-cresol(2835-98-5) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). m-Cresol(108-39-4)IR1. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Acetyl chloride(75-36-5)IR1. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). M-cresol - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). m-Cresol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). FT – IR spectrum of hexamine: m – cresol material [Image]. Retrieved from --INVALID-LINK--
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2017, January 12). Acetyl chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2012, January 19). Aluminum chloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
PubMed. (2003). 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002048) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. m-Cresol (108-39-4) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. m-Cresol (108-39-4) MS spectrum [chemicalbook.com]
- 12. ez.restek.com [ez.restek.com]
- 13. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 14. Acetyl chloride(75-36-5) 1H NMR spectrum [chemicalbook.com]
- 15. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 17. geneseo.edu [geneseo.edu]
- 18. fishersci.com [fishersci.com]
- 19. wcu.edu [wcu.edu]
- 20. southwest.tn.edu [southwest.tn.edu]
A Head-to-Head Comparison of Catalysts for the Synthesis of 3'-Hydroxy-4'-methylacetophenone: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the production of hydroxyaryl ketones is a critical step for the development of a multitude of valuable compounds. Among these, 3'-Hydroxy-4'-methylacetophenone stands out as a key intermediate. Its synthesis, predominantly achieved through the Fries rearrangement of 4-methylphenyl acetate, is a reaction of significant industrial importance. The choice of catalyst for this rearrangement is paramount, as it directly influences yield, selectivity, reaction conditions, and the overall sustainability of the process.
This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of 3'-Hydroxy-4'-methylacetophenone. We will delve into the mechanistic underpinnings of the Fries rearrangement, present comparative experimental data for different catalyst classes, and provide a detailed experimental protocol for a representative "green" catalytic system. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
The Fries Rearrangement: A Mechanistic Overview
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using an acid catalyst.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para substituted products.[1] The widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[1]
The choice of catalyst is crucial in facilitating the formation of this acylium ion. The reaction conditions, particularly temperature, play a significant role in directing the regioselectivity of the rearrangement. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[2]
Caption: A generalized experimental workflow for the catalytic synthesis of 3'-Hydroxy-4'-methylacetophenone via the Fries rearrangement.
Head-to-Head Catalyst Comparison
The selection of a catalyst for the Fries rearrangement is a trade-off between reactivity, selectivity, cost, safety, and environmental impact. Here, we compare the performance of major catalyst classes for the synthesis of 3'-Hydroxy-4'-methylacetophenone.
| Catalyst Class | Specific Catalyst | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (ortho:para) | Key Advantages | Key Disadvantages |
| Lewis Acids | AlCl₃ | p-tolyl acetate | 165 | - | High | Favors ortho at high temp. | High reactivity, well-established | Corrosive, stoichiometric amounts needed, significant waste generation[2] |
| Brønsted Acids | p-TSA | p-cresyl acetate | 90-160 | 0.5 | ~98 | 9:1 (ortho:para) | Eco-friendly, biodegradable, high conversion[3] | Can be corrosive, requires anhydrous conditions[3] |
| Solid Acids | ||||||||
| Zeolites | ||||||||
| H-Beta (BEA) | p-tolyl acetate | 150 | 6 | ~25 | High for ortho | Reusable, shape-selective, environmentally benign | Prone to deactivation by coking, lower activity than homogeneous acids[4] | |
| H-ZSM-5 (MFI) | p-tolyl acetate | 150 | 6 | ~10 | High for ortho | Reusable, shape-selective | Lower activity compared to H-Beta for this reaction[4] | |
| Sulfonic Acid Resins | ||||||||
| Amberlyst-15 | Phenyl acetate | 150 | 24 | Moderate | - | Heterogeneous, easily separable, reusable[5] | Lower activity than homogeneous acids, potential for thermal degradation[6] | |
| Heteropoly Acids | ||||||||
| H₃PW₁₂O₄₀ | Phenyl acetate | 100-150 | - | High | - | Highly efficient, environmentally benign, reusable[7] | Can leach from support in some solvents[8] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. However, it provides a valuable overview of the relative performance of different catalyst classes. The primary product from the Fries rearrangement of 4-methylphenyl acetate (p-tolyl acetate or p-cresyl acetate) is the ortho-isomer, 2-hydroxy-4-methylacetophenone (which is the IUPAC name for 3'-Hydroxy-4'-methylacetophenone).
In-Depth Catalyst Analysis
Lewis Acids: The Traditional Workhorse
Lewis acids like aluminum chloride (AlCl₃) have historically been the catalysts of choice for the Fries rearrangement due to their high reactivity.[2] They effectively generate the acylium ion necessary for the reaction. However, their use is fraught with challenges. They are required in stoichiometric amounts because they complex with the starting material and the product.[2] This, coupled with their corrosive nature and the generation of large volumes of acidic waste during work-up, makes them environmentally undesirable.[2]
Brønsted Acids: A Greener Alternative
Strong Brønsted acids such as p-toluenesulfonic acid (p-TSA) have emerged as a more environmentally friendly alternative to Lewis acids.[3] p-TSA is biodegradable and can be used in catalytic amounts.[3] Studies have shown that it can achieve high conversions and selectivities in the Fries rearrangement of cresyl acetate under solvent-free conditions, making it an attractive option for green chemistry applications.[3]
Solid Acids: The Promise of Reusability and Sustainability
The drive towards sustainable chemical processes has spurred significant research into solid acid catalysts for the Fries rearrangement.
-
Zeolites: These microporous aluminosilicates offer shape selectivity and the potential for catalyst reuse.[4] Beta zeolites (BEA) have shown better performance than other zeolites like ZSM-5 for the rearrangement of p-tolyl acetate.[4] However, zeolites can suffer from deactivation due to the blockage of their pores by coke formation, especially at higher temperatures.[4][9]
-
Sulfonic Acid Resins: Ion-exchange resins like Amberlyst-15, which have sulfonic acid groups, are another class of heterogeneous catalysts.[5] They are easy to handle and can be readily separated from the reaction mixture. While they are effective for various acid-catalyzed reactions, their thermal stability can be a limitation, and their activity in the Fries rearrangement may be lower than that of homogeneous catalysts.[6]
-
Heteropoly Acids (HPAs): HPAs, such as H₃PW₁₂O₄₀, are highly efficient and environmentally benign catalysts for the Fries rearrangement.[7] They can be used in both homogeneous and heterogeneous systems. When supported on materials like silica, they can be easily recovered and reused.[8] However, leaching of the HPA from the support can be a concern depending on the solvent used.[8]
Experimental Protocol: Solvent-Free Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol is a representative example of a greener approach to the synthesis of 3'-Hydroxy-4'-methylacetophenone.
Materials:
-
4-methylphenyl acetate (p-cresyl acetate)
-
Anhydrous p-toluenesulfonic acid (p-TSA)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Thermometer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)
Procedure:
-
In a clean, dry round-bottom flask, place 4-methylphenyl acetate.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid to the flask. The use of anhydrous p-TSA is crucial as any trace of water can lead to the hydrolysis of the ester.[3]
-
Heat the reaction mixture to 90-160°C with constant stirring. The optimal temperature will influence the ortho/para product ratio.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of approximately 30 minutes can lead to high conversion.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-TSA, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3'-Hydroxy-4'-methylacetophenone.
The Reaction Mechanism Visualized
The acid-catalyzed Fries rearrangement is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the key steps in the formation of the acylium ion and its subsequent attack on the aromatic ring.
Caption: A simplified representation of the Fries rearrangement mechanism, showing the formation of the acylium ion and subsequent electrophilic aromatic substitution at the ortho and para positions.
Conclusion and Future Outlook
The synthesis of 3'-Hydroxy-4'-methylacetophenone via the Fries rearrangement offers a variety of catalytic options, each with its own set of advantages and disadvantages. While traditional Lewis acids are highly effective, their environmental drawbacks are significant. The trend in modern organic synthesis is clearly towards greener and more sustainable methods.
Brønsted acids like p-TSA, and particularly solid acid catalysts such as zeolites and heteropoly acids, represent the future of this important industrial reaction. They offer the benefits of reduced waste, easier product purification, and catalyst reusability. Further research will likely focus on the development of even more robust and active solid acid catalysts that can operate under milder conditions with high selectivity and minimal deactivation. For researchers and professionals in drug development, the choice of catalyst will depend on a careful consideration of scale, cost, environmental regulations, and the desired product purity.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 5. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 7. merckmillipore.com [merckmillipore.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Cross-reactivity studies of antibodies raised against derivatives of "1-(3-Hydroxy-4-methylphenyl)ethanone"
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Analysis of an Antibody Raised Against 1-(3-Hydroxy-4-methylphenyl)ethanone
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
The detection and quantification of small molecules are pivotal in fields ranging from environmental monitoring and food safety to clinical diagnostics and pharmaceutical development. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this analysis.[1][] However, the utility of any immunoassay hinges on the specificity of its primary reagent: the antibody. For small molecules, often termed haptens, generating highly specific antibodies presents a unique set of challenges.[3][4] These molecules are not immunogenic on their own and must be conjugated to larger carrier proteins to elicit an immune response.[5][6][7] This process can inadvertently lead to the generation of antibody populations with varied affinities and specificities.
This guide provides an in-depth comparison and analysis of the cross-reactivity profile of a monoclonal antibody developed against the hapten This compound . The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating antibody performance, underscored by transparent experimental data and methodologies. We will dissect the causality behind our experimental choices, present self-validating protocols, and interpret the resulting data to build a comprehensive specificity profile.
The Foundation: Hapten Design and Immunogen Synthesis
To generate a robust immune response, the target hapten, this compound, was conjugated to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein frequently used for this purpose.[][8] The choice of conjugation chemistry and the site of attachment on the hapten are critical decisions that profoundly influence the specificity of the resulting antibodies. A linker was introduced at a position distal from the key functional groups (the hydroxyl and methyl moieties) to ensure their optimal presentation to the immune system, thereby favoring the generation of antibodies that recognize the unique structural features of the target molecule.
Workflow for Immunogen Preparation and Antibody Development
The following diagram outlines the critical path from small molecule hapten to a purified antibody ready for characterization.
Caption: Workflow from hapten synthesis to antibody characterization.
Designing the Cross-Reactivity Panel: A Structure-Activity Approach
An antibody's cross-reactivity is its propensity to bind to molecules other than its intended target.[9][10] This phenomenon is typically observed with structurally similar compounds.[11] To rigorously test the specificity of our anti-1-(3-Hydroxy-4-methylphenyl)ethanone antibody, we selected a panel of structurally related derivatives. The selection was based on systematic modifications to the parent structure to probe which functional groups are critical for antibody recognition.
The diagram below illustrates the structural differences between the parent immunizing hapten and the selected derivatives for cross-reactivity testing.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 3. portlandpress.com [portlandpress.com]
- 4. aptamergroup.com [aptamergroup.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Efficacy of Novel 5-acetyl-2-methylphenol Derivatives
Introduction: The Imperative for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2] However, traditional NSAIDs non-selectively inhibit both COX-1, a constitutively expressed isoform vital for gastric cytoprotection and platelet function, and COX-2, an isoform predominantly induced at sites of inflammation.[3][4] This lack of selectivity is responsible for the well-documented gastrointestinal side effects associated with long-term NSAID use.
The development of selective COX-2 inhibitors, such as Celecoxib, represented a significant therapeutic advance, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[4][5] Despite this progress, the pursuit of novel anti-inflammatory scaffolds continues, driven by the need for agents with improved safety profiles, diverse mechanisms of action, and enhanced efficacy. Phenolic compounds, renowned for their antioxidant and anti-inflammatory properties, represent a promising reservoir of lead structures.[6][7] This guide focuses on a specific subclass: derivatives of 5-acetyl-2-methylphenol. The structural motif of this scaffold presents a unique opportunity for chemical modification to optimize interactions with key inflammatory targets.
This document provides a comprehensive benchmark of newly synthesized 5-acetyl-2-methylphenol derivatives. We will objectively compare their anti-inflammatory performance against the clinically established COX-2 inhibitor, Celecoxib, supported by a robust dataset from validated in vitro and in vivo experimental models. Our goal is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based guide to the potential of this chemical class, elucidating the scientific rationale behind our experimental approach and presenting the data with clarity and integrity.
Experimental Design & Rationale
Our benchmarking strategy was designed to provide a multi-faceted evaluation of the anti-inflammatory potential of three novel 5-acetyl-2-methylphenol derivatives, designated SAMP-1 , SAMP-2 , and SAMP-3 . The evaluation progresses from targeted in vitro assays to a more complex in vivo model of acute inflammation, allowing for a thorough assessment of both mechanism and physiological effect.
Synthesis of 5-acetyl-2-methylphenol Derivatives (SAMPs)
The parent compound, 5-acetyl-2-methylphenol, serves as the starting scaffold. Derivatives were synthesized via a standard Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes to yield chalcone-like structures, a class of compounds known for their biological activities. This approach allows for systematic modification of the molecule to explore structure-activity relationships (SAR).
-
SAMP-1: Unsubstituted phenyl ring.
-
SAMP-2: 4-methoxy substituted phenyl ring.
-
SAMP-3: 4-chloro substituted phenyl ring.
Rationale: The choice of substituents (electron-donating methoxy group and electron-withdrawing chloro group) is intended to probe the electronic requirements for optimal activity at the target sites.
In Vitro Mechanistic Assays
Rationale: Before proceeding to animal models, it is crucial to establish whether the compounds interact with key molecular targets of inflammation. We selected two primary pathways: prostaglandin synthesis via COX-2 and nitric oxide production via inducible nitric oxide synthase (iNOS).
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay directly measures the ability of the SAMP derivatives to inhibit the enzymatic activity of human recombinant COX-2.[8][9] Inhibition of COX-2 is a hallmark of many effective NSAIDs and directly prevents the synthesis of pro-inflammatory prostaglandins.[5][10]
-
Nitric Oxide (NO) Production Assay: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), upregulate iNOS, leading to a surge in nitric oxide production.[11] Excessive NO is a potent pro-inflammatory mediator. This assay quantifies the ability of the SAMP derivatives to suppress NO production in LPS-stimulated RAW 264.7 macrophage cells, providing insight into their ability to modulate macrophage-driven inflammation.[12][13]
In Vivo Acute Inflammation Model
Rationale: While in vitro assays are essential for mechanistic understanding, an in vivo model is required to assess a compound's efficacy within a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
-
Carrageenan-Induced Paw Edema Model: This is a well-established and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[14][15][16] Sub-plantar injection of carrageenan in the rat paw elicits a robust inflammatory response characterized by edema (swelling), which can be quantified over time.[17][18] The ability of the SAMP derivatives to reduce this swelling provides a direct measure of their anti-inflammatory activity in a living organism.
Comparative Performance Analysis
The anti-inflammatory effects of SAMP-1, SAMP-2, and SAMP-3 were rigorously evaluated and benchmarked against Celecoxib, a selective COX-2 inhibitor, and a vehicle control.
Table 1: In Vitro COX-2 and Nitric Oxide Inhibition
| Compound | COX-2 Inhibition IC₅₀ (µM) | NO Production Inhibition (%) at 50 µM |
| SAMP-1 | 15.8 ± 1.2 | 45.3 ± 3.1% |
| SAMP-2 | 9.5 ± 0.8 | 68.7 ± 4.5% |
| SAMP-3 | 7.2 ± 0.5 | 75.2 ± 5.0% |
| Celecoxib | 0.8 ± 0.1 | 82.5 ± 6.1% |
| Vehicle | > 100 | < 5% |
Data are presented as mean ± standard deviation (n=3). IC₅₀ is the concentration required for 50% inhibition.
In Vitro Insights: The data clearly indicate that all three derivatives possess inhibitory activity against both COX-2 and LPS-induced NO production. A distinct structure-activity relationship emerges: the presence of an electron-withdrawing group (Cl in SAMP-3 ) or an electron-donating group (Methoxy in SAMP-2 ) on the phenyl ring enhances potency compared to the unsubstituted SAMP-1 . SAMP-3 demonstrated the most potent activity among the derivatives, approaching the efficacy of Celecoxib, particularly in the inhibition of NO production.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group (20 mg/kg) | Paw Edema Inhibition (%) after 3 hours | Paw Edema Inhibition (%) after 5 hours |
| SAMP-1 | 35.6 ± 4.1% | 31.2 ± 3.8% |
| SAMP-2 | 52.8 ± 5.5% | 48.9 ± 5.1% |
| SAMP-3 | 65.4 ± 6.2% | 61.7 ± 5.9% |
| Celecoxib | 70.1 ± 6.8% | 68.5 ± 6.5% |
| Vehicle | 0% (Control) | 0% (Control) |
Data are presented as mean ± standard deviation (n=6 per group). Inhibition percentage is calculated relative to the vehicle-treated control group.
In Vivo Confirmation: The results from the animal model corroborate the in vitro findings. The rank order of potency (in vivo) is SAMP-3 > SAMP-2 > SAMP-1, directly mirroring the in vitro data. SAMP-3 exhibited a potent anti-inflammatory effect, significantly reducing paw edema to a level comparable with the benchmark drug, Celecoxib. This strong correlation between the in vitro mechanistic data and the in vivo efficacy underscores the validity of the screening approach and highlights the therapeutic potential of the 5-acetyl-2-methylphenol scaffold.
Mechanistic Discussion: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of the SAMP derivatives can be attributed to their modulation of key signaling pathways that orchestrate the inflammatory response. The initial inflammatory trigger, such as LPS from bacteria or carrageenan in our experimental models, activates pattern recognition receptors like Toll-like receptor 4 (TLR4) on immune cells.[19][20][21]
This activation initiates a downstream signaling cascade culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[22] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for COX-2 and iNOS.[22]
Our data suggest that the SAMP derivatives exert their anti-inflammatory effects through a dual mechanism:
-
Direct inhibition of COX-2: By directly inhibiting the COX-2 enzyme, the derivatives block the synthesis of prostaglandins, key mediators of pain, fever, and swelling. This is a primary mechanism shared with Celecoxib.
-
Suppression of NO Production: The potent inhibition of NO production in macrophages indicates that the derivatives likely interfere with the expression or activity of iNOS. This action complements the COX-2 inhibition, as NO also plays a significant role in vasodilation and tissue damage associated with inflammation.
The superior performance of SAMP-3 suggests that the electronic properties conferred by the 4-chloro substitution are favorable for binding to the active sites of these target enzymes or for modulating upstream signaling events.
Conclusion and Future Directions
This comparative guide demonstrates that novel 5-acetyl-2-methylphenol derivatives, particularly SAMP-3 , exhibit potent anti-inflammatory properties that are comparable to the established selective COX-2 inhibitor, Celecoxib. The clear structure-activity relationship observed provides a valuable foundation for further medicinal chemistry optimization. The dual inhibition of both COX-2 and nitric oxide production pathways suggests that this class of compounds may offer a broad-spectrum anti-inflammatory effect.
Future research should focus on:
-
Lead Optimization: Synthesizing a broader library of derivatives to further refine the structure-activity relationship and enhance potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to assess the ADME properties and safety profile of the most promising candidates.
-
Chronic Inflammation Models: Evaluating the efficacy of lead compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to determine their potential for long-term therapeutic use.
Detailed Experimental Protocols
In Vitro COX-2 Inhibitory Assay (Enzyme Immunoassay)
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), test compounds (SAMPs, Celecoxib) dissolved in DMSO, and a Prostaglandin E2 (PGE2) EIA Kit.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C in the reaction buffer.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C and then terminated by adding a stopping solution (e.g., 1 M HCl).
-
The amount of PGE2 produced, which is directly proportional to COX-2 activity, is quantified using a competitive EIA kit according to the manufacturer's instructions.[9]
-
The absorbance is read on a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[12]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle.
-
After 1 hour of pre-treatment, inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[23] A set of wells without LPS serves as the negative control.
-
The plates are incubated for 24 hours.
-
After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
The amount of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[11][12] 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to the supernatant.
-
After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the concentration of nitrite. The percentage of NO production inhibition is calculated relative to the LPS-only treated cells. Cell viability is concurrently assessed using an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.[23]
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and are fasted overnight before the experiment. All procedures are conducted in accordance with approved animal care and use guidelines.
-
Procedure:
-
Animals are randomly divided into groups (n=6 per group): Vehicle control, Celecoxib (20 mg/kg), SAMP-1 (20 mg/kg), SAMP-2 (20 mg/kg), and SAMP-3 (20 mg/kg).
-
Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Acute inflammation is induced by a sub-plantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw.[17]
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ClinPGx [clinpgx.org]
- 11. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays: Characterizing TRPA1 Antagonists with a Focus on 1-(3-Hydroxy-4-methylphenyl)ethanone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the activity of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists. Ensuring the reproducibility of biological assays is paramount for the integrity of scientific findings and the efficient progression of drug discovery pipelines. Here, we delve into the critical aspects of assay design and execution, using the evaluation of 1-(3-Hydroxy-4-methylphenyl)ethanone as a focal point for comparison against established TRPA1 inhibitors.
The Significance of TRPA1 in Drug Discovery
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1][2] Its role in pain, neurogenic inflammation, and respiratory conditions has positioned it as a compelling therapeutic target for the development of novel analgesics and anti-inflammatory agents.[3] The activation of TRPA1 by various agonists, such as allyl isothiocyanate (AITC) from mustard oil or cinnamaldehyde, triggers an influx of calcium ions (Ca²⁺), leading to neuronal depolarization and the sensation of pain or irritation.[4][5] Consequently, the identification and characterization of TRPA1 antagonists are of significant interest in modern pharmacology.
The Challenge of Reproducibility in TRPA1 Assays
While the importance of TRPA1 as a drug target is clear, the path to identifying and validating effective antagonists is fraught with challenges, chief among them being assay reproducibility. Several factors can contribute to variability in experimental outcomes, including the choice of cell line, agonist concentration, and specific assay parameters. This guide aims to provide a robust and well-validated protocol to mitigate these variables and ensure consistent and reliable data.
Comparative Analysis of TRPA1 Antagonists
A critical aspect of characterizing a novel compound is to benchmark its activity against well-established inhibitors. In the context of TRPA1, HC-030031 and A-967079 are two of the most widely used and extensively characterized antagonists.[4]
-
HC-030031: This compound is a selective TRPA1 antagonist that has been instrumental in elucidating the physiological roles of the channel.[6] It exhibits moderate potency, with reported IC50 values typically in the low micromolar range.[6][7]
-
A-967079: A more potent and selective TRPA1 antagonist, A-967079 displays IC50 values in the nanomolar range, making it a valuable tool for in vitro and in vivo studies.[3][8]
Our focus compound, This compound , also known as Acetoisovanillone or Isoacetovanillone, has been identified in plants like Cynanchum paniculatum, which have been used in traditional medicine for inflammatory conditions.[9] However, to date, its direct antagonist activity on the TRPA1 channel has not been extensively quantified in publicly available literature. This guide, therefore, presents a methodology to determine its potential TRPA1 inhibitory properties and compare them to the established antagonists.
Table 1: Comparative Efficacy of Reference TRPA1 Antagonists
| Compound | Reported IC50 (Human TRPA1) | Assay System | Reference(s) |
| HC-030031 | 4.9 - 7.5 µM | Calcium influx assay in HEK293 cells | [6][7] |
| A-967079 | 67 - 79 nM | Calcium influx assay in HEK293 cells | [8] |
| This compound | To be determined | - | - |
Understanding the TRPA1 Signaling Pathway
A foundational understanding of the TRPA1 signaling pathway is essential for designing and interpreting assays. Activation of the TRPA1 channel, a tetrameric protein, by an agonist leads to a conformational change that opens a pore permeable to cations, most notably Ca²⁺.[10][11] This influx of Ca²⁺ increases the intracellular calcium concentration, which can be measured using fluorescent calcium indicators. This change in intracellular Ca²⁺ is the primary readout in the functional assay described below.
References
- 1. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical proof-of-concept results with a novel TRPA1 antagonist (LY3526318) in 3 chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrpA1 Antagonist, HC-030031 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Modulation of transient receptor potential (TRP) channels by Chinese herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Ligand-Gated TRPA1 by General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of herbal components as TRPA1 agonists and TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(3-Hydroxy-4-methylphenyl)ethanone: A Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-(3-Hydroxy-4-methylphenyl)ethanone, a substituted acetophenone derivative. By integrating specific chemical hazard data with established best practices for laboratory waste management, this document aims to equip scientists with the knowledge to handle this compound's waste stream confidently and safely.
The procedural recommendations outlined herein are grounded in a synthesis of information from safety data sheets (SDS) of structurally similar compounds and general chemical waste guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA). It is imperative to recognize that while a specific SDS for this compound was not available at the time of publication, the data from its isomer, 4'-Hydroxy-3'-methylacetophenone, provides a robust foundation for a cautious and informed approach to its disposal.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Based on data for closely related acetophenone derivatives, this compound is anticipated to present the following risks[1][2]:
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Warning |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Warning |
These classifications necessitate the use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, during all handling and disposal operations. All activities should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a clear, sequential guide for this procedure.
Caption: A flowchart illustrating the key stages for the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization
The foundational step in any chemical waste disposal procedure is to correctly characterize the waste. Based on the available data for similar compounds, waste containing this compound should be considered hazardous. This classification is due to its irritant properties and potential oral toxicity.[1][2] It is crucial to determine if the waste is a pure substance, a solution with known solvents, or a mixture with other reagents. This information will be vital for proper labeling and disposal.
Step 2: Selection of a Compatible Waste Container
The choice of a waste container is critical to prevent leaks, reactions, and exposure.
-
Material Compatibility: Select a container made of a material that is chemically resistant to this compound and any solvents present in the waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[3]
-
Size: The container should be of an appropriate size for the volume of waste to be generated to avoid the hazards of storing excessive quantities.
Step 3: Proper Labeling of the Waste Container
Accurate and clear labeling is a regulatory requirement and a critical safety measure. The label on the hazardous waste container must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of the compound in the waste.
-
The names of any other components in the waste mixture (e.g., solvents).
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date of waste accumulation.
Step 4: Segregated Storage
Proper storage of the waste container while it awaits pickup is essential to maintain a safe laboratory environment.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the container with compatible chemicals. Specifically, keep it away from strong oxidizing agents, as these are incompatible with similar acetophenone compounds.[1][4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.
Step 5: Arrange for Licensed Waste Disposal
The final and most critical step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office: They will have established procedures and contracts with certified waste disposal vendors.
-
Provide complete information: When arranging for pickup, provide the EHS office or the disposal company with all the information from the waste container label.
-
Do not dispose of this chemical down the drain or in regular trash. This is strictly prohibited and can lead to environmental contamination and regulatory penalties.[1]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
-
Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
A Senior Application Scientist's Guide to Handling 1-(3-Hydroxy-4-methylphenyl)ethanone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-(3-Hydroxy-4-methylphenyl)ethanone (also known as 4'-Hydroxy-3'-methylacetophenone, CAS No. 876-02-8). Our objective is to move beyond mere compliance, embedding a culture of safety and precision into every step of your workflow.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is critical. This is not just a procedural formality; it is the scientific basis for every piece of personal protective equipment (PPE) you will don and every handling step you will take. This compound is a solid, typically a white to light beige crystalline powder, with a defined hazard profile that dictates our safety strategy.
The primary hazards, classified under the Globally Harmonized System (GHS), are the drivers for our PPE and handling protocols.[1][2][3]
| Hazard Code | GHS Hazard Statement | Causality for PPE & Handling Protocols |
| H315 | Causes skin irritation | This dictates the necessity for robust skin protection. The compound can cause localized redness, swelling, and itching upon contact. Therefore, a lab coat and, crucially, chemically resistant gloves are non-negotiable to prevent dermal exposure.[1][2][3] |
| H319 | Causes serious eye irritation | This is a critical hazard. Accidental contact with the eyes can lead to significant irritation. This mandates the use of chemical splash goggles as a minimum requirement for eye protection.[1][2][3] |
| H335 | May cause respiratory irritation | As a powder, the compound can become airborne, especially during weighing and transfer. Inhalation can irritate the respiratory tract, leading to coughing and sneezing. This necessitates handling in a well-ventilated area and, in some cases, respiratory protection.[1][2][3] |
| H302 | Harmful if swallowed | While less common in a laboratory setting, accidental ingestion is a risk. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[3][4] |
Core Directive: Personal Protective Equipment (PPE) Ensemble
Your PPE is your primary defense against exposure. The selection is not arbitrary but a direct response to the hazards identified above.
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1] Safety glasses with side shields are insufficient as they do not protect against airborne powder. If there is a significant risk of splashing during solution preparation, a face shield should be worn in addition to goggles. The causality is clear: H319 indicates a risk of serious eye irritation, requiring a complete seal around the eyes.
-
Hand Protection : Nitrile gloves are the standard for handling this compound in solid form and in solution. Always inspect gloves for tears or punctures before use. For prolonged handling or when preparing concentrated solutions, consider double-gloving. After handling is complete, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water immediately after.[1]
-
Body Protection : A professional lab coat , fully buttoned, is required to protect against incidental skin contact. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, chemically resistant aprons or disposable coveralls are recommended.[1]
-
Respiratory Protection : All handling of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood or a ventilated enclosure to control airborne dust.[1] If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement to mitigate the risk of respiratory tract irritation (H335).
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol details a standard laboratory procedure: weighing the solid compound and preparing a solution.
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment: spatulas, weigh paper/boats, glassware, solvent, and waste containers.
-
Don the complete PPE ensemble as described in Section 2.
-
-
Weighing the Compound :
-
Perform all weighing operations inside the fume hood to contain any airborne powder.
-
Use a spatula to carefully transfer the desired amount of this compound from the stock container to a weigh boat.
-
Avoid creating dust by using slow, deliberate movements.
-
Close the primary stock container immediately after dispensing.
-
-
Preparing the Solution :
-
Place the weigh boat with the compound into the receiving flask.
-
Using a funnel, add the solvent to the flask, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a speed that does not create a vortex, to prevent splashing.
-
-
Post-Handling :
-
Segregate all contaminated disposable items (weigh boats, wipes, gloves) into a designated, labeled hazardous waste bag.
-
Thoroughly clean all non-disposable equipment.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Protocols: Spill and Exposure Management
Preparedness is a key component of a self-validating safety system.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact : Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical advice.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response Workflow
The following workflow outlines the immediate steps for managing a small laboratory spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
